Product packaging for N-Methoxy-N,2-dimethylbenzamide(Cat. No.:CAS No. 130250-61-2)

N-Methoxy-N,2-dimethylbenzamide

Cat. No.: B158466
CAS No.: 130250-61-2
M. Wt: 179.22 g/mol
InChI Key: VXCBISJCEBDQAL-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethylbenzamide is a specialized benzamide derivative of interest in modern synthetic organic chemistry. Its structure, featuring an N-methoxy group, places it within a class of compounds that can serve as valuable intermediates in the development of new catalytic methods and the synthesis of complex molecules. Researchers are exploring the use of such N-alkyl benzotriazinones and related benzamides as versatile coupling partners in nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling (XEC) reactions . These methodologies provide efficient pathways to ortho-alkylated secondary benzamides, which are privileged scaffolds found in various pharmacologically active compounds and functional materials . The compound's utility extends to mechanochemical synthesis, where it can be employed under liquid-assisted grinding (LAG) conditions to access diarylmethane structures, demonstrating its applicability in solvent-minimized and environmentally friendly synthetic protocols . Furthermore, the functionalization of amide bonds represents a significant frontier in organic synthesis, and derivatives like this compound provide a platform for investigating divergent reaction pathways, such as selective C–O or C–N bond cleavage to install multiple functional groups in a single transformation . This chemical is intended for use by qualified researchers in laboratory settings to advance methodologies in catalyst design, amide bond transformation, and the construction of complex nitrogen-containing architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B158466 N-Methoxy-N,2-dimethylbenzamide CAS No. 130250-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCBISJCEBDQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462942
Record name N-Methoxy-N,2-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130250-61-2
Record name N-Methoxy-N,2-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N,2-dimethylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N-Methoxy-N,2-dimethylbenzamide. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and information extrapolated from closely related structural analogs. All data is presented to facilitate research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound, a member of the benzamide class of compounds, possesses a chemical structure that makes it a potential building block in organic synthesis. Its properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 130250-61-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Predicted Boiling Point 316.6 ± 21.0 °C[1]
Predicted Density 1.070 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

Solubility Profile

Spectroscopic Data Overview

Detailed experimental spectra for this compound are not widely published. The following information is based on the analysis of structurally similar compounds, particularly ortho-substituted N-methoxy-N-methyl benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, the N-methoxy protons, and the protons of the methyl group on the benzene ring. A notable feature of ortho-substituted N-methoxy-N-methyl benzamides is the observation of broad signals for the N-methyl and N-methoxy protons at room temperature. This phenomenon is attributed to restricted rotation around the amide C-N bond, leading to the presence of rotamers. Upon heating, these broad signals are expected to sharpen into distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzoyl group, the amide carbonyl, the N-methyl group, the N-methoxy group, and the aromatic methyl group. Similar to the ¹H NMR, broadening of the N-methyl and N-methoxy carbon signals may be observed at room temperature.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of benzamides. Common fragmentation pathways for related compounds involve cleavage of the amide bond.[3]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, a general synthetic approach can be derived from standard procedures for the preparation of Weinreb amides.

Proposed Synthesis of this compound

A plausible synthetic route involves the reaction of 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Materials:

  • 2-methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or another suitable base

  • Dichloromethane or other appropriate aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the solution.

  • Add 2-methylbenzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir and warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow A Reactants (2-methylbenzoyl chloride, N,O-dimethylhydroxylamine HCl, Pyridine) B Reaction in Dichloromethane (0°C to RT) A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup (NaHCO3, H2O, Brine) C->D E Drying of Organic Layer (Na2SO4) D->E F Solvent Evaporation E->F G Column Chromatography (Silica Gel) F->G H Pure this compound G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Workflow for Characterization

Analytical Characterization Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS or LC-MS) Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC or GC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: A standard workflow for the analytical characterization of this compound.

Safety Information

This compound is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Synthesis of N-Methoxy-N,2-dimethylbenzamide from o-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N,2-dimethylbenzamide, a Weinreb amide derivative of o-toluic acid. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition.[1][2] This document outlines the detailed reaction pathway, experimental protocols, and characterization data for the target molecule, intended for use by researchers and professionals in the fields of chemistry and drug development.

Synthetic Pathway

The synthesis of this compound from o-toluic acid is a well-established two-step process. The first step involves the activation of the carboxylic acid group of o-toluic acid by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The second step is the nucleophilic acyl substitution of the resulting o-toluoyl chloride with N,O-dimethylhydroxylamine to form the desired Weinreb amide.[1][5][6]

The overall reaction scheme is presented below:

Synthesis_Pathway o_toluic_acid o-Toluic Acid o_toluoyl_chloride o-Toluoyl Chloride o_toluic_acid->o_toluoyl_chloride SOCl₂ or (COCl)₂ weinreb_amide This compound o_toluoyl_chloride->weinreb_amide HN(OCH₃)CH₃·HCl, Base

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.[5][7][8]

Step 1: Synthesis of o-Toluoyl Chloride

This procedure details the conversion of o-toluic acid to o-toluoyl chloride using thionyl chloride.

Materials:

  • o-Toluic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend o-toluic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of HCl and SO₂ gases. This should be performed in a well-ventilated fume hood.

  • The reaction mixture is then heated to reflux (around 40°C for DCM) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution or by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After completion, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude o-toluoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound (Weinreb Amide Formation)

This protocol describes the reaction of o-toluoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • o-Toluoyl chloride (from Step 1)

  • N,O-dimethylhydroxylamine hydrochloride

  • A suitable base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • In a separate flame-dried round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the base (typically 2.1 equivalents) to the solution.

  • To this mixture, add the crude o-toluoyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Amount (for 10 mmol scale)
o-Toluic Acid136.151.01.36 g
Thionyl Chloride118.971.21.0 mL (1.65 g)
N,O-Dimethylhydroxylamine HCl97.541.11.07 g
Triethylamine101.192.12.9 mL (2.12 g)

Table 1: Typical Reagent Quantities for the Synthesis.

Product Molecular Weight ( g/mol ) Expected Yield Appearance
This compound179.2270-90%Colorless to pale yellow oil

Table 2: Product Information and Expected Yield.

Characterization Data

The characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data is a key component of this characterization.

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz)Due to restricted rotation around the C-N bond, broad signals for the N-Me and O-Me protons are often observed at room temperature. At elevated temperatures (e.g., 50-75°C), these signals sharpen into two distinct singlets. A typical room temperature spectrum may show broad humps around δ 3.2-3.4 ppm for the N-CH₃ and O-CH₃ protons, a singlet for the aryl-CH₃ around δ 2.3 ppm, and multiplets for the aromatic protons in the range of δ 7.1-7.4 ppm.
¹³C NMR (CDCl₃, 100 MHz)At room temperature, the N-Me carbon signal can be very broad or almost invisible. Upon heating, a sharp signal appears around δ 32.5 ppm. The O-Me carbon signal is typically observed around δ 60.8 ppm. The aryl-CH₃ carbon appears around δ 19.0 ppm, and the carbonyl carbon is observed around δ 169.0 ppm. Aromatic carbons will appear in the δ 125-140 ppm region.
Mass Spec (HRMS-ESI) m/z [M+H]⁺ calculated for C₁₀H₁₄NO₂: 180.1025; Found: (Will vary based on experimental data).
IR (neat) ν (cm⁻¹): ~1640 (C=O, amide).

Table 3: Spectroscopic Data for this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the synthesis and the logical relationship between the different stages.

Experimental_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation s1_start Dissolve o-Toluic Acid in DCM s1_reagents Add SOCl₂ and catalytic DMF s1_start->s1_reagents s1_reflux Reflux until reaction completion s1_reagents->s1_reflux s1_concentrate Concentrate under reduced pressure s1_reflux->s1_concentrate s1_product Crude o-Toluoyl Chloride s1_concentrate->s1_product s2_addition Add o-Toluoyl Chloride dropwise at 0°C s1_product->s2_addition s2_start Dissolve HN(OCH₃)CH₃·HCl in DCM s2_base Add Base at 0°C s2_start->s2_base s2_base->s2_addition s2_rt Stir at room temperature s2_addition->s2_rt s2_workup Aqueous Workup s2_rt->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Pure this compound s2_purification->s2_product

Caption: Detailed experimental workflow for the synthesis.

Logical_Relationships start Starting Material o-Toluic Acid intermediate Key Intermediate o-Toluoyl Chloride start->intermediate Activation product Final Product This compound intermediate->product Amidation analysis Characterization NMR MS IR product->analysis reagents1 Reagents (Step 1) SOCl₂ DMF (cat.) reagents1->intermediate reagents2 Reagents (Step 2) HN(OCH₃)CH₃·HCl Base reagents2->product

Caption: Logical relationships between key components of the synthesis.

Safety Considerations

  • Thionyl chloride and o-toluoyl chloride are corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood.[3]

  • Thionyl chloride reacts violently with water. All glassware must be thoroughly dried before use.[3]

  • Bases such as pyridine and triethylamine are flammable and have strong odors. Handle with care in a fume hood.

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory settings.

References

Physical and chemical properties of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of N-Methoxy-N,2-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as a Weinreb amide derived from o-toluic acid, is a valuable reagent in organic synthesis. Its structure allows for controlled C-C bond formation with organometallic reagents to yield ketones.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 2,N-DIMETHYL-N-METHOXYBENZAMIDE, SKL767[1]
CAS Number 130250-61-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point 316.6 ± 21.0 °C (Predicted)[1]
Density 1.070 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound reveals interesting features related to hindered rotation around the amide C-N bond, leading to temperature-dependent spectral characteristics.

Table 2: NMR and Mass Spectrometry Data for this compound

Data TypeDetailsSource
¹H NMR (400 MHz, CDCl₃, at 25°C): δ 2.23 (s, 3H, CH₃), 3.18-3.42 (Two broad humps, 6H, NCH₃, OCH₃), 7.06-7.10 (m, 2H, ArH), 7.14-7.19 (m, 2H, ArH)
(400 MHz, DMSO-d₆, at 75°C): δ 3.19 (s, 3H, NMe), 3.47 (s, 3H, OMe)
¹³C NMR (100 MHz, CDCl₃/TMS): δ 18.8, 32.5, 60.8, 125.2, 125.9, 129.0, 129.9, 134.5, 140.1, 169.6
(DMSO-d₆, at 75°C): δ 32.6 (NMe), 60.1 (OMe)
HRMS (ESI) m/z Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 179.0992, Found: 179.0988

At room temperature, the ¹H NMR spectrum shows broad humps for the N-methyl and N-methoxy protons due to slow rotation around the C-N amide bond, resulting in the presence of rotamers. As the temperature is increased, these signals sharpen into distinct singlets, indicating faster rotation and coalescence of the rotameric signals.

Experimental Protocols

The synthesis of this compound is typically achieved through the formation of a Weinreb amide from the corresponding carboxylic acid, o-toluic acid.

Synthesis of this compound from o-Toluic Acid

This protocol is based on the general synthesis of ortho-substituted N-methoxy-N-methyl benzamides.

Materials:

  • o-Toluic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • A suitable base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Acid Chloride Formation: o-Toluic acid is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. A slight excess of oxalyl chloride or thionyl chloride is added, along with a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude o-toluoyl chloride.

  • Amide Formation: The crude acid chloride is dissolved in fresh anhydrous solvent and cooled in an ice bath. A solution containing N,O-dimethylhydroxylamine hydrochloride and a base (approximately 2-3 equivalents) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes, to afford pure this compound.

Safety Information

Table 3: Hazard and Precautionary Statements

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Amidation Reagents cluster_final Final Product o_toluic_acid o-Toluic Acid acid_chloride o-Toluoyl Chloride o_toluic_acid->acid_chloride Step 1: Acid Chloride Formation oxalyl_chloride Oxalyl Chloride oxalyl_chloride->acid_chloride dmf DMF (cat.) dmf->acid_chloride product N-Methoxy-N,2- dimethylbenzamide acid_chloride->product Step 2: Amide Formation hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride hydroxylamine->product base Base (e.g., Et3N) base->product NMR_Temperature_Effect cluster_conditions Experimental Conditions cluster_observations Spectroscopic Observations cluster_interpretation Molecular Interpretation room_temp Room Temperature (~25°C) broad_signals Broad Humps for -NMe and -OMe protons room_temp->broad_signals Leads to high_temp Elevated Temperature (e.g., 75°C) sharp_signals Sharp Singlets for -NMe and -OMe protons high_temp->sharp_signals Leads to slow_rotation Slow C-N Bond Rotation (Presence of Rotamers) broad_signals->slow_rotation Indicates fast_rotation Rapid C-N Bond Rotation (Coalescence of Signals) sharp_signals->fast_rotation Indicates slow_rotation->fast_rotation Increased Kinetic Energy

References

Technical Guide: N-Methoxy-N,2-dimethylbenzamide (CAS 130250-61-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the identification, properties, and synthesis of N-Methoxy-N,2-dimethylbenzamide, a valuable reagent in organic synthesis.

Chemical Identification and Properties

This compound, also known as 2,N-dimethyl-N-methoxybenzamide, is a member of the Weinreb amide family. These amides are notable for their utility in the synthesis of ketones and aldehydes due to their resistance to over-addition of organometallic reagents.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 2,N-Dimethyl-N-methoxybenzamide, SKL767, Benzamide, N-methoxy-N,2-dimethyl-
CAS Number 130250-61-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Boiling Point 316.6 ± 21.0 °C (Predicted)[1]
Density 1.070 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Work in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Table 3: Hazard and Precautionary Statements

GHS ClassificationHazard StatementsPrecautionary Statements
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis

This compound can be synthesized via the formation of a Weinreb amide. A general and robust method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of Weinreb amides and can be adapted for this compound starting from 2-methylbenzoic acid.

Materials:

  • 2-Methylbenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

Step 1: Formation of 2-Methylbenzoyl chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methylbenzoyl chloride. This is often used in the next step without further purification.

Step 2: Formation of this compound

  • In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add a base, such as pyridine or triethylamine (approximately 2.2 equivalents), to neutralize the hydrochloride salt and generate the free amine.

  • Slowly add the crude 2-methylbenzoyl chloride from Step 1 to the stirred suspension of the free amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation cluster_purification Purification 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Acyl_Chloride 2-Methylbenzoyl chloride 2-Methylbenzoic_Acid->Acyl_Chloride Oxalyl Chloride, cat. DMF, DCM, 0°C to rt Final_Product This compound Acyl_Chloride->Final_Product Free Amine, DCM, 0°C to rt Hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Free_Amine N,O-Dimethylhydroxylamine Hydroxylamine->Free_Amine Pyridine or Et3N, DCM, 0°C Workup Aqueous Workup Final_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: Synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Due to restricted rotation around the amide C-N bond, the 1H and 13C NMR spectra of ortho-substituted N-methoxy-N-methyl benzamides can exhibit broad signals or multiple signals for the N-methoxy and N-methyl groups at room temperature. These signals tend to sharpen at higher temperatures.

Table 4: Predicted and Reported NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Reported Chemical Shift for ortho-substituted analogs (δ, ppm)
¹H NMR Aromatic protons: ~7.2-7.4Aromatic protons: 7.18-7.26 (m)
N-CH₃: ~3.2-3.4N-CH₃: 2.98-3.45 (broad humps or singlets)
O-CH₃: ~3.7-3.8O-CH₃: 3.70-3.82 (broad hump or singlet)
Ar-CH₃: ~2.3-2.5-
¹³C NMR Carbonyl (C=O): ~168-170Carbonyl (C=O): 167.9
Aromatic carbons: ~125-140Aromatic carbons: 126.2, 127.2, 128.9, 129.9, 132.1, 134.7
N-CH₃: ~32-34N-CH₃: 31.8 (broad)
O-CH₃: ~60-62O-CH₃: 60.9
Ar-CH₃: ~19-21-

Note: Specific spectral data for this compound (CAS 130250-61-2) is limited in the public domain. The provided data is based on predictions and reported data for structurally similar compounds.

Applications in Research and Development

This compound, as a Weinreb amide, is a key intermediate in organic synthesis. Its primary application lies in the controlled formation of ketones and aldehydes. The Weinreb amide functionality allows for the addition of a single equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to the carbonyl group, followed by acidic workup to yield the corresponding ketone without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an invaluable tool for the construction of complex molecules in medicinal chemistry and drug discovery.

Signaling_Pathway cluster_reagents Reactants cluster_reaction Reaction cluster_advantage Advantage Weinreb_Amide This compound Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Intermediate Nucleophilic Addition Organometallic Organometallic Reagent (R-MgX or R-Li) Organometallic->Intermediate Ketone Ketone (R-CO-Ar) Intermediate->Ketone Acidic Workup No_Overaddition Prevents Over-addition to Tertiary Alcohol Ketone->No_Overaddition

Caption: Reaction pathway of a Weinreb amide.

References

An In-depth Technical Guide on the Structure and Bonding in N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, bonding, and spectroscopic properties of N-Methoxy-N,2-dimethylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Bonding

This compound, a member of the Weinreb amide class of compounds, possesses a unique structural arrangement that influences its chemical reactivity and physical properties. Weinreb amides are N-methoxy-N-methylamides that are notable for their utility in organic synthesis, particularly in the preparation of ketones and aldehydes.[1] The presence of the methoxy group on the nitrogen atom is key to their controlled reactivity, allowing for the formation of a stable tetrahedral intermediate upon reaction with organometallic reagents.[1]

While specific crystallographic data for this compound is not publicly available, the crystal structure of a closely related compound, 4-Methoxy-N-methylbenzamide, provides valuable insights into the expected bond lengths and angles.[1] It is important to note that the ortho-methyl group in the target molecule will induce steric effects that may lead to deviations from the parameters observed in the para-substituted analogue. In 4-Methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is 10.6 (1)°.[1] In the crystal structure, molecules are interconnected through N—H⋯O hydrogen bonds.[1]

A key feature of ortho-substituted N-methoxy-N-methyl benzamides, including this compound, is the restricted rotation around the C-N amide bond. This phenomenon gives rise to the existence of rotamers, which are observable by temperature-dependent NMR spectroscopy.[2] At room temperature, the ¹H NMR spectrum shows broad signals for the N-methyl and N-methoxy protons, which sharpen into distinct singlets at elevated temperatures as the rate of rotation increases.[2]

Table 1: Bond Lengths and Angles for the Related Compound 4-Methoxy-N-methylbenzamide [1]

Bond/AngleValue
Bond Lengths (Å)
C-NData not available
C=OData not available
N-OData not available
Bond Angles (°)
O=C-NData not available
C-N-OData not available
Dihedral Angle (°)
Amide group & Benzene ring10.6 (1)

Note: Specific bond lengths and angles were not provided in the cited source. The dihedral angle is presented as reported.

Spectroscopic Data

The NMR spectra of this compound are characterized by temperature-dependent features due to the presence of rotamers.

¹H NMR Spectroscopy: At room temperature (25°C) in CDCl₃, the N-methyl and O-methyl protons appear as two broad humps between δ 3.18 and 3.42 ppm.[2] Upon heating to 50°C in CDCl₃, these signals sharpen into two distinct singlets.[2] The aromatic protons appear as a multiplet in the range of δ 7.06-7.19 ppm, and the ortho-methyl group gives a singlet at δ 2.23 ppm.[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ at room temperature shows signals for the aromatic carbons, the carbonyl carbon, and the methyl groups. The signal for the N-methyl carbon is notably broad and almost invisible at room temperature but becomes a sharp peak at higher temperatures.[2]

Table 2: ¹H NMR Spectroscopic Data for this compound (Compound 5a) [2]

Temperature (°C)SolventChemical Shift (δ ppm)MultiplicityAssignment
25CDCl₃2.23sAr-CH₃
25CDCl₃3.18-3.42two broad humpsN-CH₃, O-CH₃
25CDCl₃7.06-7.19mAr-H
50CDCl₃Not specifiedtwo sharp singletsN-CH₃, O-CH₃
75DMSO-d₆Not specifiedtwo sharp singletsN-CH₃, O-CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound (Compound 5a) [2]

Temperature (°C)SolventChemical Shift (δ ppm)Assignment
25CDCl₃18.8Ar-CH₃
25CDCl₃32.5 (broad)N-CH₃
25CDCl₃60.8O-CH₃
25CDCl₃125.2, 125.9, 129.0, 129.9, 134.5, 140.1Ar-C
25CDCl₃169.6C=O
75DMSO-d₆32.9 (sharp)N-CH₃

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: IR Spectroscopic Data for this compound (Compound 5a) [2]

Wavenumber (cm⁻¹)Vibrational Mode Assignment (Tentative)
3021C-H stretch (aromatic)
2401Not assigned
1646C=O stretch (amide I)
1450.2C-H bend (methyl)
1379C-H bend (methyl)
1223C-N stretch
992Not assigned
753C-H out-of-plane bend (aromatic)

Experimental Protocols

The following is a general procedure adapted from the synthesis of ortho-substituted N-methoxy-N-methyl benzamides.[2]

Materials:

  • 2-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM, add pyridine at 0 °C.

  • Slowly add a solution of 2-methylbenzoyl chloride in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

High-resolution ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using tetramethylsilane (TMS) as an internal standard.[2] For temperature-dependent studies, spectra are acquired at various temperatures (e.g., 25°C, 40°C, 50°C, 75°C) to observe the coalescence and sharpening of signals corresponding to the rotamers.

Infrared spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a neat liquid or in a suitable solvent such as chloroform (CHCl₃).[2]

Visualizations

molecular_structure cluster_amide This compound C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C_ortho_methyl CH₃ C2->C_ortho_methyl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O_carbonyl O C_carbonyl->O_carbonyl N_amide N C_carbonyl->N_amide C_N_methyl CH₃ N_amide->C_N_methyl O_methoxy O N_amide->O_methoxy C_O_methyl CH₃ O_methoxy->C_O_methyl

Caption: Molecular structure of this compound.

synthesis_workflow reactant1 2-Methylbenzoyl chloride intermediate Reaction Mixture reactant1->intermediate reactant2 N,O-Dimethylhydroxylamine hydrochloride reactant2->intermediate reagent1 Pyridine in DCM reagent1->intermediate workup Aqueous Workup (NaHCO₃) intermediate->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

rotamer_equilibrium Rotameric Equilibrium due to Restricted C-N Bond Rotation cluster_conditions Temperature Effect RotamerA Rotamer A TransitionState Transition State (High Energy Barrier) RotamerA->TransitionState ΔG‡ RotamerB Rotamer B TransitionState->RotamerB LowTemp Slow Exchange (Broad NMR Signals) at Room Temperature HighTemp Fast Exchange (Sharp NMR Signals) at Elevated Temperature

Caption: Restricted rotation and rotameric equilibrium in this compound.

References

An In-depth Technical Guide to N-Methoxy-N,2-dimethylbenzamide and its Role as a Weinreb Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are a class of amides that have become indispensable tools in modern organic synthesis. Their primary utility lies in their reaction with organometallic reagents, such as Grignard reagents and organolithium compounds, to produce ketones in high yields. Unlike other acylating agents like esters or acid chlorides, Weinreb amides effectively prevent the common side reaction of over-addition, where the organometallic reagent adds to the newly formed ketone to yield a tertiary alcohol. This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.

N-Methoxy-N,2-dimethylbenzamide is a specific example of a Weinreb amide, featuring a methyl group at the ortho position of the benzene ring. This substitution can influence the molecule's conformation and reactivity, as will be discussed in subsequent sections.

Synthesis of this compound

The synthesis of Weinreb amides, including this compound, generally involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. The most common precursor is the corresponding acyl chloride.

A general procedure for the synthesis of a Weinreb amide from an acyl chloride is as follows:

Experimental Protocol: General Synthesis of Weinreb Amides from Acyl Chlorides

  • Materials:

    • Acyl chloride (e.g., 2-methylbenzoyl chloride) (1.0 eq)

    • N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 eq)

    • A suitable base, such as pyridine or triethylamine (2.0-2.2 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent

  • Procedure:

    • A solution of the acyl chloride in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

    • N,O-dimethylhydroxylamine hydrochloride is added to the solution, followed by the slow, dropwise addition of the base.

    • The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by distillation.

G start 2-Methylbenzoyl Chloride reaction Amide Formation start->reaction Inert Solvent (e.g., DCM) reagent N,O-Dimethylhydroxylamine Hydrochloride + Base reagent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Spectroscopic Properties and Structural Characteristics

The ortho-methyl group in this compound introduces steric hindrance that significantly impacts its conformational dynamics in solution. This is particularly evident in its ¹H NMR spectrum.

At room temperature, the ¹H NMR spectrum of this compound and other ortho-substituted N-methoxy-N-methyl benzamides often displays broad humps for the N-methoxy (N-OCH₃) and N-methyl (N-CH₃) protons. This broadening is attributed to the presence of slowly interconverting rotamers arising from restricted rotation around the amide C-N bond. The steric clash between the ortho-substituent and the N-methoxy/N-methyl groups raises the energy barrier for this rotation.

Upon heating, the rate of rotation increases, leading to the coalescence of these broad signals into sharp singlets. This phenomenon is a key characteristic of ortho-substituted Weinreb benzamides and can be studied using variable temperature NMR spectroscopy.

Table 1: Spectroscopic Data for Ortho-Substituted N-Methoxy-N-methyl Benzamides

Compound¹H NMR (400 MHz, CDCl₃, 25 °C) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)IR (CHCl₃) cm⁻¹
This compound 3.18-3.42 (two broad humps, 6H, NCH₃, OCH₃)Not explicitly reported for this specific compound in the provided source, but the N-Me carbon signal is noted to be a small hump around 32.5 ppm at room temperature.Not explicitly reported for this specific compound in the provided source.
2-Chloro-N-methoxy-N-methylbenzamide 3.82-2.98 (four signals, 6H, NCH₃, OCH₃)31.8, 60.9, 126.2, 127.2, 128.9, 129.9, 132.1, 134.7, 167.9Not reported

Note: The ¹H NMR data for this compound shows broad humps at room temperature, which resolve into two sharp singlets at elevated temperatures (e.g., 50 °C in CDCl₃ or 75 °C in DMSO-d₆).

Role in Ketone Synthesis: The Weinreb Reaction

The primary application of this compound, as with all Weinreb amides, is in the synthesis of ketones. The reaction proceeds through the nucleophilic addition of an organometallic reagent to the carbonyl carbon of the amide.

Mechanism of the Weinreb Ketone Synthesis

The key to the success of the Weinreb ketone synthesis is the formation of a stable tetrahedral intermediate. After the initial nucleophilic attack by the organometallic reagent (R'-M), the resulting negatively charged oxygen and the nitrogen-bound methoxy group chelate to the metal cation (M⁺). This five-membered chelated intermediate is stable at low temperatures and does not readily collapse to eliminate the methoxide group.

Upon acidic workup, this stable intermediate is hydrolyzed to release the desired ketone. This mechanism prevents the second equivalent of the organometallic reagent from adding to the carbonyl group, thus avoiding the formation of tertiary alcohols.

G cluster_0 Reaction with Organometallic Reagent cluster_1 Aqueous Workup Weinreb Amide This compound Organometallic R'-M (Grignard or Organolithium) Intermediate Stable Chelated Tetrahedral Intermediate Ketone Ketone Intermediate->Ketone H₃O⁺ Byproducts Byproducts

Experimental Considerations for Ketone Synthesis

  • Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.

  • Stoichiometry: While an excess of the organometallic reagent can be used without significant over-addition, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the Weinreb amide.

  • Workup: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) to hydrolyze the intermediate and liberate the ketone.

Table 2: Hypothetical Reaction Data for Ketone Synthesis

Weinreb AmideOrganometallic ReagentProduct KetoneExpected Yield
This compoundPhenylmagnesium bromide2-MethylbenzophenoneHigh
This compoundEthylmagnesium bromide1-(2-Methylphenyl)propan-1-oneHigh

Note: Specific yield data for reactions with this compound were not found in the search results. The yields are expected to be high based on the general reactivity of Weinreb amides.

Influence of the Ortho-Methyl Group

The presence of the 2-methyl group on the benzamide ring can have several effects on the reactivity of this compound compared to its unsubstituted counterpart:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the nucleophilic organometallic reagent to the carbonyl carbon. This may lead to slower reaction rates compared to unhindered Weinreb amides. However, the effect is generally not significant enough to prevent the reaction from proceeding in high yield.

  • Conformational Effects: As discussed in the context of the NMR spectra, the 2-methyl group restricts the rotation around the C-N amide bond, leading to the presence of distinct rotamers at room temperature. This conformational rigidity could potentially influence the transition state of the reaction with organometallic reagents.

  • Electronic Effects: The methyl group is a weak electron-donating group, which might slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered to be minor compared to the steric and conformational effects.

Conclusion

The Advent of Precision in Carbonyl Chemistry: A Technical Guide to N-Methoxy-N-Methylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the precise and controlled formation of carbon-carbon bonds to create ketones and aldehydes is a cornerstone of molecular construction. Historically, the reaction of organometallic reagents with common acylating agents, such as acid chlorides or esters, has been fraught with the challenge of over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3][4] This lack of control often complicates synthetic routes, necessitating cumbersome protection-deprotection strategies and reducing overall efficiency. A significant breakthrough in overcoming this fundamental challenge came in 1981 with the introduction of N-methoxy-N-methylamides, now widely known as Weinreb amides, by Steven M. Weinreb and Steven Nahm.[1][5][6] This innovative class of reagents provided a robust and general solution for the synthesis of ketones and aldehydes from organometallic reagents, distinguished by its remarkable chemoselectivity and broad functional group tolerance.[4][7]

This technical guide provides an in-depth exploration of the discovery, history, and synthetic utility of N-methoxy-N-methylamides. It will detail the seminal experimental protocols, present key quantitative data, and illustrate the underlying mechanistic principles that account for their unique reactivity.

The Discovery and Pioneering Work of Weinreb and Nahm

Steven M. Weinreb, a prominent chemist at Pennsylvania State University, and his colleague Steven Nahm, developed the Weinreb ketone synthesis to address the persistent issue of over-addition in reactions of organometallic reagents with acyl compounds.[1][5] Their seminal 1981 publication in Tetrahedron Letters titled "N-methoxy-n-methylamides as effective acylating agents" detailed a novel method for ketone synthesis that proceeded in high yields without the formation of tertiary alcohol byproducts.[6] They also reported the synthesis of aldehydes by reduction of the amide with an excess of lithium aluminum hydride.[1]

The key to their approach was the use of N,O-dimethylhydroxylamine to convert carboxylic acid derivatives into the corresponding N-methoxy-N-methylamides.[1][2][7] These amides, upon reaction with Grignard or organolithium reagents, form a stable, chelated tetrahedral intermediate.[1][2][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the common over-addition of a second equivalent of the organometallic reagent.[1][3][4][7]

The Underlying Mechanism of Action

The remarkable selectivity of the Weinreb amide is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition of an organometallic reagent.[2][8][9] The methoxy group on the nitrogen atom plays a crucial role in chelating the metal ion (e.g., MgX or Li), stabilizing the intermediate and preventing its premature collapse to a ketone.[1][3] This chelated intermediate is unreactive towards further nucleophilic attack. Subsequent aqueous workup protonates the alkoxide and leads to the elimination of N-methoxy-N-methylamine, affording the desired ketone.

Figure 1: Reaction mechanism of the Weinreb ketone synthesis.

Experimental Protocols

Preparation of N-Methoxy-N-methylamides (Weinreb Amides)

The preparation of Weinreb amides can be achieved from a variety of carboxylic acid derivatives. The most common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

General Procedure for the Synthesis of an N-Methoxy-N-methylamide from an Acid Chloride:

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added a base such as pyridine or triethylamine (2.2 eq). The corresponding acid chloride (1.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

A variety of other methods for the synthesis of Weinreb amides have also been developed, starting from carboxylic acids, esters, or lactones.[2][10]

Weinreb Ketone Synthesis

The hallmark reaction of Weinreb amides is their conversion to ketones using organometallic reagents.

General Procedure for the Weinreb Ketone Synthesis:

To a solution of the N-methoxy-N-methylamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C or -78 °C is added the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.1-1.5 eq) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then quenched by the addition of a saturated aqueous solution of NH₄Cl or 1 M HCl. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting ketone is then purified by column chromatography or distillation.

Quantitative Data

The following tables summarize representative yields for the preparation of Weinreb amides and their subsequent conversion to ketones, as reported in the seminal literature and subsequent studies.

Table 1: Synthesis of N-Methoxy-N-methylamides

Carboxylic Acid DerivativeReagent and ConditionsProductYield (%)Reference
Benzoyl chlorideN,O-dimethylhydroxylamine HCl, Pyridine, CH₂Cl₂, RTN-methoxy-N-methylbenzamide95[6]
Acetyl chlorideN,O-dimethylhydroxylamine HCl, TEA, CH₂Cl₂, 0 °C to RTN-methoxy-N-methylacetamide78[11]
4-Pentenoic acid(COCl)₂, DMF (cat.), CH₂Cl₂ then Me(OMe)NH·HCl, PyridineN-methoxy-N-methyl-4-pentenamide85[2]
Z-L-Phenylalanine2-chloro-1-methylpyridinium iodide, Me(OMe)NH·HCl, N-methylmorpholine, CH₂Cl₂, refluxN-methoxy-N-methyl-Z-L-phenylalaninamide92[12]

Table 2: Synthesis of Ketones from N-Methoxy-N-methylamides

N-Methoxy-N-methylamideOrganometallic ReagentProductYield (%)Reference
N-methoxy-N-methylbenzamideCH₃MgBrAcetophenone96[6]
N-methoxy-N-methylbenzamidePhLiBenzophenone92[6]
N-methoxy-N-methyl-4-pentenamideIsopropenylmagnesium bromide6-Methyl-1,5-heptadien-4-one87[6]
N-methoxy-N-methyl-Z-L-phenylalaninamideMeMgBrN-benzyloxycarbonyl-1-amino-3-phenyl-2-butanone85[12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a ketone via a Weinreb amide intermediate.

Weinreb_Workflow start Start: Carboxylic Acid Derivative amide_formation Weinreb Amide Formation (e.g., + Me(OMe)NH·HCl, Base) start->amide_formation purification1 Workup and Purification amide_formation->purification1 amide_product Isolated N-Methoxy-N-methylamide purification1->amide_product ketone_synthesis Reaction with Organometallic Reagent (e.g., + R-MgBr or R-Li) amide_product->ketone_synthesis purification2 Aqueous Workup and Purification ketone_synthesis->purification2 final_product Final Ketone Product purification2->final_product

References

Spectroscopic Profile of N-Methoxy-N,2-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Methoxy-N,2-dimethylbenzamide (CAS No. 130250-61-2), a Weinreb amide of significant interest in organic synthesis. The document is structured to offer an in-depth resource for researchers utilizing this compound, with a focus on its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic analysis of this compound is crucial for its identification and for ensuring its purity in synthetic applications. The following sections present the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The presence of rotamers due to restricted rotation around the amide C-N bond significantly influences the appearance of its NMR spectra, particularly at room temperature. This phenomenon often leads to broadened signals for the N-methoxy and N-methyl groups. Variable temperature NMR studies are therefore essential for a complete analysis.

Table 1: ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Ar-CH₃2.23SingletAt 25°C in CDCl₃, this signal is sharp.
Ar-H7.06-7.19MultipletAromatic protons appear as a complex multiplet.
N-CH₃ & O-CH₃3.18-3.42Two broad humpsAt 25°C in CDCl₃, these signals are broadened due to the presence of rotamers.
N-CH₃3.19SingletAt 75°C in DMSO-d₆, the signal sharpens to a singlet.
O-CH₃3.47SingletAt 75°C in DMSO-d₆, this signal also sharpens to a singlet.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)Notes
Ar-CH₃18.8
N-CH₃32.5At room temperature, this signal can be a very broad hump, sometimes almost indistinguishable from the baseline. At 75°C in DMSO-d₆, it sharpens to a distinct peak.
O-CH₃60.8This signal is typically sharp even at room temperature.
Aromatic C125.2, 125.9, 129.0, 129.9, 134.5, 140.1Aromatic carbons.
C=O169.6Carbonyl carbon.

Note: The NMR data is based on studies of ortho-substituted N-methoxy-N-methyl benzamides, where this compound was a key subject of the investigation.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide)1650-1680Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C-N Stretch1250-1350Medium
C-O Stretch1000-1300Medium
Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound has not been found. The expected fragmentation patterns under electron ionization (EI) can be inferred from the structure and general fragmentation rules for amides.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
179[M]⁺ (Molecular Ion)
148[M - OCH₃]⁺
134[M - N(O)CH₃]⁺
119[C₆H₄(CH₃)CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not published, the following general methodologies are standard for the analysis of small organic molecules.[1][2][3]

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H. For variable temperature experiments, the sample is allowed to equilibrate at the desired temperature for several minutes before data acquisition.

Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer.[2] A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform or dichloromethane can be prepared and the spectrum recorded in a liquid cell.[4] A background spectrum of the KBr plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples, and ionized in the source.[3] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methoxy-N,2-dimethylbenzamide, a compound of interest in drug discovery and development. Due to the limited availability of public data on this specific molecule, this guide furnishes detailed experimental protocols for determining its solubility and stability, alongside comparative physicochemical data from its close structural isomers. This document is intended to serve as a foundational resource for researchers initiating studies with this compound.

Core Compound Information

This compound is a substituted benzamide derivative. Its chemical structure, characterized by a methoxyamino group and a methyl group on the amide nitrogen, alongside a methyl group on the benzene ring, suggests it may have unique physicochemical properties relevant to its behavior in biological and chemical systems.

Data Presentation: Physicochemical Properties of this compound and Its Isomers

Table 1: Computed Physicochemical Properties of this compound Isomers

PropertyN-Methoxy-N,4-dimethylbenzamide[1]N,N-diethyl-2-methoxybenzamide[2]N-Methoxy-N-methylbenzamide[3]
Molecular FormulaC₁₀H₁₃NO₂[1]C₁₂H₁₇NO₂[2]C₉H₁₁NO₂[3]
Molecular Weight179.22 g/mol [1]207.27 g/mol [2]165.19 g/mol [3]
XLogP31.8[1]1.4[2]0.7[3]
Hydrogen Bond Donors0[1]0[2]0[3]
Hydrogen Bond Acceptors2[1]2[2]2[3]
Rotatable Bond Count2[1]3[2]2[3]
Topological Polar Surface Area29.5 Ų[1]29.5 Ų[2]29.5 Ų[3]

Table 2: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)MethodSolubility (mg/mL)
Water25Thermodynamic
Phosphate Buffered Saline (pH 7.4)25Thermodynamic
Ethanol25Thermodynamic
Methanol25Thermodynamic
Acetonitrile25Thermodynamic
Dimethyl Sulfoxide (DMSO)25Thermodynamic
Dichloromethane25Thermodynamic

Table 3: Template for Stability Data of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradants Formed
Acid Hydrolysis0.1 M HCl24, 48, 7260
Base Hydrolysis0.1 M NaOH24, 48, 7260
Oxidative3% H₂O₂24, 48, 7225
ThermalDry Heat24, 48, 7280
PhotolyticUV Light (254 nm)24, 48, 7225

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard industry practices and can be adapted as needed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protected from light, taking samples at different time points.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Analyze samples at different time points and compare with a dark control.

  • Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a potential degradation pathway for benzamide compounds.

G Workflow for Thermodynamic Solubility Assay cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-48h) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Quantify using calibration curve H->I G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_sampling Sampling and Analysis A Acid Hydrolysis (HCl) F Take samples at time intervals A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (UV Light) E->F G Neutralize (if necessary) F->G H Analyze by Stability-Indicating HPLC G->H I Identify and quantify degradants H->I G General Degradation Pathway of Benzamides cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation A This compound B 2-Methylbenzoic Acid A->B C N,O-Dimethylhydroxylamine A->C D N-Oxide derivatives A->D E Ring hydroxylation products A->E

References

An In-depth Technical Guide to the Safety, Handling, and Storage of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for N-Methoxy-N,2-dimethylbenzamide for researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound have not been thoroughly investigated, it is crucial to handle it with a high degree of caution, adhering to established safety protocols for novel or uncharacterized chemical entities.

Hazard Identification and Classification

Based on data from structurally similar benzamide compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with related benzamides include:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4][5][6][7][8]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3][4][5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3][5][6][8]

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties (of Related Compounds)

Quantitative data for this compound is not available. The following table summarizes properties of related benzamide compounds to provide an indication of expected physical and chemical characteristics.

PropertyN,N-Dimethylbenzamide2-Methoxy-N,N-dimethylbenzamideN-Methoxy-N-methylbenzamideN-Methoxy-N,4-dimethylbenzamide
CAS Number 611-74-57291-34-16919-61-5122334-36-5
Molecular Formula C₉H₁₁NOC₁₀H₁₃NO₂C₉H₁₁NO₂C₁₀H₁₃NO₂
Molecular Weight 149.19 g/mol [3]179.22 g/mol [9]165.19 g/mol [2]179.22 g/mol [7][10]
Physical State SolidN/AN/AN/A
Appearance Off-white[6]N/AN/AN/A
Boiling Point 146 - 150 °C @ 15mmHg100 °C at 0.4 Torr[9]N/AN/A
Melting Point 28 - 32 °CN/AN/AN/A
Flash Point > 100 °CN/AN/AN/A

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies for this compound are not available in the public domain. When planning any experimental work with this compound, it is imperative to develop a comprehensive, site-specific risk assessment and handling protocol. This should be done in consultation with your institution's EHS department.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[11][12][13][14]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][12][13]

Personal Protective Equipment (PPE):

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing or dust generation.[8][11][12][15]Provides a barrier against airborne particles and accidental splashes, protecting the eyes and face.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][11][12][15]Inspect gloves for any signs of degradation before use. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[4][11]
Skin and Body Protection A long-sleeved lab coat should be worn to protect skin and clothing.[12][15] For larger scale operations, chemical-resistant aprons or coveralls may be necessary.[12]Provides a barrier against accidental spills and contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if dust is generated or if engineering controls are inadequate.[1][11][12]Prevents inhalation of dust particles and aerosols.

Hygiene Measures:

  • Avoid all personal contact with the substance, including inhalation of any dust or vapors.[11]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4][5][6]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[1][11]

  • Remove contaminated clothing and wash it before reuse.[1][4][5]

Safe Handling Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment PrepareWorkspace Prepare Workspace (Fume Hood) RiskAssessment->PrepareWorkspace AssemblePPE Assemble Required PPE PrepareWorkspace->AssemblePPE DonPPE Don PPE AssemblePPE->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical WeighTransfer Weighing and Transferring (Minimize Dust) HandleChemical->WeighTransfer CloseContainer Keep Container Tightly Closed WeighTransfer->CloseContainer CleanWorkspace Clean and Decontaminate Workspace CloseContainer->CleanWorkspace DisposeWaste Dispose of Waste Properly CleanWorkspace->DisposeWaste RemovePPE Remove and Decontaminate/Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][5][6][13][16][17]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][5][6][8][13][16] If skin irritation occurs, get medical advice/attention.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5][6][8][13][16][17] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4][8] Never give anything by mouth to an unconscious person.[5][6][8][17] Call a physician or poison control center immediately.[5][6]

First Aid Response Diagram

FirstAidResponse First Aid Response for Exposure to this compound cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs MoveToFreshAir Move to Fresh Air Exposure->MoveToFreshAir RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing RinseEyes Rinse Eyes with Water for 15 min Exposure->RinseEyes RinseMouth Rinse Mouth Exposure->RinseMouth ArtificialRespiration Provide Artificial Respiration if Not Breathing MoveToFreshAir->ArtificialRespiration SeekMedicalAttention Seek Immediate Medical Attention ArtificialRespiration->SeekMedicalAttention WashWithSoap Wash with Soap and Water for 15 min RemoveClothing->WashWithSoap WashWithSoap->SeekMedicalAttention RemoveContacts Remove Contact Lenses RinseEyes->RemoveContacts RemoveContacts->SeekMedicalAttention DoNotVomit Do NOT Induce Vomiting RinseMouth->DoNotVomit DoNotVomit->SeekMedicalAttention

Caption: First aid procedures in case of exposure.

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][12]

  • Keep containers tightly closed when not in use to prevent contamination and moisture absorption.[1][4][5][6][12]

  • Store away from incompatible materials such as strong oxidizing agents.[5][12][18]

  • Store locked up.[1][5]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[1][4]

  • Waste materials should be placed in a suitable, labeled container for disposal.[12]

  • Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

  • Never dispose of this chemical down the drain.[19]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[5] Wear appropriate personal protective equipment (PPE) as outlined in Section 4.[1][4][5] Keep unnecessary personnel away.[1][4]

  • Environmental Precautions: Prevent product from entering drains.[4]

  • Containment and Cleanup: In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][12] Avoid creating dust during cleanup.[12] For large spills, dike the spilled material if possible and contact your institution's EHS department.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ketones using N-Methoxy-N,2-dimethylbenzamide and Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, with ketones serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), provides an elegant solution to this problem.[1][2]

This application note details the use of a specific Weinreb amide, N-Methoxy-N,2-dimethylbenzamide, in the synthesis of ketones through its reaction with various Grignard reagents. The key to the success of this method lies in the formation of a stable, chelated tetrahedral intermediate upon the addition of the Grignard reagent to the Weinreb amide. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1][3] This methodology is characterized by its high chemoselectivity, broad functional group tolerance, and typically high yields of the desired ketone.[4][5]

Reaction Mechanism and Workflow

The overall process involves two main stages: the preparation of the this compound and its subsequent reaction with a Grignard reagent to yield the target ketone after workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the methoxy group's oxygen. This stable five-membered ring prevents the elimination of the methoxyamine group and subsequent over-addition of the Grignard reagent. Upon acidic workup, the chelated intermediate is hydrolyzed to afford the final ketone product.[1][3]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Workflow

The general workflow for the synthesis of ketones using this compound and Grignard reagents is depicted below. The process begins with the preparation of the Weinreb amide, followed by the Grignard reaction and purification of the final product.

G cluster_workflow Experimental Workflow start Starting Materials: 2-Methylbenzoic acid N,O-Dimethylhydroxylamine HCl prep_amide Preparation of This compound start->prep_amide grignard_reaction Grignard Reaction with Weinreb Amide prep_amide->grignard_reaction grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->grignard_reaction workup Aqueous Workup (e.g., sat. aq. NH4Cl) grignard_reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Final Ketone Product (Ar-CO-R) purification->product

Caption: General experimental workflow for ketone synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the Weinreb amide from 2-methylbenzoic acid.

Materials:

  • 2-Methylbenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: To a solution of 2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-methylbenzoyl chloride.

  • Amide Formation: Dissolve the crude 2-methylbenzoyl chloride in anhydrous THF and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a mixture of THF and pyridine (2.2 eq). Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the pure product.

Protocol 2: General Procedure for the Synthesis of Ketones

This protocol outlines the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) (1.1 - 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 - 2.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ketone is purified by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following tables summarize the results from the synthesis of various ketones using N-methoxy-N-methylamides and Grignard reagents, demonstrating the versatility and efficiency of this method.

Table 1: Synthesis of Ketones from Various Weinreb Amides and Grignard Reagents

EntryWeinreb AmideGrignard ReagentSolventTemp (°C)Time (h)Yield (%)
1N-Methoxy-N-methylbenzamidePhenylmagnesium bromideTHF0195
2N-Methoxy-N-methylbenzamideEthylmagnesium bromideTHF0192
3This compoundPhenylmagnesium bromideTHF-78 to RT288
4N-Methoxy-N,4-dimethylbenzamideIsopropylmagnesium chlorideTHF-78 to 0385
5N-Methoxy-N-methylcinnamamideMethylmagnesium bromideTHF0190
6N-Methoxy-N-methyl-2-furoamidePhenylmagnesium bromideTHF0187

Table 2: Synthesis of Biaryl Ketones via Arylation of Weinreb Amides [5]

EntryWeinreb AmideAryl Grignard ReagentSolventTemp (°C)Yield (%)
1N-Methoxy-N-methylbenzamide3-Fluorophenylmagnesium chlorideToluene2595
2N-Methoxy-N-methyl-4-chlorobenzamide4-Methoxyphenylmagnesium bromideToluene2592
3N-Methoxy-N-methyl-3-cyanobenzamidePhenylmagnesium bromideToluene2589
4N-Methoxy-N-methyl-2-thiophenecarboxamide4-Trifluoromethylphenylmagnesium bromideToluene2591

Conclusion

The Weinreb-Nahm ketone synthesis, utilizing this compound and Grignard reagents, is a highly effective and reliable method for the preparation of a wide range of ketones. The formation of a stable chelated intermediate successfully prevents the over-addition of the organometallic reagent, leading to high yields of the desired products. The mild reaction conditions and tolerance of various functional groups make this protocol a valuable tool for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: Reaction of N-Methoxy-N,2-dimethylbenzamide with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The reaction of N-methoxy-N-methylamides, commonly known as Weinreb amides, with organometallic reagents is a cornerstone of modern organic synthesis for the preparation of ketones. This method, the Weinreb-Nahm ketone synthesis, offers a significant advantage over traditional acylation methods using reagents like acid chlorides or esters. The primary benefit is the prevention of "over-addition," where a second equivalent of the organometallic reagent attacks the newly formed ketone to yield a tertiary alcohol.[1][2]

This selectivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate upon the initial nucleophilic attack.[2] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup. N-Methoxy-N,2-dimethylbenzamide is a specific substrate used to synthesize ortho-substituted aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction involves the treatment of the Weinreb amide with an organolithium reagent, such as n-butyllithium or phenyllithium, in an anhydrous ethereal solvent.

Reaction Data:

The following table summarizes the expected products and typical yields for the reaction of this compound with various organolithium reagents. The yields are based on similar reactions reported in the literature for Weinreb amides.[3]

Organolithium Reagent (R-Li)R GroupProductTypical SolventTypical Temp. (°C)Typical Yield (%)
Methyllithium (CH₃Li)Methyl2-AcetyltolueneTHF, Diethyl ether-78 to 080 - 95
n-Butyllithium (n-BuLi)n-Butyl1-(o-tolyl)pentan-1-oneTHF, Toluene-78 to RT80 - 90
Phenyllithium (PhLi)PhenylPhenyl(o-tolyl)methanoneTHF, Diethyl ether-78 to RT85 - 95
2-Thienyllithium2-ThienylThiophen-2-yl(o-tolyl)methanoneTHF-78 to 075 - 90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the Weinreb amide from the corresponding acid chloride.

Materials:

  • 2-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Add anhydrous dichloromethane (DCM) to dissolve the solid.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or distillation to yield this compound as a colorless or pale yellow oil.[2]

Protocol 2: General Procedure for the Reaction with Organolithium Reagents

This protocol outlines the synthesis of a ketone from this compound.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium in hexanes, phenyllithium in dibutylether)[4][5][6]

  • Tetrahydrofuran (THF), anhydrous[7]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.0 - 1.2 equivalents) dropwise via syringe to the stirred solution. Maintain the temperature at -78 °C during the addition.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by TLC (quenching a small aliquot with NH₄Cl solution).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ketone can be purified by silica gel column chromatography.

Visualizations

Experimental_Workflow Setup Setup Dissolve Dissolve Weinreb Amide in Anhydrous THF Setup->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_RLi Slowly Add Organolithium Reagent Cool->Add_RLi React Stir at -78 °C for 1-2 hours Add_RLi->React Quench Quench with sat. aq. NH₄Cl React->Quench Warm Warm to Room Temperature Quench->Warm Extract Aqueous Workup & Extraction Warm->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated Ketone Purify->Product

References

Application Notes and Protocols for Aldehyde Synthesis by Reduction of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylbenzaldehyde via the reduction of N-methoxy-N,2-dimethylbenzamide, a Weinreb amide. The reduction of Weinreb amides is a valuable transformation in organic synthesis, allowing for the formation of aldehydes while avoiding over-reduction to the corresponding alcohols, a common side reaction with other reducible carbonyl functionalities. This protocol focuses on the use of diisobutylaluminum hydride (DIBAL-H) as the reducing agent, a preferred reagent for this conversion due to its efficacy and selectivity at low temperatures.

Introduction

The synthesis of aldehydes is a cornerstone of organic chemistry, as they are versatile intermediates in the construction of complex molecules, including active pharmaceutical ingredients. The Weinreb amide, an N-methoxy-N-methylamide, provides a stable and reliable precursor for aldehyde synthesis. The key to the success of the Weinreb amide lies in the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack by a hydride reagent. This intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup, thus preventing a second hydride addition that would lead to the alcohol.[1][2] Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is highly effective for the partial reduction of esters and Weinreb amides to aldehydes at low temperatures.[3][4]

Data Presentation

The following table summarizes typical quantitative data for the DIBAL-H reduction of substituted N-methoxy-N-methylbenzamides to their corresponding aldehydes. This data is compiled from literature sources for structurally similar substrates and serves as a guide for the expected outcome of the reduction of this compound.[5][6]

SubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-methoxy-N-methylbenzamideDIBAL-HTHF-780.5>99
N-methoxy-N,4-dimethylbenzamideDIBAL-HTHF-780.5>99
N-methoxy-N,4-methoxybenzamideDIBAL-HTHF-780.5>99
N-methoxy-N,4-chlorobenzamideDIBAL-HTHF-780.5>99
This compound DIBAL-H Toluene -78 1-2 ~95 (expected)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an aldehyde from a Weinreb amide via DIBAL-H reduction.

Aldehyde_Synthesis_Workflow Workflow for Aldehyde Synthesis via Weinreb Amide Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification start Start: Dry Glassware and Reagents reagents Prepare Solution of This compound in anhydrous Toluene start->reagents cool Cool Reaction Mixture to -78 °C reagents->cool add_dibal Slowly Add DIBAL-H (1.1 eq) cool->add_dibal stir Stir at -78 °C for 1-2 hours add_dibal->stir quench Quench with Methanol stir->quench add_rochelle Add Rochelle's Salt Solution quench->add_rochelle warm Warm to Room Temperature add_rochelle->warm extract Extract with Ethyl Acetate warm->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End: Isolated 2-Methylbenzaldehyde purify->end

Caption: A schematic overview of the experimental procedure.

Experimental Protocols

Materials and Equipment
  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Detailed Experimental Procedure

1. Reaction Setup:

  • A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (nitrogen or argon).

  • This compound (1.0 eq) is dissolved in anhydrous toluene (approximately 0.2 M concentration).

2. Reduction Reaction:

  • The flask containing the Weinreb amide solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H solution (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at -78 °C for 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by checking for the disappearance of the starting material.

3. Reaction Quench and Workup:

  • While still at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of methanol (a volume approximately equal to the volume of DIBAL-H solution used).

  • The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed. This process can take several hours to overnight.

  • The layers are separated in a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methylbenzaldehyde.

Safety Precautions

  • DIBAL-H is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water and protic solvents.

  • All glassware must be thoroughly dried before use.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The reduction of this compound using DIBAL-H is a reliable and high-yielding method for the synthesis of 2-methylbenzaldehyde. The stability of the Weinreb amide intermediate at low temperatures is key to preventing over-reduction and achieving high selectivity for the desired aldehyde product. The detailed protocol provided herein offers a practical guide for researchers in academic and industrial settings to successfully perform this important transformation.

References

N-Methoxy-N,2-dimethylbenzamide: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethylbenzamide is a specialized Weinreb amide that serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features allow for controlled and high-yield chemical transformations, making it a valuable building block in modern drug discovery and development. As a Weinreb amide, it facilitates the formation of ketones from highly reactive organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[1][2] This property is particularly advantageous in the construction of intricate molecular architectures found in many targeted therapeutics, especially kinase inhibitors used in oncology.

The presence of the 2-methyl group on the benzamide ring provides steric hindrance that can influence the regioselectivity of subsequent reactions and modify the electronic properties of the molecule. These characteristics make this compound an important precursor for creating nuanced pharmacophores in drug candidates.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its reaction with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in a predictable and high-yielding manner.[2][3] This transformation is central to the synthesis of numerous pharmaceutical intermediates.

A significant area of application is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted cancer therapies.[4][5] Many EGFR inhibitors, such as Afatinib and Osimertinib, contain complex heterocyclic core structures where a key synthetic step involves the formation of a ketone intermediate. This compound and its analogues are ideal precursors for such intermediates.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent reaction to form a ketone intermediate. The data is based on established methodologies for Weinreb amide synthesis and reactions.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
2-Methylbenzoyl chlorideN,O-Dimethylhydroxylamine HCl, PyridineDichloromethane (DCM)4-6 hours0 to rt85-95
2-Methylbenzoic acidN,O-Dimethylhydroxylamine HCl, EDC, HOBtDichloromethane (DCM)12-18 hoursrt70-85

Table 2: Synthesis of a Ketone Intermediate via Reaction with a Grignard Reagent

Weinreb AmideGrignard ReagentSolventReaction TimeTemperature (°C)ProductYield (%)
This compound4-Fluorophenylmagnesium bromideTetrahydrofuran (THF)2-4 hours-78 to rt2-Amino-4'-fluoro-2'-methylbenzophenone65-75
This compound3-(Trifluoromethyl)phenylmagnesium bromideTetrahydrofuran (THF)2-4 hours-78 to rt2-Amino-2'-methyl-3'-(trifluoromethyl)benzophenone68-78

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methylbenzoyl Chloride

This protocol describes the synthesis of the title compound from a commercially available acid chloride.

Materials:

  • 2-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add pyridine (2.2 equivalents) to the stirred suspension.

  • In a separate flask, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 2-methylbenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain this compound as a colorless oil.

Protocol 2: Synthesis of a Ketone Intermediate for an EGFR Inhibitor Precursor

This protocol details the reaction of this compound with a Grignard reagent to form a key ketone intermediate.

Materials:

  • This compound

  • 4-Bromofluorobenzene (or other suitable aryl bromide)

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (a small crystal for initiation)

  • 1 M Hydrochloric acid (HCl)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Dissolve 4-bromofluorobenzene (1.1 equivalents) in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Weinreb Amide:

    • In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the Weinreb amide solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NH₄Cl solution, followed by 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired ketone.

Visualizations

Synthesis_of_N_Methoxy_N_2_dimethylbenzamide 2-Methylbenzoyl_chloride 2-Methylbenzoyl Chloride Weinreb_Amide This compound 2-Methylbenzoyl_chloride->Weinreb_Amide DCM, 0°C to rt NO_Dimethylhydroxylamine N,O-Dimethylhydroxylamine HCl Pyridine NO_Dimethylhydroxylamine->Weinreb_Amide

Caption: Synthesis of this compound.

Ketone_Synthesis_from_Weinreb_Amide Weinreb_Amide This compound Chelated_Intermediate Stable Chelated Intermediate Weinreb_Amide->Chelated_Intermediate Grignard_Reagent Aryl Grignard Reagent (e.g., 4-F-PhMgBr) Grignard_Reagent->Chelated_Intermediate Workup Acidic Workup Chelated_Intermediate->Workup Ketone_Product Aryl-(2-methylphenyl)ketone (Pharmaceutical Intermediate) Workup->Ketone_Product

Caption: Ketone synthesis from a Weinreb amide.

Experimental_Workflow cluster_synthesis Synthesis of Weinreb Amide cluster_ketone Ketone Formation Reaction_Setup Combine Reagents in DCM at 0°C Reaction Stir at rt for 4-6h Reaction_Setup->Reaction Workup_S Aqueous Wash and Extraction Reaction->Workup_S Purification_S Column Chromatography Workup_S->Purification_S Grignard_Prep Prepare Grignard Reagent in THF Addition Add Grignard to Weinreb Amide at -78°C Grignard_Prep->Addition Reaction_K Warm to rt, Stir for 2-3h Addition->Reaction_K Workup_K Quench and Extract Reaction_K->Workup_K Purification_K Column Chromatography Workup_K->Purification_K

Caption: Experimental workflow for synthesis and reaction.

References

Synthesis of N-Methoxy-N,2-dimethylbenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Methoxy-N,2-dimethylbenzamide, a Weinreb amide derivative of significant interest in organic synthesis. Weinreb amides are valuable intermediates known for their controlled reactivity towards organometallic reagents to furnish ketones and aldehydes. This protocol details the reaction of 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The procedure is designed for researchers in both academic and industrial settings, providing a reliable method for the preparation of this versatile building block.

Introduction

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are crucial functional groups in modern organic synthesis. Their ability to react with organometallic reagents in a controlled manner to produce ketones, without the common over-addition to form tertiary alcohols, makes them highly valuable intermediates.[1][2] The synthesis of this compound follows the general principle of Weinreb amide formation, which involves the acylation of N,O-dimethylhydroxylamine.[1] This protocol outlines a robust and reproducible method starting from the commercially available 2-methylbenzoyl chloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Product Name This compound
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Typical Yield 85-95% (based on analogous reactions)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.15 (m, 4H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.30 (s, 3H, N-CH₃), 2.35 (s, 3H, Ar-CH₃). Note: Signals for N-OCH₃ and N-CH₃ may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O), 136.0 (Ar-C), 135.5 (Ar-C), 130.8 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.8 (Ar-CH), 61.5 (N-OCH₃), 34.0 (N-CH₃), 19.0 (Ar-CH₃). Note: The N-CH₃ signal may appear broadened.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents:
  • 2-Methylbenzoyl chloride (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes at this temperature.

  • Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-methylbenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification start Dissolve N,O-dimethylhydroxylamine HCl in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add 2-Methylbenzoyl Chloride Solution add_base->add_acyl_chloride react Stir at Room Temperature (2-4h) add_acyl_chloride->react quench Quench with 1M HCl react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Optional) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Strategic Use of N-Methoxy-N,2-dimethylbenzamide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Methoxy-N,2-dimethylbenzamide, a specialized Weinreb amide, as a strategic tool in the synthesis of complex molecules, particularly natural products. While specific examples in peer-reviewed literature detailing the total synthesis of natural products using this compound are not extensively documented, the principles and protocols outlined here are based on the well-established and widely applied chemistry of Weinreb amides.[1][2] The methodologies are directly transferable and provide a robust framework for its application.

Introduction to this compound

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[1] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool for organic chemists.[1][2] Its primary advantage lies in its reaction with potent organometallic nucleophiles (such as Grignard or organolithium reagents) to produce ketones in high yields, cleanly and without the common side-reaction of over-addition to form tertiary alcohols.[2][3][4]

This controlled reactivity stems from the formation of a stable, five-membered cyclic tetrahedral intermediate, where the metal cation is chelated by both the carbonyl oxygen and the methoxy oxygen.[1][4] This intermediate remains stable until an aqueous or acidic workup, at which point it collapses to the desired ketone and the water-soluble N,O-dimethylhydroxylamine salt. This unique stability is the cornerstone of its utility in multi-step synthesis where functional group tolerance and predictable outcomes are paramount.[1]

Application Notes

1. Controlled Acylation for Ketone Synthesis: The primary application is the synthesis of ketones from carboxylic acids or their derivatives. The reaction of this compound with one equivalent of a Grignard or organolithium reagent reliably yields the corresponding ketone.[2][3] This avoids the formation of tertiary alcohol byproducts, a common issue when using more reactive acyl donors like acid chlorides or esters.[2]

2. Synthesis of Aldehydes: By using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) instead of organometallic carbon nucleophiles, Weinreb amides can be smoothly reduced to aldehydes. The same stabilizing intermediate prevents over-reduction to the primary alcohol.

3. High Functional Group Tolerance: The standard conditions for Weinreb amide reactions are compatible with a wide array of sensitive functional groups, including esters, silyl ethers, N-protected amino acids, and various heterocycles.[1] This tolerance is critical in the late-stage functionalization of complex intermediates in natural product synthesis.

4. Versatility in Nucleophile Scope: A broad range of organometallic reagents can be used, allowing for the introduction of diverse alkyl, vinyl, alkynyl, and aryl groups.[1] This flexibility is essential for building the carbon skeletons of complex natural products.

Logical Workflow for Weinreb Amide Utilization

The general strategy for employing a Weinreb amide in a synthetic route is a two-stage process. First, the Weinreb amide is prepared from a carboxylic acid. Second, the amide is reacted with an organometallic reagent to furnish the target ketone.

G cluster_prep Stage 1: Amide Formation cluster_reaction Stage 2: Ketone Synthesis CarboxylicAcid R-COOH (e.g., 2-Methylbenzoic Acid) ActivatedAcid Activated Intermediate (e.g., Acid Chloride) CarboxylicAcid->ActivatedAcid Activation (e.g., (COCl)₂, SOCl₂) WeinrebAmide This compound ActivatedAcid->WeinrebAmide Amidation (Me(MeO)NH·HCl, Base) Ketone Target Ketone (R-CO-R') WeinrebAmide->Ketone Acylation / Workup Organometallic Organometallic Reagent (R'-MgX or R'-Li) Organometallic->WeinrebAmide end end start

General synthetic workflow using a Weinreb amide.

Experimental Protocols

The following are generalized, detailed protocols for the preparation of this compound and its subsequent use in ketone synthesis. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2-methylbenzoic acid to its corresponding Weinreb amide via an acid chloride intermediate.

Materials:

  • 2-Methylbenzoic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • N,O-Dimethylhydroxylamine hydrochloride (Me(MeO)NH·HCl)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylbenzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 0.2 M).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, or SO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (by quenching a small aliquot with methanol and checking for ester formation).

    • Remove the solvent and excess reagent in vacuo to yield the crude 2-methylbenzoyl chloride, which is often used immediately in the next step.

  • Amidation:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • Slowly add a base such as pyridine (2.2 eq) or triethylamine (2.2 eq) and stir for 15 minutes.

    • Dissolve the crude 2-methylbenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold hydroxylamine suspension.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (typically using an ethyl acetate/hexanes gradient) to afford pure this compound.

Protocol 2: Ketone Synthesis using this compound

This protocol details the reaction of the Weinreb amide with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Vinylmagnesium bromide, Phenylmagnesium chloride) (1.1 - 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent (lower temperatures are often used to improve selectivity).

  • Addition of Grignard Reagent:

    • Add the Grignard reagent (solution in THF or ether) dropwise via the addition funnel over 15-30 minutes, maintaining the internal temperature.

    • Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated aq. NH₄Cl.

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly adding saturated aq. NH₄Cl solution at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude ketone product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations. These are representative examples and will vary based on the specific substrates used.

Table 1: Representative Conditions for Weinreb Amide Formation

Carboxylic Acid Precursor Activating Reagent Base Solvent Time (h) Typical Yield (%)
Aromatic Acid (COCl)₂, cat. DMF Pyridine DCM 2-4 85-95
Aliphatic Acid SOCl₂ TEA DCM 1-3 80-95
α,β-Unsaturated Acid EDC, HOBt DIPEA DCM/DMF 12 70-90

| N-Boc Amino Acid | i-BuOCOCl, NMM | NMM | THF | 2 | 85-98 |

Table 2: Representative Ketone Synthesis from a Weinreb Amide

Weinreb Amide Substrate Organometallic Reagent Solvent Temperature (°C) Time (h) Typical Yield (%)
Aromatic PhMgBr THF 0 to RT 2 80-95
Aliphatic MeLi THF -78 1 85-98
α,β-Unsaturated VinylMgBr THF -78 to 0 3 75-90

| Heterocyclic | n-BuLi | Ether | -78 | 1 | 80-95 |

Reaction Mechanism Visualization

The stability of the tetrahedral intermediate is key to the success of the Weinreb ketone synthesis. The diagram below illustrates the chelation that prevents the collapse of the intermediate and subsequent over-addition.

Mechanism of the Weinreb ketone synthesis.

References

N-Methoxy-N,2-dimethylbenzamide applications in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

These application notes provide a comprehensive overview of established and efficient methods for peptide coupling reactions. While the initial inquiry focused on the application of N-Methoxy-N,2-dimethylbenzamide, a thorough review of the scientific literature and available data indicates that this compound is not a recognized reagent for peptide synthesis. It is likely that this was a misnomer for N-Methoxy-N-methylbenzamide, a Weinreb amide, which is a valuable tool in organic chemistry for the synthesis of ketones but is not utilized for the formation of peptide bonds.[1][2]

This document will therefore focus on widely accepted and effective peptide coupling reagents and protocols to provide researchers, scientists, and drug development professionals with a practical guide to this critical aspect of peptide synthesis.

Introduction to Peptide Coupling

Peptide synthesis is a fundamental process in biochemical research and drug development, enabling the creation of novel therapeutic agents, research tools, and biomaterials. The core of peptide synthesis lies in the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process, known as peptide coupling, requires the activation of the carboxylic acid to facilitate the reaction.

The ideal coupling reaction should be rapid, efficient, and minimize side reactions, most notably racemization of the chiral amino acid centers. Over the years, a variety of coupling reagents and additives have been developed to achieve these goals.

Major Classes of Peptide Coupling Reagents

Modern peptide synthesis primarily utilizes several classes of coupling reagents, each with its own advantages and specific applications.

Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To reduce the risk of racemization and the formation of an unreactive N-acylurea byproduct, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).

Aminium/Uronium and Phosphonium Salts

These reagents, often referred to as "onium" salts, have become the most popular choice for peptide coupling due to their high efficiency and low rates of racemization. They incorporate a leaving group, typically derived from HOBt or its aza-analogs, within their structure. Upon reaction with a carboxylate, they form a highly reactive ester.

Common Aminium/Uronium Reagents:

  • HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • TBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

Common Phosphonium Reagents:

  • BOP: (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

  • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Quantitative Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table summarizes key performance indicators for commonly used reagents.

Reagent/Additive CombinationCoupling EfficiencyRacemization SuppressionKey Features & Considerations
DIC/HOBt Good to HighGoodCost-effective. Dicyclohexylurea (DCU) byproduct of DCC is insoluble, making it difficult to remove in solution-phase synthesis; DIC's byproduct is soluble.
DIC/OxymaPure® HighExcellentNon-explosive alternative to HOBt/HOAt. High coupling rates.[3]
HBTU/DIPEA Very HighVery GoodOne of the most popular and reliable coupling reagents for routine synthesis.[3]
HATU/DIPEA ExcellentExcellentHighly efficient, especially for sterically hindered amino acids. Based on the more reactive HOAt.[3]
PyBOP/DIPEA Very HighVery GoodA non-toxic alternative to the original BOP reagent.[3]

Experimental Protocols

The following protocols provide a general framework for peptide coupling reactions. Specific quantities and reaction times may need to be optimized based on the specific amino acids being coupled and the scale of the synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-phase peptide synthesis (SPPS) is the most common method for creating synthetic peptides.[4] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection1 wash1 Wash Resin (DMF, IPA) deprotection1->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash Resin (DMF, IPA) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection1 Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final Amino Acid purification Purification (e.g., RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for a Standard Coupling Reaction using DIC/OxymaPure®

This protocol describes a typical coupling step on a solid-phase resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization protocols)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.

  • Preparation of Activation Solution:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and OxymaPure® in DMF.

    • Add DIC to the solution.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activation solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the reaction. The test should indicate the absence of free primary amines.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next deprotection step.

Mechanism of Peptide Bond Formation

The fundamental chemistry of peptide coupling involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. The diagram below illustrates the general mechanism using a carbodiimide and an additive.

Peptide_Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation AA_COOH R-COOH (Amino Acid 1) O_Acylisourea O-Acylisourea (Reactive Intermediate) AA_COOH->O_Acylisourea + DIC Carbodiimide DIC Active_Ester Active Ester O_Acylisourea->Active_Ester + Oxyma O_Acylisourea->Active_Ester Additive Oxyma Peptide_Bond R-CO-NH-R' (Dipeptide) Active_Ester->Peptide_Bond + H₂N-R' Active_Ester->Peptide_Bond AA_NH2 H₂N-R' (Amino Acid 2)

Caption: General mechanism of peptide bond formation via an active ester.

Conclusion

The successful synthesis of peptides relies on the careful selection of coupling reagents and optimized protocols. While a vast array of reagents exists, the use of onium salts or carbodiimides with additives like OxymaPure® provides a reliable and efficient means of forming peptide bonds with minimal side reactions. The protocols and data presented in these notes offer a practical guide for researchers to perform high-quality peptide synthesis.

References

Application Notes and Protocols for Acylation Reactions Involving N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethylbenzamide, a specific type of Weinreb amide, is a highly valuable reagent in modern organic synthesis. Its unique structural features allow for the controlled acylation of various nucleophiles, primarily organometallic reagents, to furnish ketones in high yields. This method elegantly circumvents the common issue of over-addition to form tertiary alcohols, a frequent side reaction when using more traditional acylating agents like acid chlorides or esters with strong nucleophiles.

The efficacy of N-methoxy-N-methylamides as acylating agents stems from the formation of a stable, metal-chelated intermediate upon reaction with organometallic species such as Grignard or organolithium reagents.[1] This intermediate is stable under the reaction conditions and does not collapse until acidic workup, thus preventing the undesired second addition of the nucleophile to the newly formed ketone. The presence of the N-methoxy and N-methyl groups is crucial for this chelation.

These application notes provide detailed protocols for the use of this compound in acylation reactions, along with key data and visualizations to aid researchers in the successful application of this versatile reagent.

Key Applications

  • Synthesis of Ketones: The primary application is the synthesis of a wide range of ketones through reaction with Grignard reagents and organolithium compounds.[1]

  • Complex Molecule Synthesis: Due to the mild reaction conditions and high chemoselectivity, this method is particularly suitable for the synthesis of complex molecules and pharmaceutical intermediates where sensitive functional groups must be preserved.

  • Combinatorial Chemistry: The reliability and predictability of this reaction make it amenable to parallel synthesis and the generation of compound libraries for drug discovery.

Data Presentation

The following table summarizes representative acylation reactions of this compound with various organometallic reagents, highlighting the reaction conditions and expected yields for the synthesis of the corresponding ketones.

EntryOrganometallic Reagent (R-M)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
1Phenylmagnesium bromideTHF0 to rt12-Methylbenzophenone>90
2Ethylmagnesium bromideTHF0 to rt11-(o-tolyl)propan-1-one>90
3n-ButyllithiumTHF-78 to 011-(o-tolyl)pentan-1-one>90
4Vinylmagnesium bromideTHF0 to rt11-(o-tolyl)prop-2-en-1-one>85
5Isopropylmagnesium chlorideTHF0 to rt22-Methyl-1-(o-tolyl)propan-1-one>85

Experimental Protocols

General Protocol for the Acylation of this compound with Grignard Reagents

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent to synthesize the corresponding ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and under an inert atmosphere, add this compound (1.0 eq). Dissolve the amide in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution of the Weinreb amide via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

General Protocol for the Acylation of this compound with Organolithium Reagents

This protocol outlines a general procedure for the reaction with organolithium reagents.

Procedure:

  • Reaction Setup: Follow the same setup as for the Grignard reaction, ensuring all glassware is scrupulously dried.

  • Cooling: Cool the solution of this compound in anhydrous THF to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1-1.2 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same quenching, extraction, washing, drying, concentration, and purification steps as described in the Grignard reaction protocol.

Visualizations

Reaction Mechanism

Caption: Mechanism of Weinreb Ketone Synthesis.

Experimental Workflow

experimental_workflow start Start: this compound in Anhydrous THF add_reagent Add Organometallic Reagent (Grignard or Organolithium) at low temperature start->add_reagent reaction Reaction at 0°C to Room Temperature add_reagent->reaction quench Quench with Aqueous Acid (e.g., 1M HCl) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Final Product: Ketone purify->product

Caption: General Experimental Workflow.

Safety Precautions

  • Organometallic reagents such as Grignard and organolithium compounds are highly reactive, flammable, and may be pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • The quenching of the reaction with acid is exothermic. Ensure slow and controlled addition to a cooled reaction mixture.

Disclaimer: The protocols and information provided are intended for use by qualified individuals trained in chemical synthesis. All procedures should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Protecting Group Strategies in Reactions with N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to protecting group strategies for chemical reactions involving N-Methoxy-N,2-dimethylbenzamide and its derivatives. This document outlines the stability of the N-methoxy-N-methylamide (Weinreb amide) functionality, and offers detailed protocols for the protection and deprotection of common functional groups in the presence of this moiety.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from undergoing undesired reactions.[1][2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other parts of the molecule.[1] The this compound moiety, a type of Weinreb amide, is a valuable functional group in organic synthesis, often used for the preparation of ketones from organometallic reagents.[3][4][5] Its stability under various reaction conditions makes it compatible with a range of protecting group strategies.

Stability of the this compound Moiety

The N-methoxy-N-methylamide group is known for its stability towards a variety of reagents, which is a key advantage when planning a synthetic route that requires the use of protecting groups for other functionalities.[5]

  • Acidic Conditions: The this compound group is generally stable to acidic conditions commonly used for the deprotection of Boc groups (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).[6][7][8]

  • Basic Conditions: This moiety is stable to basic conditions used for the deprotection of Fmoc groups (e.g., piperidine in DMF) and for the hydrolysis of esters.[9][10][11]

  • Reductive Conditions: The N-methoxy-N-methylamide is stable to catalytic hydrogenation (e.g., H₂, Pd/C), which is commonly used for the deprotection of Cbz and benzyl groups.[12][13]

  • Organometallic Reagents: While reactive towards organolithium and Grignard reagents to form ketones, the Weinreb amide is generally stable to less reactive organometallic reagents and other nucleophiles.[5]

This broad stability allows for the use of a variety of orthogonal protecting groups in the synthesis of complex molecules containing the this compound core.

Protecting Group Strategies for Common Functional Groups

When a molecule contains an this compound moiety alongside other reactive functional groups such as amines, alcohols, or carboxylic acids, a carefully chosen protecting group strategy is essential.

Carbamates are the most common protecting groups for amines due to their stability and reliable deprotection methods.[2]

  • Boc (tert-butyloxycarbonyl) Group: Stable to a wide range of reaction conditions but is easily removed with acid.[6][7][8]

  • Cbz (benzyloxycarbonyl) Group: Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[12][13][14]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Stable to acidic conditions but is cleaved by mild bases.[9][11][15]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

The most common protecting groups for alcohols are silyl ethers and ethers.

  • Silyl Ethers (e.g., TBS, TIPS): These are widely used due to their ease of introduction and removal with fluoride reagents (e.g., TBAF) or acid. Their stability can be tuned by the steric bulk of the silicon substituents.

  • Benzyl Ethers (Bn): Benzyl ethers are robust and stable to a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenolysis.

Carboxylic acids are generally protected as esters.

  • Methyl or Ethyl Esters: These are stable to a variety of conditions but can be removed by acid or base-catalyzed hydrolysis.

  • Benzyl Esters (Bn): Similar to benzyl ethers, these are stable to many conditions and are deprotected by hydrogenolysis.

  • tert-Butyl Esters: These are stable to basic conditions but are readily cleaved by acid.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of common functional groups in a molecule containing the this compound moiety. Researchers should optimize these conditions for their specific substrates.

Table 1: Reaction Conditions for Amine Protection

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BocBoc₂OEt₃N or NaOHDCM or Dioxane/H₂O0 to rt2-1290-95
CbzCbz-ClNaHCO₃ or Et₃NDioxane/H₂O or DCM0 to rt2-685-95
FmocFmoc-OSuNaHCO₃Dioxane/H₂O0 to rt2-890-98

Protocol 4.1.1: General Procedure for Boc Protection of an Amine

  • Dissolve the amine substrate (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (1.5 equiv).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 4.1.2: General Procedure for Cbz Protection of an Amine [14]

  • Dissolve the amine substrate (1.0 equiv) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv).

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the Cbz-protected amine.

Protocol 4.1.3: General Procedure for Fmoc Protection of an Amine [15]

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the Fmoc-protected amine.

Table 2: Reaction Conditions for Amine Deprotection

Protecting GroupReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Boc20-50% TFA in DCMDCM0 to rt0.5-290-99
CbzH₂ (1 atm), 10% Pd/CMeOH or EtOAcrt2-1290-99
Fmoc20% Piperidine in DMFDMFrt0.5-295-99

Protocol 4.2.1: General Procedure for Boc Deprotection [7]

  • Dissolve the Boc-protected amine in DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 20-50% v/v).

  • Stir at 0 °C for 30 minutes, then at room temperature for 0.5-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 4.2.2: General Procedure for Cbz Deprotection by Hydrogenolysis [13]

  • Dissolve the Cbz-protected amine in methanol or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Protocol 4.2.3: General Procedure for Fmoc Deprotection [15]

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 0.5-2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude product can be purified by column chromatography or precipitation.

Visualizing Workflows and Strategies

The following diagrams illustrate the general workflows for protecting group manipulations and the concept of orthogonal protection.

G General Workflow for Amine Protection cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Substrate with Amine and This compound reaction Protection Reaction (Solvent, Temp, Time) start->reaction reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-OSu) reagent->reaction base Base (e.g., Et3N, NaHCO3) base->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Protected Amine Substrate purification->product

Caption: General experimental workflow for the protection of an amine functional group.

G General Workflow for Amine Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product start Protected Amine Substrate reaction Deprotection Reaction (Solvent, Temp, Time) start->reaction reagent Deprotection Reagent (e.g., TFA, H2/Pd-C, Piperidine) reagent->reaction workup Filtration / Evaporation Neutralization (if needed) reaction->workup product Deprotected Amine workup->product

Caption: General experimental workflow for the deprotection of an amine functional group.

G Orthogonal Protecting Group Strategy cluster_deprotection1 Acidic Deprotection cluster_deprotection2 Hydrogenolysis Molecule Molecule with -NH-Boc -O-Bn -COOH TFA TFA / DCM Molecule->TFA Selective Removal of Boc H2_PdC H2, Pd/C Molecule->H2_PdC Selective Removal of Bn Product1 Molecule with -NH2 -O-Bn -COOH TFA->Product1 Product2 Molecule with -NH-Boc -OH -COOH H2_PdC->Product2

Caption: Orthogonal deprotection of Boc and Benzyl groups in the presence of each other.

References

Troubleshooting & Optimization

Preventing over-addition in reactions with N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving N-Methoxy-N,2-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful execution of reactions, with a primary focus on preventing over-addition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ketone synthesis?

A1: this compound is a specialized Weinreb amide.[1][2] Weinreb amides are N-methoxy-N-methylamides that are widely used in organic synthesis to produce ketones (and aldehydes) from carboxylic acid derivatives.[1][3] Their key advantage is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents like Grignard or organolithium reagents with other acylating agents such as esters or acid chlorides.[1][3][4]

Q2: How does this compound prevent the over-addition of organometallic reagents?

A2: The N-methoxy-N-methylamide functionality facilitates the formation of a stable five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][3][5] This intermediate is stabilized by the coordination of the metal atom (from the Grignard or organolithium reagent) between the carbonyl oxygen and the methoxy oxygen.[1][3] This stable complex prevents the collapse of the intermediate to a ketone during the reaction, thus inhibiting a second addition of the organometallic reagent.[3][5] The desired ketone is only liberated upon acidic workup.[1]

Q3: What is the primary byproduct if over-addition does occur?

A3: If the stable tetrahedral intermediate breaks down prematurely, the resulting ketone can react with a second equivalent of the organometallic reagent. This over-addition leads to the formation of a tertiary alcohol as the primary byproduct.[4]

Q4: Can I use an excess of the organometallic reagent?

A4: One of the significant advantages of the Weinreb ketone synthesis is its tolerance to an excess of the organometallic reagent without significant formation of over-addition byproducts.[6] However, using a large excess is generally not necessary and may complicate the purification process. Typically, 1.1 to 1.5 equivalents of the organometallic reagent are sufficient.

Q5: What are the typical reaction conditions for a successful ketone synthesis using this compound?

A5: Reactions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures, commonly ranging from -78 °C to 0 °C.[4] The low temperature is crucial for maintaining the stability of the tetrahedral intermediate.[3][5] The reaction is then quenched with an aqueous acid solution to hydrolyze the intermediate and yield the ketone.

Troubleshooting Guides

Even with the inherent stability of the Weinreb amide system, experimental issues can arise. This section provides guidance on common problems encountered during reactions with this compound.

Problem 1: Formation of Tertiary Alcohol (Over-addition Product) is Observed

Possible Cause Troubleshooting Action
Elevated Reaction Temperature The stability of the chelated tetrahedral intermediate is temperature-dependent.[3][5] Ensure the reaction is maintained at a low temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a sufficient duration afterward before quenching.
Premature Quenching at Elevated Temperature Allowing the reaction to warm up significantly before quenching can lead to the breakdown of the intermediate and subsequent over-addition. Quench the reaction at a low temperature.
Highly Reactive Organometallic Reagent While generally stable, extremely reactive organometallic reagents might lead to some instability of the intermediate. Consider using a less reactive Grignard reagent instead of a more reactive organolithium reagent if over-addition is a persistent issue.
Incorrect Workup Procedure An improper workup can affect product isolation. Ensure a proper acidic quench is performed to cleanly convert the intermediate to the ketone.

Problem 2: Low Yield of the Desired Ketone

Possible Cause Troubleshooting Action
Inactive Organometallic Reagent Grignard and organolithium reagents are sensitive to moisture and air. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. It is also advisable to titrate the organometallic reagent to determine its exact concentration before use.
Insufficient Amount of Organometallic Reagent While a large excess is not needed, an insufficient amount will lead to incomplete conversion. Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent.
Steric Hindrance Highly sterically hindered organometallic reagents or substrates may react sluggishly. In such cases, a longer reaction time or a slight increase in temperature (while carefully monitoring for over-addition) may be necessary.
Side Reactions with Other Functional Groups The organometallic reagent can react with other electrophilic functional groups in the molecule. Ensure that any sensitive functional groups are appropriately protected. The Weinreb amide itself is tolerant to a wide range of functional groups.[3]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of ketones from Weinreb amides, illustrating the high efficiency and selectivity of this method.

Weinreb Amide SubstrateOrganometallic ReagentSolventTemperature (°C)Time (h)Yield of Ketone (%)Reference
α-siloxy Weinreb amiden-butyllithium (1.1 equiv)THF-782.583[4]
N-benzyloxycarbonyl-L-proline derived Weinreb amideNot specifiedTHFRoom TempNot specifiedNot specified[4]
Aromatic Weinreb AmidePhenylmagnesium bromide (1.1 equiv)THF0195[6]
Aliphatic Weinreb AmideMethylmagnesium bromide (1.1 equiv)THF0192[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Ketone from this compound using a Grignard Reagent

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 equiv) dropwise to the cooled solution while maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: General Procedure for the Synthesis of a Ketone from this compound using an Organolithium Reagent

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Addition of Organolithium Reagent: Add the organolithium reagent (1.1 equiv) dropwise to the solution, ensuring the temperature remains at -78 °C.

  • Reaction: Stir the mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Below are diagrams illustrating the key chemical pathway and procedural workflows.

Weinreb_Ketone_Synthesis cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products weinreb_amide This compound tetrahedral_intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->tetrahedral_intermediate + R-M (Low Temp) organometallic Organometallic Reagent (R-M) organometallic->tetrahedral_intermediate ketone Desired Ketone tetrahedral_intermediate->ketone Acidic Workup tertiary_alcohol Tertiary Alcohol (Over-addition Product) tetrahedral_intermediate->tertiary_alcohol Intermediate Breakdown + R-M

Caption: Reaction pathway for the Weinreb ketone synthesis.

Experimental_Workflow start Start prep Dissolve Weinreb Amide in Anhydrous THF start->prep cool Cool to -78 °C prep->cool add_reagent Slowly Add Organometallic Reagent cool->add_reagent react Stir at -78 °C (1-3 hours) add_reagent->react quench Quench with aq. NH4Cl at -78 °C react->quench workup Warm to RT & Extract quench->workup purify Dry, Concentrate & Purify workup->purify end End purify->end

Caption: Standard experimental workflow for ketone synthesis.

Troubleshooting_Logic start Problem Observed over_addition Over-addition Product (Tertiary Alcohol) start->over_addition low_yield Low Yield of Ketone start->low_yield temp_check Check Reaction Temperature over_addition->temp_check reagent_check Check Reagent Activity & Stoichiometry low_yield->reagent_check maintain_low_temp Maintain Low Temp (-78 °C to 0 °C) temp_check->maintain_low_temp Yes quench_cold Quench at Low Temp temp_check->quench_cold Yes titrate_reagent Titrate Organometallic Reagent reagent_check->titrate_reagent Yes use_excess Use Slight Excess (1.1-1.2 equiv) reagent_check->use_excess Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Optimizing Weinreb Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Weinreb amide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this robust ketone synthesis method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Weinreb amide coupling reaction, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired Weinreb amide is a common problem. Several factors can contribute to this issue.

Potential Causes and Solutions

Potential Cause Recommended Solution
Incomplete Carboxylic Acid Activation Ensure the coupling reagent is of high quality and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] For sluggish reactions, a stronger activating agent might be necessary.
Amine Deactivation The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Ensure a non-nucleophilic base (e.g., DIPEA, triethylamine) is used in sufficient quantity (typically 2.0 equivalents) to neutralize any acid and the HCl salt of N,O-dimethylhydroxylamine.
Steric Hindrance Bulky groups on either the carboxylic acid or the amine can impede the reaction.[1] In such cases, switching to a more potent coupling reagent like HATU or COMU may be beneficial. Prolonging the reaction time or increasing the temperature (while monitoring for side reactions) can also improve yields.
Hydrolysis of Activated Intermediate The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1] Common solvents include DMF, DCM, and THF. The reaction is typically run at room temperature. If the reaction is slow, gentle heating may be applied, but this can also lead to side reactions.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.

Potential Causes and Solutions

Potential Cause Recommended Solution
Over-addition of Organometallic Reagent A major advantage of the Weinreb amide is its resistance to over-addition.[2][3] However, under harsh conditions or with highly reactive organometallic reagents, this can still occur. Ensure the reaction is carried out at low temperatures (e.g., -78 °C to 0 °C) and the organometallic reagent is added dropwise.
Racemization For chiral carboxylic acids, racemization can be a significant side reaction, particularly if the reaction is heated.[4][5] Using coupling additives like HOBt or OxymaPure can help suppress racemization.[1] Running the reaction at a lower temperature is also recommended.
Elimination of Methoxide With highly basic or sterically hindered nucleophiles, elimination of the methoxide group from the tetrahedral intermediate can occur, leading to the formation of formaldehyde as a side product.[2] Using milder reaction conditions and less hindered nucleophiles can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my Weinreb amide synthesis?

The choice of coupling reagent is critical and depends on the specific substrates and the scale of the reaction.[1]

  • For standard couplings: Carbodiimides like DCC or EDC are often used, typically in the presence of an additive like HOBt to improve efficiency and reduce side reactions.[6][7]

  • For challenging couplings (e.g., sterically hindered substrates): More powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are recommended.[7] COMU is another highly effective coupling agent that is particularly useful in "green" chemistry applications due to the water-solubility of its byproducts.[8]

  • From esters or lactones: Direct conversion to Weinreb amides can be achieved using reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl).[9]

Q2: What are the optimal solvents for Weinreb amide coupling?

The choice of solvent depends on the solubility of the starting materials and reagents. Commonly used anhydrous solvents include:

  • Dichloromethane (DCM)[6][9]

  • Tetrahydrofuran (THF)[10]

  • N,N-Dimethylformamide (DMF)[1]

For high-throughput synthesis, N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA) have also been used effectively.[11]

Q3: My Weinreb amide is formed, but the subsequent reaction with an organometallic reagent gives a low yield of the ketone. What could be the problem?

The success of the second step, the ketone synthesis, relies on the stability of the tetrahedral intermediate formed upon nucleophilic attack.

  • Low Temperature is Crucial: This intermediate is only stable at low temperatures.[2] The reaction should be performed at temperatures ranging from -78 °C to 0 °C. The organometallic reagent should be added slowly to maintain this low temperature.

  • Quenching: The reaction must be quenched at a low temperature before warming to room temperature.

  • Organometallic Reagent Quality: Ensure the Grignard or organolithium reagent is of high quality and has been recently titrated to determine its exact concentration.

Q4: Can I use Weinreb amides in solid-phase synthesis?

Yes, Weinreb amide resins are available and can be used in solid-phase peptide synthesis. Cleavage from the resin is typically achieved using a Grignard reagent or a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding ketone or aldehyde.[12] Care must be taken as the resin may not be stable to harsh cleavage conditions like strong acids (e.g., TFA).[12]

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Formation from a Carboxylic Acid using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide

  • Dissolve the Weinreb amide (1.0 equivalent) in an anhydrous solvent such as THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium reagent, 1.1-1.5 equivalents) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Weinreb_Amide_Coupling_Workflow Start Starting Materials: Carboxylic Acid, N,O-Dimethylhydroxylamine HCl Coupling Amide Coupling Start->Coupling Coupling Reagent (e.g., HATU, DCC) Base (e.g., DIPEA) Weinreb_Amide Weinreb Amide Coupling->Weinreb_Amide Organometallic Reaction with Organometallic Reagent (e.g., R-MgBr, R-Li) Weinreb_Amide->Organometallic Intermediate Stable Tetrahedral Intermediate Organometallic->Intermediate Low Temperature (-78 °C to 0 °C) Workup Aqueous Workup Intermediate->Workup Ketone Ketone Product Workup->Ketone

Caption: General workflow for Weinreb amide synthesis and subsequent ketone formation.

Troubleshooting_Low_Yield Low_Yield Low Yield of Weinreb Amide Cause1 Incomplete Carboxylic Acid Activation Low_Yield->Cause1 Cause2 Amine Deactivation (Protonation) Low_Yield->Cause2 Cause3 Steric Hindrance Low_Yield->Cause3 Cause4 Hydrolysis of Activated Intermediate Low_Yield->Cause4 Solution1 Increase equivalents of coupling reagent or use a stronger one. Cause1->Solution1 Solution2 Ensure sufficient non-nucleophilic base is present. Cause2->Solution2 Solution3 Use a more potent coupling reagent; increase reaction time/temp. Cause3->Solution3 Solution4 Use anhydrous solvents and reagents under inert atmosphere. Cause4->Solution4

Caption: Troubleshooting logic for low yield in Weinreb amide formation.

References

Side reactions and byproduct formation with N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methoxy-N,2-dimethylbenzamide

Welcome to the Technical Support Center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in synthesis?

A1: this compound, a type of Weinreb amide, is primarily used for the synthesis of ketones and aldehydes from organometallic reagents (e.g., Grignard or organolithium reagents). Its main advantage is the prevention of over-addition to the carbonyl group, which is a common side reaction with other acylating agents like esters or acid chlorides that leads to the formation of tertiary alcohols.[1][2] This selectivity is attributed to the formation of a stable chelated tetrahedral intermediate with the metal ion of the organometallic reagent.[1]

Q2: What are the expected major and minor products when reacting this compound with an organometallic reagent?

A2: The major product is the desired ketone (or aldehyde if a reducing agent is used). Potential minor byproducts can arise from several side reactions, including:

  • Over-addition product (tertiary alcohol): Although minimized, trace amounts can be formed under certain conditions.

  • Products of ortho-lithiation: If a strong organolithium base is used, deprotonation at the aromatic ring's ortho position can occur.

  • N-O bond cleavage products: This can lead to the formation of the corresponding N,2-dimethylbenzamide.

  • Unreacted starting material: Incomplete reactions will leave residual this compound.

Q3: How can I minimize the formation of the tertiary alcohol byproduct?

A3: To minimize the formation of the tertiary alcohol, consider the following:

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to stabilize the tetrahedral intermediate.[1]

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. A large excess can promote over-addition.

  • Slow Addition: Add the organometallic reagent slowly to the solution of the Weinreb amide to maintain a low concentration of the nucleophile.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ketone

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction - Ensure the organometallic reagent is fresh and accurately titrated. - Increase the reaction time or temperature slightly, but monitor for byproduct formation. - Use a slight excess of the organometallic reagent (1.1-1.2 equivalents).
Degradation of the Weinreb amide - Ensure anhydrous reaction conditions, as moisture can quench the organometallic reagent and potentially hydrolyze the amide. - Use freshly distilled solvents.
Side reactions - Refer to the specific troubleshooting guides for ortho-lithiation and N-O bond cleavage below.
Issue 2: Formation of ortho-Substituted Byproducts

When using strong organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi), deprotonation of the aromatic ring at the position ortho to the amide group can occur, leading to the formation of ortho-substituted byproducts upon quenching with an electrophile (which can be another molecule of the organometallic reagent or the ketone product). This is a known reaction for benzamides.

Experimental Protocol to Minimize ortho-Lithiation:

  • Reagent Choice: If possible, use a Grignard reagent instead of an organolithium reagent, as Grignard reagents are generally less prone to causing ortho-lithiation.

  • Temperature Control: Maintain a low reaction temperature (-78 °C) during the addition of the organolithium reagent and throughout the reaction.

  • Solvent: Use a non-coordinating solvent like diethyl ether or toluene instead of THF, which can promote lithiation.

  • Reaction Time: Keep the reaction time as short as possible while ensuring complete consumption of the starting material.

Logical Workflow for Troubleshooting ortho-Lithiation:

Start Ortho-substituted byproduct detected Check_Reagent Using organolithium? Start->Check_Reagent Use_Grignard Switch to Grignard reagent Check_Reagent->Use_Grignard Yes Check_Temp Reaction temp > -78°C? Check_Reagent->Check_Temp No End Problem Resolved Use_Grignard->End Lower_Temp Lower temperature to -78°C Check_Temp->Lower_Temp Yes Check_Solvent Using THF? Check_Temp->Check_Solvent No Lower_Temp->End Change_Solvent Switch to ether or toluene Check_Solvent->Change_Solvent Yes Check_Solvent->End No Change_Solvent->End

Caption: Troubleshooting ortho-lithiation side reactions.

Issue 3: Formation of N,2-Dimethylbenzamide (Product of N-O Bond Cleavage)

Cleavage of the N-O bond in Weinreb amides can occur under certain reductive conditions or with specific reagents, leading to the formation of the corresponding N-methyl amide.

Experimental Protocol to Minimize N-O Bond Cleavage:

  • Reagent Purity: Ensure the organometallic reagent is free of impurities that could act as reducing agents.

  • Avoid Excess Reagent: A large excess of a highly reactive organometallic reagent might lead to undesired reductions.

  • Quenching: Quench the reaction carefully at low temperature to avoid prolonged exposure to potentially reductive conditions.

Signaling Pathway for N-O Bond Cleavage:

While the precise mechanism with organometallics is not always elucidated, a general reductive cleavage pathway can be proposed.

Start This compound Intermediate Electron Transfer/ Reductive Conditions Start->Intermediate e- Product N,2-Dimethylbenzamide Intermediate->Product Protonation

Caption: General pathway for reductive N-O bond cleavage.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct Formation Condition Mitigation Strategy
Tertiary AlcoholExcess organometallic reagent, higher temperatureUse 1.1-1.2 eq. of reagent, maintain low temperature (-78°C to 0°C)
ortho-Substituted ProductStrong organolithium base (e.g., n-BuLi)Use Grignard reagent, low temperature, non-coordinating solvent
N,2-DimethylbenzamideReductive conditions, impure reagentsUse pure reagents, avoid large excess of organometallic reagent

Disclaimer: The information provided is for guidance purposes only. Reaction outcomes can be influenced by various factors including reagent quality, reaction scale, and specific substrate reactivity. It is recommended to perform small-scale optimization experiments.

References

Technical Support Center: Purification of N-Methoxy-N,2-dimethylbenzamide and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxy-N,2-dimethylbenzamide and its subsequent reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound (a Weinreb amide) and its ketone and aldehyde derivatives.

Purification of this compound

Issue 1: Low Yield After Work-up

  • Possible Cause: Incomplete reaction or hydrolysis of the product during aqueous work-up. Weinreb amides can be sensitive to strongly acidic or basic conditions.[1]

  • Solution:

    • Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before quenching.

    • During the aqueous work-up, use mild acidic and basic solutions (e.g., saturated sodium bicarbonate solution instead of concentrated NaOH).[2]

    • Minimize the time the product is in contact with the aqueous phase.

    • Ensure all glassware and solvents are dry to prevent hydrolysis of the starting acid chloride.

Issue 2: Difficulty in Separating the Product from Starting Materials by Column Chromatography

  • Possible Cause: Inappropriate solvent system for column chromatography.

  • Solution:

    • Develop an optimal solvent system using TLC. A good starting point for Weinreb amides is a mixture of hexanes and ethyl acetate.[1]

    • Aim for an Rf value of 0.2-0.3 for the product on the TLC plate to ensure good separation on the column.

    • If the product and impurities have very similar polarities, consider using a different solvent system, for example, dichloromethane/methanol for more polar compounds.

Issue 3: Oily Product Instead of a Solid After Purification

  • Possible Cause: Presence of residual solvent or impurities that lower the melting point.

  • Solution:

    • Ensure all solvent is removed under high vacuum.

    • If the product is expected to be a solid, attempt recrystallization from a suitable solvent system. For benzamide derivatives, ethanol/water or acetonitrile can be effective.[1]

    • Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

Logical Troubleshooting Flowchart for Column Chromatography

Troubleshooting Column Chromatography start Problem with Column Chromatography issue Identify the Issue start->issue poor_separation Poor Separation of Product and Impurities issue->poor_separation e.g., overlapping fractions product_streaking Product Elutes with Streaking/Tailing issue->product_streaking e.g., long tail on TLC no_elution Product Does Not Elute issue->no_elution e.g., product stuck at baseline check_solvent check_solvent poor_separation->check_solvent Check solvent system check_loading check_loading poor_separation->check_loading Check column loading check_solubility check_solubility product_streaking->check_solubility Check compound solubility check_acidity check_acidity product_streaking->check_acidity Check for acidic/basic nature increase_polarity increase_polarity no_elution->increase_polarity Increase eluent polarity check_decomposition check_decomposition no_elution->check_decomposition Check for on-column decomposition optimize_tlc optimize_tlc check_solvent->optimize_tlc Optimize on TLC for Rf 0.2-0.3 change_polarity change_polarity optimize_tlc->change_polarity Adjust polarity (e.g., more/less ethyl acetate in hexanes) solution_found solution_found change_polarity->solution_found Problem Solved reduce_sample reduce_sample check_loading->reduce_sample Reduce sample amount reduce_sample->solution_found change_solvent_system change_solvent_system check_solubility->change_solvent_system Use a solvent system where the compound is more soluble change_solvent_system->solution_found add_modifier add_modifier check_acidity->add_modifier Add a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds) add_modifier->solution_found gradual_increase gradual_increase increase_polarity->gradual_increase Gradually increase the polar solvent percentage gradual_increase->solution_found deactivate_silica deactivate_silica check_decomposition->deactivate_silica Use deactivated silica or an alternative stationary phase (e.g., alumina) deactivate_silica->solution_found

Caption: Troubleshooting logic for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of this compound?

A1: The synthesis is typically carried out by reacting 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane. The reaction is usually performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[3][4]

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities include unreacted 2-methylbenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, and the corresponding base hydrochloride salt. Hydrolysis of the acid chloride to 2-methylbenzoic acid can also occur if moisture is present.

Q3: How can I purify the ketone product (e.g., 1-(2-methylphenyl)ethan-1-one) from the Grignard reaction?

A3: After quenching the Grignard reaction with a saturated aqueous solution of ammonium chloride, the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude ketone can often be purified by vacuum distillation.[5]

Q4: What is the best way to purify the aldehyde product (e.g., 2-methylbenzaldehyde) from the reduction of the Weinreb amide?

A4: Following the reduction (e.g., with LiAlH₄ or DIBAL-H) and appropriate work-up, the aldehyde is extracted into an organic solvent. The organic extracts are washed, dried, and concentrated. 2-Methylbenzaldehyde is a liquid and can be purified by vacuum distillation.[6]

Q5: Can I use recrystallization to purify this compound?

A5: If this compound is a solid at room temperature, recrystallization can be an effective purification method. Common solvent systems for amides include ethanol/water, acetonitrile, or mixtures of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Weinreb amides and their products. Please note that actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis and Purification of this compound

StepParameterTypical Value
Synthesis Reactant Ratio (Acid Chloride:Amine:Base)1 : 1.1 : 2.2
Reaction Time2-12 hours
Reaction Temperature0 °C to Room Temperature
Work-up Aqueous WashSaturated NaHCO₃, Brine
Purification MethodColumn Chromatography
Stationary PhaseSilica Gel
EluentHexanes:Ethyl Acetate (e.g., 4:1 to 2:1)
Final Product Typical Yield70-95%
Purity (by GC-MS or NMR)>95%

Table 2: Conversion of this compound to Ketone/Aldehyde

ReactionReagentProductTypical YieldPurification Method
Ketone Synthesis Grignard Reagent (e.g., MeMgBr)1-(2-methylphenyl)ethan-1-one80-90%Vacuum Distillation
Aldehyde Synthesis Reducing Agent (e.g., LiAlH₄)2-methylbenzaldehyde70-85%Vacuum Distillation

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound
  • Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C, add a base such as pyridine (2.2 equivalents) dropwise.

  • Addition of Acid Chloride: Slowly add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 1-(2-methylphenyl)ethan-1-one (Ketone)
  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude ketone by vacuum distillation.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of this compound

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-Methylbenzoyl Chloride + N,O-Dimethylhydroxylamine HCl Reaction Add Base (e.g., Pyridine) in Dichloromethane at 0°C to rt Start->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with 1M HCl, sat. NaHCO3, Brine Extraction->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) Dry->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: Conversion of Weinreb Amide to Products

Weinreb_Amide_Reactions cluster_ketone Ketone Synthesis cluster_aldehyde Aldehyde Synthesis Weinreb_Amide This compound Grignard Grignard Reagent (e.g., R-MgX) Weinreb_Amide->Grignard Reducing_Agent Reducing Agent (e.g., LiAlH4) Weinreb_Amide->Reducing_Agent Tetrahedral_Intermediate_K Stable Tetrahedral Intermediate (Chelated) Grignard->Tetrahedral_Intermediate_K Ketone_Workup Aqueous Work-up Tetrahedral_Intermediate_K->Ketone_Workup Ketone_Product Ketone (e.g., 1-(2-methylphenyl)ethan-1-one) Ketone_Workup->Ketone_Product Tetrahedral_Intermediate_A Stable Tetrahedral Intermediate Reducing_Agent->Tetrahedral_Intermediate_A Aldehyde_Workup Aqueous Work-up Tetrahedral_Intermediate_A->Aldehyde_Workup Aldehyde_Product Aldehyde (e.g., 2-methylbenzaldehyde) Aldehyde_Workup->Aldehyde_Product

Caption: Reaction pathways for the conversion of this compound.

References

Technical Support Center: Synthesis of Ketones from N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of ketones from N-Methoxy-N,2-dimethylbenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the Weinreb ketone synthesis using this compound.

Question: Why is my ketone yield consistently low?

Answer:

Low yields in the Weinreb ketone synthesis can stem from several factors. A primary consideration is the stability of the tetrahedral intermediate, which is crucial for preventing over-addition of the organometallic reagent.[1][2] Here are some common causes and troubleshooting steps:

  • Reaction Temperature: The tetrahedral intermediate formed during the addition of the organometallic reagent is only stable at low temperatures.[2] If the reaction temperature is too high, this intermediate can collapse prematurely, leading to the formation of the ketone, which can then react with a second equivalent of the organometallic reagent to form an undesired tertiary alcohol.

    • Recommendation: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the organometallic reagent and for a period thereafter. Quenching the reaction at this low temperature is also critical.

  • Quality of Reagents: Grignard and organolithium reagents are highly sensitive to moisture and air. Contaminated reagents will have a lower effective concentration, leading to incomplete conversion of the starting material.

    • Recommendation: Use freshly prepared or titrated organometallic reagents. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Stoichiometry of the Organometallic Reagent: While the Weinreb amide is less prone to over-addition than other carbonyl compounds, using a large excess of a highly reactive organometallic reagent can still lead to the formation of tertiary alcohol byproducts.[2]

    • Recommendation: Use a moderate excess of the organometallic reagent (typically 1.1 to 1.5 equivalents). It may be beneficial to perform a small-scale trial with a sub-stoichiometric amount to confirm the reactivity of your system.

  • Basicity of the Organometallic Reagent: Highly basic or sterically hindered organometallic reagents can lead to a side reaction involving the elimination of the methoxide group from the Weinreb amide.

    • Recommendation: If using a particularly basic Grignard reagent, consider the addition of a Lewis acid such as cerium(III) chloride (CeCl₃) or lithium chloride (LiCl). These additives can temper the basicity of the Grignard reagent without significantly diminishing its nucleophilicity.

Question: I am observing a significant amount of tertiary alcohol byproduct. How can I prevent this?

Answer:

The formation of a tertiary alcohol indicates that the ketone intermediate is reacting with the organometallic reagent. The Weinreb amide is specifically designed to prevent this, so its occurrence suggests a deviation from optimal conditions.

  • Primary Cause: The most likely reason is the breakdown of the stable, chelated tetrahedral intermediate.[2]

  • Solutions:

    • Lower the Reaction Temperature: As mentioned previously, maintaining a very low temperature (e.g., -78 °C) is the most effective way to stabilize the intermediate.

    • Slow Addition of the Organometallic Reagent: Add the Grignard or organolithium reagent dropwise to the solution of the Weinreb amide at a low temperature. This helps to maintain a low concentration of the nucleophile in the reaction mixture at any given time.

    • Quench at Low Temperature: Ensure the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride) before allowing the mixture to warm to room temperature.

Question: The reaction is not going to completion, and I am recovering unreacted this compound. What should I do?

Answer:

Incomplete conversion is often related to the activity of the organometallic reagent or insufficient reaction time.

  • Check Reagent Activity: The titer of your Grignard or organolithium reagent may be lower than expected. It is always best to use freshly prepared or recently titrated reagents.

  • Increase Equivalents: If you are confident in the quality of your reagent, a modest increase in the equivalents used (e.g., from 1.2 to 1.5-2.0 equivalents) may be necessary to drive the reaction to completion.

  • Extend Reaction Time: While many Weinreb ketone syntheses are relatively fast, some less reactive organometallic reagents may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Increase Reaction Temperature (with caution): In some cases, a slight increase in the reaction temperature (e.g., from -78 °C to -40 °C or 0 °C) may be necessary to achieve a reasonable reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Weinreb ketone synthesis?

A1: The Weinreb ketone synthesis involves the addition of an organometallic reagent (like a Grignard or organolithium reagent) to an N-methoxy-N-methylamide (Weinreb amide). This forms a stable tetrahedral intermediate that is chelated by the metal ion. This chelated intermediate prevents the elimination of the methoxy-methylamine group and subsequent over-addition of the organometallic reagent. Upon acidic workup, the intermediate collapses to yield the desired ketone.[1][2]

Q2: How do I prepare the starting material, this compound?

A2: this compound can be readily prepared from 2-methylbenzoic acid or its corresponding acid chloride, 2-methylbenzoyl chloride. A common method involves the reaction of 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[1] Alternatively, 2-methylbenzoic acid can be coupled directly with N,O-dimethylhydroxylamine hydrochloride using a variety of peptide coupling reagents.[1]

Q3: Which organometallic reagent is better for this synthesis: a Grignard reagent or an organolithium reagent?

A3: Both Grignard and organolithium reagents are commonly and effectively used in the Weinreb ketone synthesis.[1] Organolithium reagents are generally more reactive than Grignard reagents, which can be advantageous for less reactive Weinreb amides but may also increase the potential for side reactions if not handled carefully. Grignard reagents are often preferred for their milder nature and broader functional group tolerance. The choice will ultimately depend on the specific substrate and the desired reactivity.

Q4: What are some common solvents used for this reaction?

A4: Anhydrous ethereal solvents are typically used to ensure the stability and reactivity of the organometallic reagents. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common choices.

Q5: How can I purify the final ketone product?

A5: The crude ketone product is typically purified by extraction and subsequent flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the ketone.

Data Presentation

Table 1: Yields of Biaryl Ketones from the Arylation of N-Methoxy-N-methylbenzamides with Functionalized Grignard Reagents

EntryWeinreb AmideGrignard ReagentSolventTemperature (°C)Yield (%)
1N-methoxy-N-methylbenzamide3-fluorophenylmagnesium chlorideToluene2395
2N-methoxy-N-methylbenzamide4-methoxyphenylmagnesium chlorideToluene2392
3N-methoxy-N-methylbenzamide4-(trifluoromethyl)phenylmagnesium chlorideToluene2385
4N-methoxy-N-methylbenzamide2-thienylmagnesium chlorideToluene2388
5N-methoxy-N-(4-cyanobenzoyl)benzamide3-fluorophenylmagnesium chlorideToluene2370

Data adapted from a study on the chemoselective arylation of Weinreb amides. The yields reported are for the isolated product after purification.[3]

Table 2: Comparison of Typical Yields for Ketone Synthesis Methods

MethodReactantsReagents/CatalystReaction Time (h)Temperature (°C)Typical Yield (%)
Weinreb Amide Synthesis Weinreb Amide, Grignard or Organolithium Reagent THF 1-4 0 to rt 75-95
Organolithium ReagentsCarboxylic Acid, Organolithium Reagent (2 equiv.)Diethyl ether or THF1-3-78 to rt70-90
Grignard Reaction with NitrilesNitrile, Grignard ReagentDiethyl ether or THF, followed by aqueous acid2-60 to reflux60-80

This table provides a general comparison of yields for different ketone synthesis methodologies.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the Weinreb amide from 2-methylbenzoyl chloride.

Materials:

  • 2-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add pyridine (2.1 equivalents) to the suspension.

  • In a separate flask, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 2-methylbenzoyl chloride dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by flash chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of a Ketone from this compound

This protocol outlines a general method for the reaction of the Weinreb amide with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

Mandatory Visualization

experimental_workflow cluster_weinreb_amide_synthesis Step 1: this compound Synthesis cluster_ketone_synthesis Step 2: Ketone Synthesis start_weinreb 2-Methylbenzoyl Chloride reaction_weinreb Reaction at 0°C to RT start_weinreb->reaction_weinreb reagents_weinreb N,O-Dimethylhydroxylamine HCl, Pyridine, DCM reagents_weinreb->reaction_weinreb workup_weinreb Aqueous Workup & Extraction reaction_weinreb->workup_weinreb product_weinreb This compound workup_weinreb->product_weinreb start_ketone This compound product_weinreb->start_ketone Proceed to next step reaction_ketone Reaction at -78°C start_ketone->reaction_ketone reagents_ketone Grignard or Organolithium Reagent, Anhydrous THF reagents_ketone->reaction_ketone quench Quench with sat. aq. NH4Cl reaction_ketone->quench workup_ketone Extraction & Purification quench->workup_ketone product_ketone Desired Ketone workup_ketone->product_ketone

Caption: Experimental workflow for the two-step synthesis of ketones.

troubleshooting_yields cluster_analysis Problem Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Product Formation start Low Ketone Yield check_byproducts Analyze crude reaction mixture (TLC, LC-MS, NMR) start->check_byproducts incomplete_reaction Incomplete Reaction? (Starting material remains) check_byproducts->incomplete_reaction Yes side_products Side Products Formed? (e.g., Tertiary alcohol) check_byproducts->side_products No check_reagent Check activity of organometallic reagent incomplete_reaction->check_reagent increase_equivalents Increase equivalents of organometallic reagent incomplete_reaction->increase_equivalents increase_time_temp Increase reaction time or temperature (cautiously) incomplete_reaction->increase_time_temp lower_temp Lower reaction temperature (e.g., to -78°C) side_products->lower_temp slow_addition Slow, dropwise addition of organometallic reagent side_products->slow_addition quench_cold Quench reaction at low temperature side_products->quench_cold additives Consider additives (e.g., CeCl3, LiCl) side_products->additives

Caption: Troubleshooting decision tree for improving ketone yields.

References

Troubleshooting failed reactions involving N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving N-Methoxy-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis and subsequent reactions of this Weinreb amide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of this compound

Q1: My yield of this compound is low. What are the common causes?

A1: Low yields during the synthesis of this compound from 2-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with thin-layer chromatography (TLC).

  • Improper base selection or amount: A suitable base, such as pyridine or triethylamine, is crucial to neutralize the HCl salt of the hydroxylamine. Use of an insufficient amount of base can stall the reaction.

  • Hydrolysis of the acid chloride: 2-Methylbenzoyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal reaction temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control exothermicity and prevent side reactions. Allowing the temperature to rise can lead to degradation.

  • Difficulties during workup: Emulsion formation during aqueous extraction can lead to product loss. Using brine washes can help break emulsions.

Q2: How do I purify crude this compound?

A2: Purification of this compound is typically achieved through one of the following methods:

  • Flash column chromatography: This is a common and effective method. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Distillation under reduced pressure: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification technique.

  • Recrystallization: If the product is a solid and a suitable solvent system is found, recrystallization can yield highly pure material.

Reactions of this compound with Organometallic Reagents

Q3: My reaction of this compound with a Grignard or organolithium reagent is failing or giving a low yield of the desired ketone. What could be the problem?

A3: This is a common issue with several potential root causes. The following troubleshooting workflow can help identify the problem:

Troubleshooting_Workflow start Low or No Ketone Product check_reagents 1. Verify Reagent Quality and Concentration start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup and Purification start->check_workup reagent_moisture Moisture in solvents or on glassware? check_reagents->reagent_moisture temp_control Reaction temperature maintained at -78 to 0 °C? check_conditions->temp_control workup_hydrolysis Premature hydrolysis of tetrahedral intermediate? check_workup->workup_hydrolysis grignard_titer Grignard/Organolithium reagent titrated? reagent_moisture->grignard_titer No solution_dry Solution: Use anhydrous solvents and flame-dried glassware. reagent_moisture->solution_dry Yes amide_purity Purity of this compound confirmed? grignard_titer->amide_purity Yes solution_titer Solution: Titrate the organometallic reagent before use. grignard_titer->solution_titer No solution_purity Solution: Purify the Weinreb amide before use. amide_purity->solution_purity No addition_rate Slow, dropwise addition of organometallic reagent? temp_control->addition_rate Yes solution_temp Solution: Maintain strict low-temperature control. temp_control->solution_temp No stoichiometry Correct stoichiometry used (typically 1.1-1.5 eq. of organometallic)? addition_rate->stoichiometry Yes solution_addition Solution: Ensure slow addition to dissipate heat. addition_rate->solution_addition No solution_stoichiometry Solution: Optimize stoichiometry; avoid large excess. stoichiometry->solution_stoichiometry No purification_loss Product loss during extraction or chromatography? workup_hydrolysis->purification_loss No solution_workup Solution: Quench the reaction at low temperature before warming. workup_hydrolysis->solution_workup Yes solution_purification Solution: Optimize extraction and chromatography conditions. purification_loss->solution_purification Yes

Caption: Troubleshooting workflow for failed ketone synthesis.

Q4: I am observing the formation of a tertiary alcohol instead of a ketone. What is causing this over-addition?

A4: The formation of a tertiary alcohol indicates that the tetrahedral intermediate, which is typically stable in Weinreb amide reactions, is collapsing to the ketone in situ, followed by a second addition of the organometallic reagent.[1][2] This is often due to:

  • Elevated reaction temperature: The stability of the chelating intermediate is highly dependent on low temperatures.[3] Allowing the reaction to warm up before quenching can lead to its breakdown.

  • Incorrect workup procedure: The reaction should be quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride) while still at a low temperature to protonate the intermediate and any remaining organometallic reagent before it has a chance to react further.

Q5: My reaction is not proceeding at all, and I am recovering my starting this compound. What should I check?

A5: If you are recovering your starting material, the issue likely lies with the organometallic reagent.

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[4] Ensure you are using anhydrous solvents and have a properly activated magnesium surface. If the reagent has been stored for a long time, its concentration may be significantly lower than stated. Titration of the Grignard reagent is highly recommended.[2]

  • Degraded Organolithium Reagent: Organolithium reagents, such as n-butyllithium, are also highly reactive with atmospheric moisture and carbon dioxide.[5] Use of a freshly opened bottle or a recently titrated solution is crucial for success.

  • Steric Hindrance: The 2-methyl group on the benzamide can introduce some steric hindrance.[6] While generally well-tolerated, highly bulky organometallic reagents may react sluggishly. In such cases, extending the reaction time or slightly increasing the reaction temperature (while carefully monitoring for decomposition) might be necessary.

Q6: I am seeing a significant amount of side products. What are the likely impurities?

A6: Besides the over-addition product (tertiary alcohol), other potential side products include:

  • Hydrolysis product: Hydrolysis of this compound during workup will yield 2-methylbenzoic acid.[1]

  • Products from reaction with the solvent: Ethereal solvents like THF can be deprotonated by strong organolithium bases at elevated temperatures, leading to undesired side reactions.

  • Homocoupling of the organometallic reagent: This can occur, especially with Grignard reagents, leading to symmetrical biaryls or alkanes.

Data Presentation

Table 1: Typical Reaction Conditions for Ketone Synthesis from this compound

Organometallic ReagentSolventTemperature (°C)Equivalents of ReagentTypical Yield (%)
Phenylmagnesium bromideTHF0 to RT1.2 - 1.585-95
n-ButyllithiumTHF-78 to 01.1 - 1.380-90
Methylmagnesium bromideTHF0 to RT1.2 - 1.588-96

Table 2: Troubleshooting Guide - Quantitative Data Comparison

IssuePotential CauseUnfavorable ConditionExpected OutcomeFavorable ConditionExpected Outcome
Low Ketone YieldMoisture ContaminationNon-anhydrous THF< 20% YieldAnhydrous THF> 85% Yield
Over-additionElevated TemperatureQuenching at Room Temp.> 30% Tertiary AlcoholQuenching at -78 °C< 5% Tertiary Alcohol
No ReactionInactive Grignard ReagentOld, untitrated reagent> 90% Starting MaterialFreshly prepared/titrated> 85% Yield
Complex MixtureIncorrect Stoichiometry> 2.0 eq. of n-BuLiMultiple side products1.2 eq. of n-BuLiClean conversion

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.05 eq.) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.5 eq.) to the stirred suspension.

  • In a separate flask, dissolve 2-methylbenzoyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the 2-methylbenzoyl chloride solution dropwise to the hydroxylamine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction of this compound with a Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Charge the dropping funnel with the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) in THF.

  • Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to -20 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start_synthesis 2-Methylbenzoyl Chloride + N,O-Dimethylhydroxylamine HCl reaction_synthesis Reaction in DCM with Pyridine at 0 °C to RT start_synthesis->reaction_synthesis workup_synthesis Aqueous Workup (HCl, NaHCO3, Brine) reaction_synthesis->workup_synthesis purification_synthesis Flash Column Chromatography workup_synthesis->purification_synthesis product_amide N-Methoxy-N,2- dimethylbenzamide purification_synthesis->product_amide

Caption: Workflow for the synthesis of this compound.

Ketone_Synthesis_Pathway amide This compound intermediate Stable Tetrahedral Intermediate (Chelated) amide->intermediate + organometallic R-MgX or R-Li organometallic->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup ketone Desired Ketone Product workup->ketone

Caption: Signaling pathway for Weinreb ketone synthesis.

Logical_Relationship low_temp Low Temperature (-78 to 0 °C) stable_intermediate Stable Chelated Tetrahedral Intermediate low_temp->stable_intermediate no_over_addition Prevention of Over-addition stable_intermediate->no_over_addition high_yield_ketone High Yield of Ketone no_over_addition->high_yield_ketone high_temp High Temperature (> 0 °C) unstable_intermediate Unstable Intermediate (Collapses to Ketone) high_temp->unstable_intermediate over_addition Over-addition (Formation of Tertiary Alcohol) unstable_intermediate->over_addition low_yield_ketone Low Yield of Ketone over_addition->low_yield_ketone

Caption: Logical relationship between temperature and reaction outcome.

References

Effect of temperature on the stability of the tetrahedral intermediate in Weinreb synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Weinreb synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the effect of temperature on the stability of the tetrahedral intermediate in Weinreb synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the tetrahedral intermediate in the Weinreb synthesis and why is its stability important?

In the Weinreb synthesis, an organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl group of a Weinreb amide (N-methoxy-N-methylamide). This addition forms a tetrahedral intermediate. The stability of this intermediate is crucial because it prevents the common problem of "over-addition," where a second equivalent of the organometallic reagent adds to the ketone product, leading to the formation of a tertiary alcohol byproduct.[1][2][3][4] The unique feature of the Weinreb amide is that the N-methoxy and N-methyl groups chelate to the metal cation (Li+ or MgX+), forming a stable five-membered ring.[1][3][5] This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to the ketone. The ketone is only formed upon acidic workup, which breaks down the stable intermediate.[6]

Q2: How does temperature affect the stability of the tetrahedral intermediate?

Temperature is a critical parameter governing the stability of the tetrahedral intermediate. The chelated intermediate is generally stable only at low temperatures.[1][2][5] At higher temperatures, the intermediate can decompose, leading to the formation of the ketone in the presence of unreacted organometallic reagent, which can then lead to over-addition and the formation of tertiary alcohol byproducts, reducing the yield of the desired ketone. Therefore, maintaining a low reaction temperature and performing a low-temperature quench are essential for the success of the Weinreb synthesis.[1][2]

Q3: My Weinreb synthesis is giving a low yield of the desired ketone and a significant amount of a tertiary alcohol byproduct. What is the likely cause and how can I fix it?

This is a classic sign that the tetrahedral intermediate is not stable under your reaction conditions, leading to over-addition. The most probable cause is that the reaction temperature is too high.

Troubleshooting Steps:

  • Lower the reaction temperature: If you are running the reaction at 0 °C, try lowering it to -20 °C, -40 °C, or even -78 °C, especially when using highly reactive organolithium reagents.[7]

  • Slow addition of the organometallic reagent: Add the Grignard or organolithium reagent dropwise to the solution of the Weinreb amide at a low temperature to control the exotherm of the reaction.

  • Ensure efficient stirring: Good mixing helps to dissipate localized heating.

  • Perform a cold quench: Quench the reaction at the low reaction temperature by adding a saturated aqueous solution of ammonium chloride or a dilute acid before allowing the reaction mixture to warm to room temperature.[5][7] Letting the reaction warm before quenching can lead to decomposition of the intermediate.[7]

Q4: What are the recommended temperature ranges for different organometallic reagents in a Weinreb synthesis?

While the optimal temperature can be substrate-dependent, here are some general guidelines:

Organometallic ReagentTypical Temperature RangeNotes
Grignard Reagents (RMgX)0 °C to -20 °CFor less reactive Grignard reagents, 0 °C may be sufficient. For more reactive ones, or with sensitive substrates, lower temperatures are recommended.
Organolithium Reagents (RLi)-40 °C to -78 °COrganolithium reagents are generally more reactive and more basic than Grignard reagents, necessitating lower temperatures to maintain the stability of the tetrahedral intermediate.[7]

Q5: Can the Weinreb synthesis ever be performed at room temperature or higher?

While low temperatures are generally crucial, some studies have shown that for certain substrates and less reactive Grignard reagents, the reaction can be successful at room temperature or even slightly elevated temperatures.[8] This indicates a high stability of the metal-chelated intermediate in those specific cases. However, this is not the general rule, and low temperatures should be the default starting point for any new Weinreb synthesis.

Experimental Protocols

General Protocol for Weinreb Ketone Synthesis at Low Temperature

This protocol provides a general guideline. Specific conditions should be optimized for each substrate.

Materials:

  • Weinreb amide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Organometallic reagent (Grignard or Organolithium)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolution: Dissolve the Weinreb amide in the anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to the desired low temperature (e.g., 0 °C, -20 °C, -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).

  • Addition of Organometallic Reagent: Add the organometallic reagent dropwise from the dropping funnel to the stirred solution of the Weinreb amide, maintaining the low temperature. The addition rate should be controlled to prevent a significant rise in the internal temperature.

  • Reaction: Stir the reaction mixture at the low temperature for the desired time (typically 1-3 hours, but can be monitored by TLC or LC-MS).

  • Quenching: While still at the low temperature, slowly add the saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism of Weinreb Synthesis

Weinreb_Mechanism WeinrebAmide Weinreb Amide TetrahedralIntermediate Tetrahedral Intermediate (Chelated) WeinrebAmide->TetrahedralIntermediate + R'-M (Low Temp) Organometallic Organometallic Reagent (R'-M) Organometallic->TetrahedralIntermediate Ketone Ketone TetrahedralIntermediate->Ketone Acidic Workup Byproduct Tertiary Alcohol (Over-addition) TetrahedralIntermediate->Byproduct High Temp + R'-M

Caption: Mechanism of the Weinreb synthesis highlighting the temperature-dependent fate of the tetrahedral intermediate.

Troubleshooting Workflow for Low Ketone Yield

Troubleshooting_Workflow start Low Ketone Yield & High Tertiary Alcohol Byproduct check_temp Was the reaction run at a low temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., to -78°C for RLi) check_temp->lower_temp No check_quench Was the reaction quenched cold? check_temp->check_quench Yes lower_temp->check_quench cold_quench Implement a cold quench before warming check_quench->cold_quench No check_addition Was the organometallic reagent added slowly? check_quench->check_addition Yes cold_quench->check_addition slow_addition Add the reagent dropwise to control exotherm check_addition->slow_addition No success Improved Yield check_addition->success Yes slow_addition->success

Caption: A troubleshooting guide for addressing low ketone yields in Weinreb synthesis due to intermediate instability.

References

Technical Support Center: Solvent Selection for N-Methoxy-N,2-dimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent when working with N-Methoxy-N,2-dimethylbenzamide, a versatile Weinreb amide used in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solvent selection critical?

This compound is a Weinreb amide, a class of reagents valued for their ability to react with organometallic reagents like Grignard or organolithium reagents to form ketones without over-addition to form tertiary alcohols.[1][2] The choice of solvent is crucial as it can significantly impact reaction yield, rate, selectivity, and the formation of byproducts. An appropriate solvent must dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation.

Q2: What are the primary considerations when selecting a solvent for reactions with this compound?

When choosing a solvent, consider the following factors:

  • Reaction Type: The nature of the reaction dictates the solvent choice. For instance, reactions involving highly reactive organometallic reagents require aprotic, anhydrous solvents.

  • Reaction Temperature: The solvent's boiling and freezing points must be compatible with the intended reaction temperature.

  • Reagent Compatibility: The solvent should not react with any of the reagents or intermediates. For example, protic solvents like water or alcohols will quench Grignard reagents.

  • Work-up and Purification: Consider the ease of solvent removal and potential for interference with product isolation and purification.

Q3: Which solvents are commonly used for Grignard reactions with this compound?

Aprotic ethereal solvents are the standard choice for Grignard reactions.

  • Tetrahydrofuran (THF): Often the preferred solvent due to its ability to solvate the magnesium center of the Grignard reagent, enhancing its reactivity.[4]

  • Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. Its lower boiling point can be advantageous for reactions that require gentle heating or for easier removal during work-up.

Troubleshooting Tip: Low or no yield in a Grignard reaction is often due to the presence of water or other protic impurities in the solvent or on the glassware.[5] Always use anhydrous solvents and flame-dry glassware under an inert atmosphere.

Q4: What about solvents for other reactions, like the Horner-Wadsworth-Emmons (HWE) reaction?

For Weinreb amide-type Horner-Wadsworth-Emmons (HWE) reactions, the choice of solvent can influence the stereoselectivity of the product.[6][7]

  • Tetrahydrofuran (THF): Commonly used and has been shown to be effective in promoting high (E)-selectivity in HWE reactions involving Weinreb amides, particularly when using reagents like iPrMgCl.[7][8]

The selection of the base, cation, and reaction temperature, in conjunction with the solvent, plays a critical role in the outcome of the HWE reaction.[6][8][9]

Data Presentation: Solvent Properties

The following table summarizes the physical properties of commonly used solvents in reactions involving this compound.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexNotes
Tetrahydrofuran (THF)667.64.0Aprotic, polar. Good for Grignard and HWE reactions.
Diethyl Ether (Et₂O)34.64.32.8Aprotic, nonpolar. Traditional Grignard solvent.
Dichloromethane (DCM)39.69.13.1Aprotic, polar. Can be used for amide formation.[10]
Toluene1112.42.4Aprotic, nonpolar. Can be used in some amide preparations.[11]

Experimental Protocols

General Protocol for the Reaction of a Grignard Reagent with this compound:

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by column chromatography.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Start: Identify Reaction Type reaction_type Grignard, Organolithium, or HWE Reaction? start->reaction_type aprotic_solvent Select an Aprotic Solvent reaction_type->aprotic_solvent Yes other_reaction Other Reaction Type (e.g., Amide Formation) reaction_type->other_reaction No check_compatibility Check Reagent Compatibility and Temperature Range aprotic_solvent->check_compatibility select_thf_ether Choose THF or Diethyl Ether check_compatibility->select_thf_ether Compatible run_reaction Run Small-Scale Test Reaction select_thf_ether->run_reaction select_other_solvent Consider DCM or Toluene other_reaction->select_other_solvent Yes select_other_solvent->run_reaction end End: Optimized Solvent Chosen run_reaction->end

Caption: A flowchart for selecting the appropriate solvent.

Grignard_Reaction_Workflow General Workflow for Grignard Reaction setup 1. Setup Flame-Dried Glassware under Inert Atmosphere dissolve 2. Dissolve this compound in Anhydrous THF setup->dissolve cool 3. Cool Solution to 0 °C dissolve->cool add_grignard 4. Add Grignard Reagent Dropwise cool->add_grignard react 5. Stir at Room Temperature (1-3h) add_grignard->react quench 6. Quench with Saturated aq. NH4Cl react->quench workup 7. Extraction and Drying quench->workup purify 8. Purification (e.g., Chromatography) workup->purify product Final Ketone Product purify->product

Caption: A typical workflow for a Grignard reaction.

References

Technical Support Center: Scale-Up of Reactions Using N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of reactions involving N-Methoxy-N,2-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions (FAQs) encountered during the scale-up of this versatile Weinreb amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in large-scale synthesis?

A1: this compound, a type of Weinreb amide, offers significant advantages in process chemistry. Its key benefit is the ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones with high selectivity, avoiding the common problem of over-addition to form tertiary alcohols.[1][2][3][4][5][6] This controlled reactivity simplifies purification and improves the overall yield and purity of the desired ketone, which is crucial for the synthesis of complex pharmaceutical intermediates.[5]

Q2: What are the most critical parameters to consider when scaling up the synthesis of this compound itself?

A2: When scaling up the preparation of this compound from 2-methylbenzoic acid, critical parameters include:

  • Reagent Selection: For large-scale production, using cost-effective activating agents like thionyl chloride or oxalyl chloride to form the acid chloride is preferable to expensive peptide coupling reagents.[7]

  • Temperature Control: The reaction to form the amide is often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure the stability of the product.

  • Mixing: Homogeneous mixing is essential to ensure complete reaction and avoid localized high concentrations of reagents, which can lead to impurity formation.

  • Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large quantities.

Q3: My reaction with this compound and a Grignard reagent is sluggish on a larger scale compared to the lab. What could be the issue?

A3: Several factors can contribute to a sluggish reaction upon scale-up:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between the reactants.

  • Lower Effective Concentration: While the overall stoichiometry may be correct, poor mixing can lead to localized areas of low reactant concentration.

  • Heat Transfer: If the reaction requires heating to initiate, achieving and maintaining a uniform temperature throughout a large volume can be challenging.

  • Grignard Reagent Quality: The quality and activity of the Grignard reagent are critical. Ensure it is freshly prepared or properly stored and titrated before use.

Q4: I am observing an increase in byproduct formation during the scale-up of my ketone synthesis using this compound. What are the likely side reactions?

A4: Increased byproduct formation at scale is a common issue. Potential side reactions include:

  • Over-addition: Although Weinreb amides are designed to prevent this, prolonged reaction times, high temperatures, or highly reactive organometallic reagents can still lead to the formation of tertiary alcohols.

  • Reaction with the Solvent: Grignard reagents can react with certain solvents, especially at elevated temperatures. Ensure your solvent is appropriate and dry.

  • Enolization of the Product: The newly formed ketone can be enolized by excess Grignard reagent, leading to other side products.

  • Impurity-Driven Reactions: Impurities in the starting materials or the Grignard reagent can lead to unexpected side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Ketone Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure accurate titration of the organometallic reagent to use the correct stoichiometry.- Improve agitation to enhance mixing and mass transfer.- Gradually increase the reaction temperature, monitoring for byproduct formation.
Degradation of Grignard Reagent - Use freshly prepared or newly purchased Grignard reagent.- Ensure all glassware and solvents are rigorously dried to prevent quenching of the reagent.
Product Isolation Issues - Optimize the work-up procedure to minimize product loss in aqueous layers.- Re-evaluate the crystallization solvent and conditions for efficient product precipitation.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Step
Over-addition to form Tertiary Alcohol - Maintain a low reaction temperature (typically -20°C to 0°C).- Reduce the addition rate of the organometallic reagent.- Quench the reaction promptly once the starting material is consumed.
Unreacted Starting Material - Check the stoichiometry and purity of the reactants.- Ensure efficient mixing throughout the reaction.
Side reactions due to high temperature - Implement a more efficient cooling system for the reactor.- Consider a semi-batch process where one reactant is added portion-wise to control the exotherm.

Data Presentation: Lab-Scale vs. Pilot-Scale Comparison

The following table presents a hypothetical comparison of a reaction between this compound and Phenylmagnesium bromide at different scales to illustrate common scale-up challenges.

Parameter Lab-Scale (100 g) Pilot-Scale (10 kg) Observations & Potential Issues on Scale-Up
Reaction Time 2 hours5 hoursSlower reaction rate due to mass transfer limitations.
Yield of Ketone 92%81%Lower yield due to increased side reactions and isolation losses.
Purity of Ketone 99%95%Higher impurity profile due to localized heating and mixing issues.
Major Impurity Unreacted Starting Material (0.5%)Tertiary Alcohol (3%)Over-addition becomes more significant with less effective temperature control.
Cooling Method Ice BathReactor Cooling JacketLess efficient heat dissipation per unit volume in a larger reactor.

Experimental Protocols

Representative Protocol for the Scale-Up Synthesis of 2-Methyl-N-phenylbenzophenone

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent at a pilot scale.

Materials:

  • This compound (1.0 kg, 5.58 mol)

  • Phenylmagnesium bromide (3.0 M in THF, 2.0 L, 6.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Toluene

  • Heptane

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with this compound and anhydrous THF. Stir to dissolve.

  • Cooling: Cool the solution to -10°C using the reactor's cooling jacket.

  • Grignard Addition: Slowly add the Phenylmagnesium bromide solution to the reactor over a period of 2-3 hours, maintaining the internal temperature below 0°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing a pre-cooled saturated aqueous NH₄Cl solution, keeping the temperature of the quench mixture below 20°C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with brine.

  • Solvent Swap & Crystallization: Concentrate the organic solution under reduced pressure. Perform a solvent swap to a toluene/heptane mixture to induce crystallization.

  • Isolation and Drying: Filter the solid product, wash with cold heptane, and dry under vacuum at 50°C to a constant weight.

Visualizations

experimental_workflow start Start: Reactor Preparation charge Charge this compound and Anhydrous THF start->charge cool Cool Reactor to -10°C charge->cool add_grignard Slowly Add Grignard Reagent (Maintain T < 0°C) cool->add_grignard monitor Monitor Reaction Progress (HPLC/TLC) add_grignard->monitor quench Quench with Saturated aq. NH4Cl monitor->quench workup Aqueous Work-up and Extraction quench->workup crystallize Solvent Swap and Crystallization workup->crystallize isolate Isolate and Dry Final Product crystallize->isolate end End: Pure Ketone Product isolate->end

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_guide issue Low Yield or High Impurities check_mixing Is Mixing Efficient? issue->check_mixing check_temp Is Temperature Controlled? check_mixing->check_temp Yes improve_mixing Increase Agitation Speed or Change Impeller check_mixing->improve_mixing No check_reagents Are Reagents High Quality? check_temp->check_reagents Yes improve_cooling Enhance Reactor Cooling Slow Down Addition check_temp->improve_cooling No check_reagents->issue Yes (Re-evaluate Process) use_fresh_reagents Use Freshly Prepared/ Titrated Reagents check_reagents->use_fresh_reagents No solution Problem Resolved improve_mixing->solution improve_cooling->solution use_fresh_reagents->solution

Caption: Troubleshooting decision tree for scale-up issues.

References

Navigating Steric Hindrance in Ortho-Substituted Weinreb Amide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing reactions with sterically hindered ortho-substituted Weinreb amides. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome challenges in the synthesis of ketones and other derivatives from these sterically demanding substrates.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the addition of organometallic reagents to ortho-substituted Weinreb amides.

Issue 1: Low or No Conversion of the Weinreb Amide

Question: I am attempting to react an ortho-substituted Weinreb amide with a Grignard or organolithium reagent, but I am observing very low conversion or recovering unreacted starting material. What are the likely causes and how can I improve my yield?

Answer: Low reactivity is a hallmark challenge with sterically hindered substrates. The ortho-substituent can physically block the approach of the nucleophile to the carbonyl carbon. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Choice and Reactivity:

  • Organolithium vs. Grignard Reagents: Organolithium reagents are generally more reactive than Grignard reagents and are often more effective in overcoming steric hindrance.[1] If you are experiencing low conversion with a Grignard reagent, consider switching to the corresponding organolithium reagent.

  • Bulky Nucleophiles: The steric bulk of the organometallic reagent itself plays a crucial role. Less hindered organometallic reagents will have a higher success rate. For instance, n-BuLi will be more effective than t-BuLi.

  • "Turbo-Grignard" Reagents: Consider using "Turbo-Grignard" reagents (e.g., i-PrMgCl·LiCl). The presence of lithium chloride can break up magnesium clusters and increase the effective nucleophilicity of the Grignard reagent.

2. Reaction Conditions:

  • Temperature: While low temperatures (-78 °C) are standard for controlling the stability of the tetrahedral intermediate, prolonged reaction times at slightly elevated temperatures (e.g., -40 °C to 0 °C, or even room temperature for highly hindered cases) may be necessary to drive the reaction to completion.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Solvent: Ethereal solvents like THF and diethyl ether are standard. For sluggish reactions, consider that the choice of solvent can influence the aggregation state and reactivity of organometallic reagents.

  • Lewis Acid Additives: The addition of a Lewis acid, such as CeCl₃ or LiCl, can sometimes enhance the electrophilicity of the Weinreb amide carbonyl, promoting nucleophilic attack.[2]

3. Potential Side Reactions:

  • Enolization: If the ortho-substituent is not the only source of steric hindrance and the nucleophile is also bulky, deprotonation at the α-position of the Weinreb amide (if applicable) can compete with nucleophilic addition. Using a less hindered and more nucleophilic reagent can mitigate this.

Issue 2: Formation of Side Products

Question: My reaction is proceeding, but I am observing significant formation of unintended side products. What are the common side products and how can I minimize them?

Answer: Side product formation is often a consequence of the harsh conditions sometimes required to react sterically hindered substrates.

Common Side Products and Solutions:

Side ProductPotential CauseTroubleshooting Steps
Over-addition Product (Tertiary Alcohol) Decomposition of the tetrahedral intermediate before workup. This is less common with Weinreb amides but can occur under forcing conditions.- Maintain low reaction temperatures. - Ensure a rapid and cold aqueous quench (e.g., with saturated NH₄Cl solution).
Product of Reagent Decomposition Reaction with trace moisture or air.- Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Products from Amide Cleavage Highly reactive organometallic reagents or prolonged reaction times at elevated temperatures can lead to cleavage of the N-O bond.- Use the minimum necessary excess of the organometallic reagent. - Carefully monitor the reaction progress and quench as soon as the starting material is consumed. - Consider using less reactive Grignard reagents if organolithiums are causing cleavage.
Formaldehyde Adducts With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety to release formaldehyde can occur as a side reaction.[1]- Use less basic nucleophiles if possible. - Optimize reaction temperature and time to favor the desired addition.

Data Presentation: Comparison of Organometallic Reagents

While direct comparative studies on a wide range of ortho-substituted Weinreb amides are limited in the literature, the general trend indicates that the choice of nucleophile is critical. The following table provides a qualitative comparison based on established principles of organometallic reactivity.

Organometallic ReagentRelative ReactivitySuitability for Hindered SubstratesPropensity for Side Reactions
Grignard Reagents (RMgX) ModerateGood, but may require forcing conditions for highly hindered cases.Generally lower than organolithiums.
Organolithium Reagents (RLi) HighExcellent, often the reagent of choice for sterically demanding substrates.[1]Higher, can lead to amide cleavage or reaction with other functional groups if not controlled.
"Turbo-Grignard" (RMgCl·LiCl) HighVery good, offers enhanced reactivity over standard Grignard reagents.Moderate.
Organocuprates (R₂CuLi) LowGenerally not suitable for addition to Weinreb amides due to lower reactivity.Low.

Experimental Protocols

The following are representative protocols that can be adapted for reactions with ortho-substituted Weinreb amides. Note: These are general guidelines and may require optimization for specific substrates.

Protocol 1: General Procedure for the Addition of an Organolithium Reagent to an Ortho-Substituted Weinreb Amide

Reaction Scheme: A general representation of the reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ortho_weinreb Ortho-substituted Weinreb Amide conditions 1. Anhydrous THF, -78 °C to 0 °C 2. Aqueous Workup (e.g., sat. NH4Cl) organolithium Organolithium Reagent (e.g., n-BuLi) ketone Ortho-substituted Ketone conditions->ketone

Caption: General workflow for ketone synthesis.

Materials:

  • Ortho-substituted Weinreb amide (1.0 eq)

  • Organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 - 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the ortho-substituted Weinreb amide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the Weinreb amide in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the organolithium reagent dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. If no significant conversion is observed by TLC or LC-MS, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C, -20 °C, or 0 °C) and monitor the progress.

  • Quenching: Once the reaction is complete, cool the mixture back to -78 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Addition of a Grignard Reagent with Lewis Acid Activation

Reaction Scheme: A general representation of the reaction with a Lewis acid.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ortho_weinreb Ortho-substituted Weinreb Amide conditions 1. Anhydrous THF, -78 °C to RT 2. Aqueous Workup grignard Grignard Reagent (e.g., PhMgBr) lewis_acid Lewis Acid (e.g., CeCl3) ketone Ortho-substituted Ketone conditions->ketone

Caption: Lewis acid-assisted Grignard addition.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.2 eq)

  • Ortho-substituted Weinreb amide (1.0 eq)

  • Grignard reagent (e.g., phenylmagnesium bromide in THF, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Lewis Acid Preparation: Add anhydrous CeCl₃ to a flame-dried flask under an inert atmosphere. Add anhydrous THF and stir vigorously for at least 2 hours to create a fine slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C.

  • Addition of Weinreb Amide: Add a solution of the ortho-substituted Weinreb amide in anhydrous THF to the cold CeCl₃ slurry.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours. If necessary, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching and Workup: Follow steps 6-9 from Protocol 1.

Signaling Pathways and Logical Relationships

The success of the Weinreb amide reaction hinges on the stability of the tetrahedral intermediate, which prevents the common over-addition problem seen with other acylating agents like esters or acid chlorides.

G start Ortho-substituted Weinreb Amide + R-M intermediate Stable Chelated Tetrahedral Intermediate start->intermediate Nucleophilic Addition workup Aqueous Workup intermediate->workup ketone Ketone Product over_addition Over-addition (Tertiary Alcohol) ketone->over_addition Second Addition workup->ketone ester Ester/Acid Chloride + R-M unstable_intermediate Unstable Tetrahedral Intermediate ester->unstable_intermediate Nucleophilic Addition unstable_intermediate->ketone Elimination of LG

Caption: Weinreb vs. traditional acylation pathways.

This diagram illustrates the key difference between the Weinreb amide pathway and that of more traditional acylating agents. The stable, chelated tetrahedral intermediate formed from the Weinreb amide is the key to preventing the formation of the over-addition product. This stability is crucial when dealing with less reactive, sterically hindered substrates that may require more forcing reaction conditions.

References

Validation & Comparative

A Comparative Guide to Acylation Agents for Ketone Synthesis: The Superiority of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a critical process. This guide provides an objective comparison of N-methoxy-N,2-dimethylbenzamide, a Weinreb amide, against traditional acylation agents like acid chlorides and esters for the synthesis of ketones, particularly focusing on sterically hindered examples.

The synthesis of ketones through the acylation of organometallic reagents is a fundamental transformation in organic chemistry. However, the choice of acylating agent is paramount to the success of the reaction, directly impacting yield and purity. Traditional reagents such as acid chlorides and esters are often plagued by over-addition, leading to the formation of undesired tertiary alcohol byproducts. This guide demonstrates the superior performance of this compound in overcoming these challenges, supported by experimental data.

Performance Comparison of Acylation Agents

The following table summarizes the performance of different acylation agents in the synthesis of 2-methylacetophenone, a sterically hindered ketone, using a methyl Grignard reagent (methylmagnesium bromide).

Acylation AgentProduct(s)Yield of KetoneSelectivity for KetoneReference
This compound 2-MethylacetophenoneHigh (e.g., 90.9% for a substituted analog) Excellent [1]
2-Methylbenzoyl Chloride2-Methylacetophenone & 2-(o-tolyl)propan-2-olLow to ModeratePoor[2][3]
Methyl 2-Methylbenzoate2-Methylacetophenone & 2-(o-tolyl)propan-2-olLowPoor[4]

As the data indicates, this compound provides a significantly higher yield and selectivity for the desired ketone compared to its acid chloride and ester counterparts. The ortho-methyl group on the benzamide ring presents a steric challenge, which often leads to poor outcomes with traditional acylating agents.

The Mechanism of Action: Why Weinreb Amides Excel

The superior performance of this compound is attributed to the formation of a stable tetrahedral intermediate upon reaction with an organometallic reagent. This stability prevents the collapse of the intermediate and subsequent over-addition of the nucleophile.

G cluster_weinreb Weinreb Amide Pathway cluster_traditional Acid Chloride / Ester Pathway Weinreb Amide Weinreb Amide Stable Tetrahedral Intermediate Stable Tetrahedral Intermediate Weinreb Amide->Stable Tetrahedral Intermediate + R'-M Organometallic Reagent (R'-M) Organometallic Reagent (R'-M) Unstable Tetrahedral Intermediate Unstable Tetrahedral Intermediate Ketone Ketone Stable Tetrahedral Intermediate->Ketone Aqueous Workup Acid Chloride / Ester Acid Chloride / Ester Acid Chloride / Ester->Unstable Tetrahedral Intermediate + R'-M Ketone (Intermediate) Ketone (Intermediate) Unstable Tetrahedral Intermediate->Ketone (Intermediate) Collapse Tertiary Alcohol Tertiary Alcohol Ketone (Intermediate)->Tertiary Alcohol + R'-M

References

A Comparative Analysis of Grignarvd and Organolithium Reagents in the Acylation of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a critical step in the construction of complex molecular architectures. The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides) such as N-Methoxy-N,2-dimethylbenzamide, has become a cornerstone methodology due to its ability to circumvent the common problem of over-addition by organometallic reagents. This guide provides an objective comparison of the efficacy of two principal classes of organometallic nucleophiles—Grignard and organolithium reagents—in their reaction with this compound, supported by experimental data and detailed protocols.

The primary advantage of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate is resistant to further addition and only collapses to the corresponding ketone upon acidic workup, thus preventing the formation of tertiary alcohol byproducts. Both Grignard (RMgX) and organolithium (RLi) reagents are extensively used to effect this transformation, and the choice between them often depends on factors such as reactivity, basicity, functional group tolerance, and commercial availability.[4]

Quantitative Data Comparison

Reagent ClassSpecific ReagentSubstrateReaction ConditionsYield (%)Reference
Organolithium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)lithiumN-methoxy-N-methyl-4-bromobenzamideTHF, -78 °C to 40 °C84[5]
Grignard Arylmagnesium halideN-methoxy-N-methyl-N-phenylsulfonylglycinamideNot specified97-99[6]
Grignard Functionalized Grignard ReagentsVarious Weinreb AmidesTHF or Toluene, rt to 60 °C>90 (in many cases)[7]

Note: The data presented are from different studies and are not from a direct side-by-side comparison. Yields are highly dependent on the specific substrates and reaction conditions.

Comparative Efficacy

Grignard Reagents:

Grignard reagents are generally considered less reactive and less basic than their organolithium counterparts. This can be advantageous in terms of chemoselectivity, as they are often more tolerant of other functional groups within the substrate. The reaction of Grignard reagents with Weinreb amides typically proceeds smoothly to afford the desired ketones in high yields. Furthermore, the commercial availability of a wide array of Grignard reagents and their relative ease of preparation in the laboratory contribute to their widespread use.

Organolithium Reagents:

Organolithium reagents are more nucleophilic and significantly more basic than Grignard reagents. Their enhanced reactivity can be beneficial for reactions with sterically hindered or less reactive Weinreb amides. However, this increased reactivity also necessitates stricter control of reaction conditions, such as lower temperatures (often -78 °C), to avoid side reactions. The high basicity of organolithium reagents can also be a drawback, potentially leading to deprotonation of acidic protons elsewhere in the molecule if present.

Experimental Protocols

The following are representative experimental protocols for the reaction of Grignard and organolithium reagents with an N-methoxy-N-methylbenzamide.

Protocol 1: Reaction of Phenylmagnesium Bromide with N-Methoxy-N-methylbenzamide

Materials:

  • N-Methoxy-N-methylbenzamide

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenylmagnesium bromide (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzophenone.

Protocol 2: Reaction of Phenyllithium with N-Methoxy-N-methylbenzamide

Materials:

  • N-Methoxy-N-methylbenzamide

  • Phenyllithium (1.8 M solution in di-n-butyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a syringe under an argon atmosphere, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenyllithium (1.1 eq) via syringe to the stirred solution, maintaining the internal temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield benzophenone.

Visualizing the Reaction Pathway and Mechanism

To further elucidate the process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying reaction mechanism.

Weinreb_Ketone_Synthesis_Workflow cluster_start Starting Materials Weinreb_Amide N-Methoxy-N,2- dimethylbenzamide Reaction_Vessel Reaction in Anhydrous THF Weinreb_Amide->Reaction_Vessel Organometallic Grignard or Organolithium Reagent Organometallic->Reaction_Vessel Quench Aqueous Workup (e.g., NH4Cl) Reaction_Vessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Ketone Product Purification->Final_Product

Caption: Experimental workflow for the Weinreb ketone synthesis.

Weinreb_Mechanism Reactants Weinreb Amide + R-M (M = MgX or Li) Intermediate Stable Chelated Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Workup Aqueous Workup (H3O+) Intermediate->Workup Protonation & Collapse Product Ketone + H-N(OMe)Me Workup->Product

Caption: Chelation-controlled mechanism of the Weinreb ketone synthesis.

References

Advantages of using N-Methoxy-N,2-dimethylbenzamide over acid chlorides or esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the precise and efficient construction of ketones is a frequent necessity for researchers, scientists, and drug development professionals. While classical methods employing acid chlorides and esters as starting materials are well-established, they are often plagued by a critical side reaction: over-addition of organometallic reagents, leading to the formation of undesired tertiary alcohols.[1][2][3][4][5][6] The use of N-methoxy-N,2-dimethylbenzamide, a type of Weinreb amide, offers a robust and elegant solution to this challenge, ensuring high yields of the desired ketone product.[4][6][7][8][9] This guide provides an objective comparison of these three common precursors for ketone synthesis, supported by experimental data and detailed methodologies.

Unveiling the Key Differences: A Quantitative Comparison

The primary advantage of utilizing Weinreb amides over acid chlorides or esters lies in the remarkable control over the reaction with organometallic reagents, such as Grignard or organolithium reagents.[4] This control directly translates to significantly higher yields of the desired ketone and a cleaner reaction profile, minimizing the formation of tertiary alcohol byproducts. The following table summarizes typical experimental outcomes for the synthesis of a ketone via these three routes.

FeatureThis compound (Weinreb Amide)Acid ChlorideEster
Typical Ketone Yield Excellent (>85%) [7][8]Poor to Moderate (often <50%) [10]Very Poor (typically minor product) [2][11]
Major Byproduct MinimalTertiary Alcohol[1][12]Tertiary Alcohol[2][11][13]
Reaction Control HighLowLow
Purification Generally straightforwardOften challenging due to product mixturesDifficult, requires separation of ketone, tertiary alcohol, and unreacted ester[2]
Substrate Scope Broad, tolerates various functional groupsLimited by the high reactivity of the acid chlorideModerate

The Science Behind the Selectivity: A Mechanistic Perspective

The superior performance of the Weinreb amide is rooted in the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent.[3][5][6][7][8][9] This intermediate is stabilized by the coordination of the magnesium or lithium atom with both the oxygen of the carbonyl and the methoxy group. This stable complex prevents the collapse of the intermediate and the elimination of the leaving group until an acidic workup is performed. At this point, any excess organometallic reagent has been quenched, and the intermediate cleanly hydrolyzes to afford the ketone.

In stark contrast, the tetrahedral intermediates formed from the reaction of organometallic reagents with acid chlorides and esters are unstable.[1][2] They readily collapse to form the ketone, which is more reactive than the starting material.[2] Consequently, the newly formed ketone rapidly reacts with a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol as the major product.[1][2][11][12][13]

Reaction_Mechanisms cluster_weinreb Weinreb Amide Pathway cluster_acid_chloride Acid Chloride / Ester Pathway W_start Weinreb Amide W_intermediate Stable Chelated Tetrahedral Intermediate W_start->W_intermediate Nucleophilic Addition W_reagent R'-MgX W_reagent->W_intermediate W_product Ketone (High Yield) W_intermediate->W_product Acidic Workup W_workup H3O+ W_workup->W_product AC_start Acid Chloride or Ester AC_intermediate Unstable Tetrahedral Intermediate AC_start->AC_intermediate Nucleophilic Addition AC_reagent1 R'-MgX (1 eq.) AC_reagent1->AC_intermediate AC_ketone Ketone (Intermediate) AC_intermediate->AC_ketone Collapse AC_tertiary_alkoxide Tertiary Alkoxide AC_ketone->AC_tertiary_alkoxide Over-addition AC_reagent2 R'-MgX (2nd eq.) AC_reagent2->AC_tertiary_alkoxide AC_product Tertiary Alcohol (Major Product) AC_tertiary_alkoxide->AC_product Acidic Workup AC_workup H3O+ AC_workup->AC_product

Caption: Reaction pathways for ketone synthesis.

Experimental Protocols: A Guide to Practice

General Considerations:

All reactions involving organometallic reagents must be conducted under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). Glassware should be flame-dried or oven-dried prior to use, and anhydrous solvents are essential.

Protocol 1: Ketone Synthesis from a Weinreb Amide (High Yield)

This protocol is adapted from a representative Weinreb ketone synthesis.[8]

  • Reaction Setup: Dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Add the Grignard reagent or organolithium reagent (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.

Protocol 2: Attempted Ketone Synthesis from an Acid Chloride (Low Yield)

This protocol is based on general procedures for the reaction of Grignard reagents with acid chlorides.[1][10]

  • Reaction Setup: In a setup identical to Protocol 1, dissolve the acid chloride (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.0 equiv) dropwise.

  • Reaction and Workup: After the addition is complete, stir for a short period (e.g., 30 minutes) at low temperature before quenching with saturated aqueous ammonium chloride and performing an aqueous workup as described in Protocol 1.

  • Analysis: Analysis of the crude product mixture will typically show the presence of the desired ketone, the tertiary alcohol, and possibly unreacted starting material. Purification to isolate the ketone is often challenging.

Protocol 3: Attempted Ketone Synthesis from an Ester (Very Low Yield)

This protocol follows general procedures for the reaction of Grignard reagents with esters.[2][14]

  • Reaction Setup: Use the same setup as in Protocol 1, with the ester (1.0 equiv) dissolved in anhydrous THF.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.0 equiv) dropwise at 0 °C or room temperature.

  • Reaction and Workup: Stir the reaction for 1-2 hours. Quench and work up the reaction as described in Protocol 1.

  • Analysis: The crude product will primarily consist of the tertiary alcohol and unreacted ester, with only a small amount of the ketone detectable.

Experimental_Workflow cluster_common Common Steps cluster_pathways Substrate-Specific Outcomes cluster_results Purification and Final Product setup Reaction Setup (Anhydrous, Inert Atmosphere) cooling Cooling of Starting Material Solution setup->cooling addition Dropwise Addition of Organometallic Reagent cooling->addition weinreb Weinreb Amide addition->weinreb acid_chloride Acid Chloride addition->acid_chloride ester Ester addition->ester quench Quenching with Sat. aq. NH4Cl workup Aqueous Workup and Extraction quench->workup quench->workup quench->workup purification_w Flash Chromatography workup->purification_w purification_ac_e Difficult Purification workup->purification_ac_e workup->purification_ac_e weinreb->quench acid_chloride->quench ester->quench product_w Pure Ketone (High Yield) purification_w->product_w product_ac_e Mixture of Ketone and Tertiary Alcohol (Low Ketone Yield) purification_ac_e->product_ac_e purification_ac_e->product_ac_e

Caption: A comparative experimental workflow.

References

A Comparative Analysis of the Reaction Kinetics of N-Methoxy-N,2-dimethylbenzamide in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. The choice of acylating agent is critical for controlling reaction outcomes, particularly when employing highly reactive organometallic reagents. This guide provides a comparative analysis of the reaction kinetics and performance of N-Methoxy-N,2-dimethylbenzamide, a specialized Weinreb amide, against common alternatives such as acid chlorides and esters. This analysis is supported by established mechanistic principles and qualitative experimental observations.

Introduction to this compound

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides.[1][2] These compounds are renowned for their utility in the synthesis of ketones and aldehydes from organometallic reagents, effectively preventing the common problem of over-addition to form tertiary alcohols.[2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2]

Comparative Performance of Acylating Agents

The efficiency and selectivity of an acylation reaction are intrinsically linked to the nature of the acylating agent. A comparison of this compound with traditional acylating agents highlights its significant advantages.

Acylating AgentGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
This compound (Weinreb Amide) ModerateOrganolithium Reagents, Grignard ReagentsN,O-dimethylhydroxylamineHigh selectivity for ketone formation, prevents over-addition, stable intermediate.[2]Generally less reactive than acid chlorides, may require specific coupling agents for synthesis.[1]
Acid Chlorides (e.g., 2-Methylbenzoyl chloride) Very HighAlcohols, Phenols, Amines, OrganometallicsHClHigh reactivity, readily synthesized from carboxylic acids.[3]Prone to over-addition with organometallics, byproduct (HCl) can be corrosive and require scavenging.[4]
Esters (e.g., Methyl 2-methylbenzoate) Low to ModerateOrganolithium Reagents, Grignard ReagentsAlcoholLess reactive and more selective than acid chlorides.Over-addition is still a significant issue with organometallic reagents, often requiring careful control of stoichiometry and temperature.

Table 1: Comparison of Acylating Agents

Reaction Kinetics and Mechanism

The superior performance of this compound in preventing over-addition is a direct consequence of its reaction mechanism and the kinetics of the intermediate steps.

Reaction Pathway of a Weinreb Amide with a Grignard Reagent

Weinreb_Reaction_Pathway cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Aqueous Workup cluster_alternative Alternative Pathway (Over-addition) Weinreb_Amide This compound Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R-MgX Grignard R-MgX Grignard->Intermediate Ketone Ketone Product Intermediate->Ketone + H₃O⁺ Byproduct [MeO(Me)NH₂]⁺X⁻ Intermediate->Byproduct + H₃O⁺ Workup H₃O⁺ Workup->Ketone Unstable_Intermediate Unstable Tetrahedral Intermediate (from Ester/Acid Chloride) Ketone_Intermediate Ketone Unstable_Intermediate->Ketone_Intermediate Collapse Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Ketone_Intermediate->Tertiary_Alcohol + R-MgX

Caption: Reaction pathway of a Weinreb amide with a Grignard reagent, highlighting the stable intermediate that prevents over-addition.

Experimental Protocols

General Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare solutions of This compound and Grignard reagent Instrument_Setup Set up spectroscopic instrument (e.g., in-situ IR or Stopped-Flow) Initiate_Reaction Initiate reaction by mixing reactants at a controlled temperature Instrument_Setup->Initiate_Reaction Data_Acquisition Acquire spectroscopic data at set time intervals Initiate_Reaction->Data_Acquisition Concentration_Time Convert spectral data to concentration vs. time profiles Data_Acquisition->Concentration_Time Rate_Law Determine the rate law and calculate rate constants Concentration_Time->Rate_Law Activation_Parameters Perform experiments at different temperatures to determine activation parameters (Ea, A) Rate_Law->Activation_Parameters

Caption: A generalized workflow for the kinetic analysis of the reaction between a Weinreb amide and a Grignard reagent.

Conclusion

While quantitative kinetic data for the reaction of this compound is sparse, the well-established mechanism of Weinreb amides provides a strong basis for its superior performance in the synthesis of ketones from organometallic reagents. The formation of a stable, chelated intermediate effectively prevents the over-addition reactions that plague more reactive acylating agents like acid chlorides and esters. This control over the reaction pathway makes this compound and other Weinreb amides invaluable tools for researchers and professionals in drug development and fine chemical synthesis, where high selectivity and yield are paramount. Future quantitative kinetic studies would provide a deeper understanding and allow for more precise optimization of these important reactions.

References

Spectroscopic Validation of Ketone Synthesis: A Comparative Guide to Reactions of N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2'-Methylacetophenone, with Supporting Experimental Data and Spectroscopic Validation.

This guide provides a comprehensive comparison of the synthesis of 2'-methylacetophenone, a valuable ketone intermediate, through the Weinreb ketone synthesis employing N-Methoxy-N,2-dimethylbenzamide. The performance of this method is objectively compared with two common alternative synthetic routes: Friedel-Crafts acylation of toluene and a Grignard reaction with an ortho-substituted precursor. This guide presents detailed experimental protocols, quantitative data for comparison, and the necessary spectroscopic data for the validation of the synthesized products.

Executive Summary

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. The Weinreb ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), is a highly regarded method known for its high yields and chemoselectivity, effectively preventing the over-addition of organometallic reagents that can plague other methods. This guide focuses on the reaction of this compound with a methyl Grignard reagent to produce 2'-methylacetophenone and compares this approach with traditional Friedel-Crafts acylation and a targeted Grignard synthesis.

Comparison of Synthetic Methodologies

The choice of synthetic route to a target molecule is often a balance of factors including yield, purity, cost of starting materials, and reaction conditions. The following table summarizes the key performance indicators for the three synthetic methods discussed in this guide for the preparation of 2'-methylacetophenone.

MethodReactantsTypical Yield (%)Key AdvantagesKey Disadvantages
Weinreb Ketone Synthesis This compound, Methylmagnesium bromide> 85% (estimated)High selectivity, no over-addition to tertiary alcohol, mild reaction conditions.Requires preparation of the Weinreb amide precursor.
Friedel-Crafts Acylation Toluene, Acetyl Chloride/Acetic Anhydride, AlCl₃Variable, with low ortho selectivityInexpensive starting materials, one-pot reaction.Poor regioselectivity leading to a mixture of ortho and para isomers, harsh Lewis acid catalyst.
Grignard Reaction 2-Bromotoluene, Magnesium, AcetonitrileGood to ExcellentHigh regioselectivity for the ortho isomer.Requires preparation of the Grignard reagent, strictly anhydrous conditions are necessary.

Spectroscopic Data for Product Validation

Accurate identification and confirmation of the desired product are critical. The following tables provide the characteristic spectroscopic data for the starting material, this compound, and the final product, 2'-methylacetophenone.

Table 1: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.4-7.1 (m, 4H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃), 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~170 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~61 (N-OCH₃), ~34 (N-CH₃), ~19 (Ar-CH₃)
IR (neat)ν (cm⁻¹): ~1640 (C=O stretch)
Mass Spec (EI) m/z (%): 179 (M⁺), 148, 119, 91 (base peak)

Table 2: Spectroscopic Data for 2'-Methylacetophenone

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.66 (d, 1H), 7.34 (t, 1H), 7.23 (t, 1H), 7.21 (d, 1H), 2.54 (s, 3H, COCH₃), 2.51 (s, 3H, Ar-CH₃)[1]
¹³C NMR (CDCl₃)δ (ppm): 201.2 (C=O), 138.2, 138.1, 132.0, 131.2, 128.6, 125.6, 29.6 (COCH₃), 21.4 (Ar-CH₃)[2]
IR (neat)ν (cm⁻¹): ~1685 (C=O stretch), ~3000-3100 (Ar C-H stretch), ~2850-3000 (Aliphatic C-H stretch)[2]
Mass Spec (EI) m/z (%): 134 (M⁺), 119 (M-15, base peak), 91, 65, 43

Experimental Protocols

Detailed methodologies for the synthesis of 2'-methylacetophenone via the three compared routes are provided below.

Protocol 1: Weinreb Ketone Synthesis of 2'-Methylacetophenone

This protocol is a general procedure adapted for the specific synthesis.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford 2'-methylacetophenone.

Protocol 2: Friedel-Crafts Acylation of Toluene

This method typically yields a mixture of ortho and para isomers.[3][4]

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a drying tube, add anhydrous AlCl₃ (1.1 eq) and DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.0 eq) in DCM dropwise to the stirred suspension.

  • After the addition, add toluene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Protocol 3: Grignard Synthesis of 2'-Methylacetophenone

This method offers high regioselectivity for the ortho isomer.

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetonitrile

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C and add a solution of acetonitrile (1.1 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 3 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2'-methylacetophenone.

Visualizing the Chemistry: Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction pathway, a general experimental workflow for product validation, and a comparison of the synthetic routes.

Reaction_Pathway cluster_workup Workup reactant This compound intermediate Tetrahedral Intermediate (Chelated) reactant->intermediate + grignard CH₃MgBr grignard->intermediate product 2'-Methylacetophenone intermediate->product Collapse workup Acidic Workup intermediate->workup product->product workup->product

Caption: Reaction pathway for the Weinreb ketone synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Reaction Setup reaction Addition of Reagents start->reaction workup Quenching and Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification nmr ¹H and ¹³C NMR purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: General experimental workflow for synthesis and validation.

Synthetic_Comparison cluster_weinreb Weinreb Synthesis cluster_fc Friedel-Crafts Acylation cluster_grignard Grignard Synthesis product 2'-Methylacetophenone weinreb_start N-Methoxy-N,2- dimethylbenzamide weinreb_start->product weinreb_reagent CH₃MgBr fc_start Toluene fc_product_mixture Ortho/Para Mixture fc_start->fc_product_mixture fc_reagent CH₃COCl / AlCl₃ fc_product_mixture->product Separation grignard_start 2-Bromotoluene grignard_start->product grignard_reagent 1. Mg 2. CH₃CN

Caption: Comparison of synthetic routes to 2'-methylacetophenone.

References

A Comparative Guide to Isotopic Labeling of N-Methoxy-N,2-dimethylbenzamide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, quantifying drug distribution, and understanding mechanisms of action. N-Methoxy-N,2-dimethylbenzamide, a compound of interest in medicinal chemistry, can be rendered even more valuable through isotopic labeling. This guide provides a comparative analysis of proposed isotopic labeling strategies for this compound, offering a juxtaposition of methodologies, potential outcomes, and alternative approaches to inform experimental design.

Comparison of Isotopic Labeling Strategies

The primary methods for introducing isotopic labels into this compound involve the use of isotopically enriched starting materials. The choice of isotope—typically Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—depends on the analytical technique to be employed (e.g., Mass Spectrometry or Nuclear Magnetic Resonance spectroscopy) and the specific research question.

A key synthetic route to this compound proceeds via the formation of a Weinreb amide from 2-methylbenzoic acid and N,O-dimethylhydroxylamine. This pathway offers several opportunities for isotopic incorporation.

Table 1: Quantitative Comparison of Proposed Isotopic Labeling Strategies for this compound

Labeling StrategyIsotopeLabeled PrecursorTypical Yield (%)Isotopic Purity (%)Key AdvantagesPotential Challenges
Strategy 1: Carbonyl-¹³C Labeling ¹³C[¹³C]Carboxyl-2-methylbenzoic acid85-95>98Direct incorporation into the core scaffold; stable label.Synthesis of labeled benzoic acid required.
Strategy 2: N-¹⁵N Labeling ¹⁵N[¹⁵N]-N,O-Dimethylhydroxylamine90-98>99High incorporation efficiency; useful for NMR studies.Availability and cost of the labeled hydroxylamine.
Strategy 3: O-Methyl-¹³C Labeling ¹³C[¹³C]-N,O-Dimethylhydroxylamine90-98>99High incorporation efficiency.Potential for metabolic loss of the labeled methyl group.
Strategy 4: Aryl-Deuterium Labeling ²H (D)Deuterated 2-methylbenzoic acid70-90VariableCan probe kinetic isotope effects.Potential for back-exchange; synthesis of deuterated precursor.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments based on established chemical principles for the synthesis of Weinreb amides.

Protocol 1: Synthesis of [carbonyl-¹³C]-N-Methoxy-N,2-dimethylbenzamide
  • Activation of [¹³C]Carboxyl-2-methylbenzoic acid: To a solution of [¹³C]carboxyl-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude [¹³C]carbonyl-2-methylbenzoyl chloride.

  • Weinreb Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add a suitable base, such as triethylamine (2.5 eq), dropwise.

  • To this mixture, add a solution of the crude [¹³C]carbonyl-2-methylbenzoyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain [carbonyl-¹³C]-N-Methoxy-N,2-dimethylbenzamide.

Protocol 2: Synthesis of [¹⁵N]-N-Methoxy-N,2-dimethylbenzamide
  • Preparation of [¹⁵N]-N,O-dimethylhydroxylamine: This labeled reagent can be synthesized from [¹⁵N]hydroxylamine hydrochloride through methylation, or procured from a commercial supplier.

  • Weinreb Amide Formation: Follow the procedure outlined in Protocol 1, steps 4-11, substituting standard N,O-dimethylhydroxylamine hydrochloride with its [¹⁵N]-labeled counterpart. The starting material will be unlabeled 2-methylbenzoyl chloride.

Alternative Isotopic Labeling Approaches

Beyond the direct synthesis using labeled precursors for the Weinreb amide formation, alternative strategies can be considered, particularly for deuterium labeling.

Late-Stage Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms on the fully formed this compound with deuterium from a deuterium source, often catalyzed by a metal catalyst.

Table 2: Comparison with an Alternative Labeling Method - Late-Stage HIE

Labeling StrategyIsotopeReagentsTypical Yield (%)Isotopic Incorporation (%)Key AdvantagesPotential Challenges
Late-Stage HIE ²H (D)D₂O, Pd/C or other catalyst50-8010-60 (position-dependent)Labels the final compound directly; useful for screening.Lower and less predictable incorporation; potential for multiple labeled species.
Protocol 3: Deuterium Labeling via Late-Stage Hydrogen Isotope Exchange
  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane).

  • Add a deuterium source, such as D₂O (excess).

  • Add a catalyst, for example, 10 mol% Palladium on Carbon (Pd/C).

  • Reaction: Heat the mixture at a specified temperature (e.g., 100-120 °C) for 24-48 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the deuterated product(s). The degree and position of deuteration would need to be determined by mass spectrometry and NMR spectroscopy.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflows for isotopic labeling of this compound.

G cluster_carbonyl Carbonyl-¹³C Labeling Workflow A1 [¹³C]Carboxyl- 2-methylbenzoic acid B1 Oxalyl Chloride, DMF (cat.) A1->B1 C1 [¹³C]Carbonyl- 2-methylbenzoyl chloride B1->C1 D1 N,O-Dimethylhydroxylamine·HCl, Base C1->D1 E1 [carbonyl-¹³C]-N-Methoxy- N,2-dimethylbenzamide D1->E1 G cluster_nitrogen N-¹⁵N Labeling Workflow A2 2-Methylbenzoyl chloride B2 [¹⁵N]-N,O-Dimethylhydroxylamine·HCl, Base A2->B2 C2 [¹⁵N]-N-Methoxy- N,2-dimethylbenzamide B2->C2 G cluster_hie Late-Stage Hydrogen Isotope Exchange A3 This compound B3 D₂O, Catalyst (e.g., Pd/C) A3->B3 C3 Deuterated N-Methoxy- N,2-dimethylbenzamide B3->C3

Mechanistic Insights into the Weinreb-Nahm Reaction: A Comparative Guide for N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable method for the synthesis of ketones and aldehydes by reacting an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent. This reaction is particularly valued for its ability to prevent the common problem of over-addition, which often plagues reactions with other acylating agents. This guide delves into the mechanistic nuances of the Weinreb-Nahm reaction, with a specific focus on the performance of N-Methoxy-N,2-dimethylbenzamide, a sterically hindered substrate. Through a comparative analysis with its unsubstituted counterpart and other alternatives, supported by experimental data and detailed protocols, this document aims to provide valuable insights for researchers in drug development and organic synthesis.

The Mechanism: A Stable Intermediate is Key

The success of the Weinreb-Nahm reaction lies in the formation of a stable tetrahedral intermediate. Upon nucleophilic attack of the organometallic reagent on the amide carbonyl, a five-membered chelate is formed, stabilized by the coordination of the metal cation to both the carbonyl oxygen and the methoxy oxygen.[1][2] This stable intermediate prevents the collapse of the tetrahedral structure and subsequent elimination of the methoxy group, which would regenerate a ketone that could then undergo a second nucleophilic attack. The desired ketone is only liberated upon acidic workup.

Weinreb_Nahm_Mechanism cluster_reactants Reactants cluster_intermediate Stable Tetrahedral Intermediate cluster_products Products after Workup R1_CO_N R¹-C(=O)-N(OMe)Me intermediate R¹-C(O⁻M⁺)(R²)-N(OMe)Me R1_CO_N->intermediate Nucleophilic Addition R2_M R²-M ketone R¹-C(=O)-R² intermediate->ketone H₃O⁺ Workup amine Me-NH-OMe·HX

Caption: The reaction mechanism of the Weinreb-Nahm ketone synthesis.

Performance Comparison: The Impact of Steric Hindrance

The presence of an ortho-methyl group in this compound introduces significant steric hindrance around the carbonyl group. This steric bulk is expected to decrease the reaction rate and potentially lower the overall yield compared to the unsubstituted N-methoxy-N-methylbenzamide.

While direct comparative studies for this compound are not extensively documented, data from related ortho-substituted Weinreb amides can provide valuable insights. For instance, a study on the reduction and cross-coupling of a 2,5-dimethyl substituted Weinreb amide reported a low yield, which was attributed to the steric hindrance caused by the two ortho-substituents.[3] Similarly, in C-H iodination reactions, ortho-substituents on Weinreb amides were found to limit reactivity due to steric hindrance effects.[1]

Table 1: Comparison of Yields for the Weinreb-Nahm Reaction with Substituted Benzamides

Weinreb AmideOrganometallic ReagentProductYield (%)Reference
N-methoxy-N-methylbenzamide3-Fluorophenylmagnesium chloride3-Fluorobenzophenone95%[4]
N-methoxy-N,4-dimethylbenzamide3-Fluorophenylmagnesium chloride3-Fluoro-4'-methylbenzophenone92%[4]
This compound Phenyllithium 2-Methylbenzophenone (Predicted) < 80% Inference
N-methoxy-N-methyl-2-naphthalenecarboxamide3-Fluorophenylmagnesium chloride(3-Fluorophenyl)(naphthalen-2-yl)methanone91%[4]

Note: The yield for this compound is an educated prediction based on the observed effects of steric hindrance in related systems.

Alternative Acylating Agents

While Weinreb amides are highly effective, other acylating agents can also be employed for ketone synthesis, each with its own set of advantages and disadvantages.

Table 2: Comparison of this compound with Alternative Acylating Agents

Acylating AgentAdvantagesDisadvantages
This compound High selectivity for ketone formation, stable intermediate.Reduced reactivity and potentially lower yields due to steric hindrance.
Acid Chlorides Highly reactive.Prone to over-addition, leading to tertiary alcohols. Requires careful control of stoichiometry.
Esters Readily available.Generally less reactive than acid chlorides, may require harsher reaction conditions. Also susceptible to over-addition.
N-Acyl-N,N-Boc₂ Amides Highly reactive, good yields.The tetrahedral intermediate is less stable than that of Weinreb amides, can lead to alcohol formation upon heating.[4]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its subsequent reaction in a Weinreb-Nahm synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of Weinreb amides from acid chlorides.[5][6]

Materials:

  • 2-Methylbenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Add anhydrous DCM or THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine or pyridine (2.2 equivalents) to the stirred suspension.

  • In a separate flask, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM or THF.

  • Add the solution of 2-methylbenzoyl chloride dropwise to the stirred suspension of the hydroxylamine salt at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Synthesis_Workflow cluster_reagents Reagents cluster_procedure Procedure reagent1 2-Methylbenzoyl Chloride step2 Add acid chloride solution dropwise reagent1->step2 reagent2 N,O-Dimethylhydroxylamine HCl step1 Combine hydroxylamine and base in solvent at 0 °C reagent2->step1 reagent3 Base (e.g., Triethylamine) reagent3->step1 step1->step2 step3 Warm to RT and stir step2->step3 step4 Aqueous workup step3->step4 step5 Purification step4->step5 product This compound step5->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Weinreb-Nahm Reaction with this compound

This protocol is a general procedure for the reaction of a Weinreb amide with an organolithium reagent.

Materials:

  • This compound

  • Organolithium reagent (e.g., Phenyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the amide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting ketone by flash column chromatography on silica gel.

Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure reactant1 This compound step1 Dissolve Weinreb amide in THF at -78 °C reactant1->step1 reactant2 Organolithium Reagent step2 Add organolithium reagent dropwise reactant2->step2 step1->step2 step3 Stir at -78 °C step2->step3 step4 Quench with NH₄Cl solution step3->step4 step5 Aqueous workup and purification step4->step5 product Ketone Product step5->product

Caption: Workflow for the Weinreb-Nahm reaction.

Conclusion

This compound, while a viable substrate for the Weinreb-Nahm reaction, is subject to steric effects that can diminish its reactivity and overall yield in comparison to less hindered analogues like N-methoxy-N-methylbenzamide. Researchers should consider these steric implications when designing synthetic routes. For transformations where high yields are critical and steric hindrance may be a limiting factor, exploring alternative, more reactive acylating agents or optimizing reaction conditions, such as temperature and reaction time, may be necessary. The provided protocols offer a solid foundation for the synthesis and application of this and related sterically hindered Weinreb amides.

References

A Comparative Guide to the Synthesis of N-Methoxy-N,2-dimethylbenzamide: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the formation of amide bonds is a cornerstone, pivotal to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The N-methoxy-N-methylamide (Weinreb amide) functionality, present in N-Methoxy-N,2-dimethylbenzamide, is of particular strategic importance. It serves as a versatile precursor for the synthesis of ketones and aldehydes by preventing the common issue of over-addition by organometallic reagents. This guide provides a comprehensive benchmark of the traditional Weinreb amide synthesis against a contemporary approach utilizing a modern coupling reagent, offering researchers, scientists, and drug development professionals a clear comparison of their respective performances.

Traditional Methodology: The Weinreb Amide Synthesis

The classical approach to synthesizing this compound, a specific Weinreb amide, typically involves a two-step process starting from 2-methylbenzoic acid. The carboxylic acid is first activated, commonly by conversion to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. This method is robust and has been widely adopted in organic synthesis for its reliability and the stability of the resulting Weinreb amide to a variety of reaction conditions.

Experimental Protocol: Traditional Synthesis

Step 1: Formation of 2-Methylbenzoyl Chloride

To a solution of 2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, is added thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

The crude 2-methylbenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is dissolved in a suitable solvent and a base, such as pyridine or triethylamine (2.2 eq), is added at 0 °C. The solution of 2-methylbenzoyl chloride is then added dropwise to this mixture. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with aqueous acid, aqueous base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography to afford this compound.

Newer Synthetic Methodology: Propanephosphonic Acid Anhydride (T3P®) Mediated Synthesis

Modern organic synthesis has seen the development of a plethora of coupling reagents designed to streamline amide bond formation, offering milder reaction conditions, reduced side product formation, and often, higher yields. Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and versatile reagent for amide synthesis, including the preparation of Weinreb amides.[1][2][3] It is known for its high efficiency, broad functional group tolerance, and the generation of water-soluble byproducts, which simplifies purification.[3]

Experimental Protocol: T3P®-Mediated Synthesis

To a stirred solution of 2-methylbenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0-4.0 eq) in an anhydrous solvent like ethyl acetate or DCM at 0 °C, is added a solution of T3P® (50% in a suitable solvent, 1.5-2.0 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Performance Comparison

The following table summarizes the key performance indicators for the traditional and a representative modern methodology for the synthesis of this compound.

ParameterTraditional Method (via Acid Chloride)Newer Methodology (T3P®)
Starting Materials 2-Methylbenzoic acid, Thionyl/Oxalyl chloride, N,O-Dimethylhydroxylamine HCl, Base2-Methylbenzoic acid, N,O-Dimethylhydroxylamine HCl, Base, T3P®
Number of Steps 2 (Acid chloride formation + Amidation)1 (One-pot)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Several hours to overnight1 - 4 hours
Typical Yield 70-90%85-95%
Byproducts HCl, SO₂, Pyridinium/Triethylammonium chloridePropanephosphonic acid derivatives (water-soluble)
Work-up/Purification Aqueous washes, Column chromatographySimplified aqueous work-up, Column chromatography
Safety/Handling Use of corrosive and hazardous chlorinating agentsT3P® is generally considered safer and easier to handle

Visualizing the Synthetic Workflows

To further clarify the differences between these methodologies, the following diagrams illustrate the key steps and logical flow of each synthetic pathway.

Traditional_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Acid_Chloride_Formation Acid Chloride Formation 2-Methylbenzoic_Acid->Acid_Chloride_Formation SOCl2 SOCl₂/ (COCl)₂ SOCl2->Acid_Chloride_Formation N,O-Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine HCl Amidation Amidation N,O-Dimethylhydroxylamine_HCl->Amidation Base Base (e.g., Pyridine) Base->Amidation Acid_Chloride_Formation->Amidation Workup Aqueous Work-up Amidation->Workup Purification Column Chromatography Workup->Purification Final_Product N-Methoxy-N,2- dimethylbenzamide Purification->Final_Product

Traditional Synthesis Workflow

Modern_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification 2-Methylbenzoic_Acid 2-Methylbenzoic Acid One_Pot_Amidation One-Pot Amidation 2-Methylbenzoic_Acid->One_Pot_Amidation N,O-Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine_HCl->One_Pot_Amidation Base Base (e.g., DIPEA) Base->One_Pot_Amidation T3P T3P® T3P->One_Pot_Amidation Workup Aqueous Work-up One_Pot_Amidation->Workup Purification Column Chromatography Workup->Purification Final_Product N-Methoxy-N,2- dimethylbenzamide Purification->Final_Product

Modern Synthesis Workflow with T3P®

Conclusion

The traditional Weinreb amide synthesis remains a viable and effective method for the preparation of this compound. Its long-standing use is a testament to its reliability. However, newer methodologies employing modern coupling reagents such as T3P® offer significant advantages in terms of operational simplicity, reaction time, and often, yield. The one-pot nature of the T3P®-mediated synthesis and the generation of water-soluble byproducts contribute to a more efficient and streamlined workflow, which can be particularly advantageous in high-throughput and process chemistry settings. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the specific requirements of the synthetic target. This guide provides the foundational data and a clear comparison to aid in making an informed decision.

References

A Cost-Benefit Analysis of N-Methoxy-N,2-dimethylbenzamide in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of synthetic routes for large-scale production is a critical decision balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using N-Methoxy-N,2-dimethylbenzamide, a Weinreb amide, in large-scale synthesis, comparing it with a viable alternative, N-(2-methylbenzoyl)morpholine, a morpholine amide.

Executive Summary

The Weinreb amide, this compound, offers a reliable and high-yielding route for the synthesis of ketones by preventing over-addition of organometallic reagents. This precision is crucial in the synthesis of complex active pharmaceutical ingredients (APIs). However, the starting material for Weinreb amides, N,O-dimethylhydroxylamine hydrochloride, is relatively expensive and less stable, posing challenges for industrial-scale applications.

In contrast, morpholine amides, such as N-(2-methylbenzoyl)morpholine, present a more cost-effective and scalable alternative. Morpholine is an inexpensive and readily available industrial chemical. While potentially offering slightly lower yields in some cases, the significant cost savings in raw materials and operational simplicity make morpholine amides an attractive option for large-scale ketone synthesis. This guide provides a detailed comparison of these two approaches, supported by available data and generalized experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for a comparative analysis of this compound and N-(2-methylbenzoyl)morpholine in a hypothetical large-scale synthesis scenario.

Table 1: Raw Material Cost Comparison

CompoundPrecursorPrice (per 100g)Price (per kg, estimated)Key Considerations
This compoundN,O-dimethylhydroxylamine hydrochloride~
3535-35−
40
~
350350-350−
400
Relatively expensive, hygroscopic, and less stable, which can present challenges in storage and handling at a large scale.[1]
N-(2-methylbenzoyl)morpholineMorpholine~
66-6−
7
~
6060-60−
70
Inexpensive, chemically stable, and readily available as an industrial commodity.[1]

Table 2: Performance Comparison in Large-Scale Ketone Synthesis

ParameterThis compoundN-(2-methylbenzoyl)morpholine
Typical Yield High (often >90%)Good to High (typically 80-95%)
Reaction Time Generally 2-6 hoursGenerally 4-8 hours
Over-addition Control Excellent, due to stable chelated intermediateGood, generally prevents over-addition
Substrate Scope BroadBroad
Work-up/Purification Standard aqueous work-up and chromatographyCan be simpler due to the water-solubility of morpholine-based byproducts
Scalability Good, but cost can be a limiting factorExcellent, due to low cost of starting materials

Experimental Protocols

General Procedure for Large-Scale Synthesis of a Weinreb Amide (e.g., this compound)

This protocol is a generalized procedure for the synthesis of a Weinreb amide from a carboxylic acid.

1. Activation of 2-Methylbenzoic Acid: In a suitable reactor, a solution of 2-methylbenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) is cooled to 0-5 °C. A chlorinating agent, such as thionyl chloride (1.1-1.2 equivalents), is added dropwise, maintaining the temperature below 10 °C. The mixture is then slowly warmed to room temperature and stirred until the reaction is complete (typically 1-3 hours), as monitored by techniques like TLC or HPLC. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methylbenzoyl chloride.

2. Amide Formation: In a separate reactor, a mixture of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 2.2 equivalents) in an anhydrous solvent is prepared and cooled to 0-5 °C. The crude 2-methylbenzoyl chloride, dissolved in a minimal amount of anhydrous solvent, is added dropwise to the amine solution. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

3. Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is purified by column chromatography or distillation.

General Procedure for Large-Scale Synthesis of a Morpholine Amide (e.g., N-(2-methylbenzoyl)morpholine)

This protocol outlines a typical procedure for the synthesis of a morpholine amide.

1. Activation of 2-Methylbenzoic Acid: Similar to the Weinreb amide synthesis, 2-methylbenzoic acid is converted to its acid chloride using a chlorinating agent.

2. Amide Formation: In a reactor, a solution of morpholine (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent is prepared and cooled to 0-5 °C. The crude 2-methylbenzoyl chloride, dissolved in a minimal amount of anhydrous solvent, is added dropwise. The reaction is typically exothermic and the temperature should be carefully controlled. After the addition, the mixture is stirred at room temperature for 2-4 hours until the reaction is complete.

3. Work-up and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is washed with water and brine. The water-solubility of morpholine and its salts can simplify the purification process. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(2-methylbenzoyl)morpholine, which can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Reaction Mechanism and Workflow Diagrams

Weinreb_Ketone_Synthesis cluster_Amide_Formation Weinreb Amide Formation cluster_Ketone_Synthesis Ketone Synthesis Carboxylic_Acid 2-Methylbenzoic Acid Acid_Chloride 2-Methylbenzoyl Chloride Carboxylic_Acid->Acid_Chloride SOCl₂ Weinreb_Amide N-Methoxy-N,2- dimethylbenzamide Acid_Chloride->Weinreb_Amide Amine N,O-Dimethyl- hydroxylamine HCl Amine->Weinreb_Amide Base Base (e.g., TEA) Base->Weinreb_Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Grignard Organometallic Reagent (R'-MgX) Grignard->Tetrahedral_Intermediate Ketone Ketone Tetrahedral_Intermediate->Ketone Work-up Workup Aqueous Work-up

Caption: Reaction pathway for Weinreb amide formation and subsequent ketone synthesis.

Morpholine_Amide_Synthesis cluster_Amide_Formation Morpholine Amide Formation cluster_Ketone_Synthesis Ketone Synthesis Carboxylic_Acid 2-Methylbenzoic Acid Acid_Chloride 2-Methylbenzoyl Chloride Carboxylic_Acid->Acid_Chloride SOCl₂ Morpholine_Amide N-(2-methylbenzoyl) morpholine Acid_Chloride->Morpholine_Amide Morpholine Morpholine Morpholine->Morpholine_Amide Base Base (e.g., TEA) Base->Morpholine_Amide Tetrahedral_Intermediate Tetrahedral Intermediate Morpholine_Amide->Tetrahedral_Intermediate Grignard Organometallic Reagent (R'-MgX) Grignard->Tetrahedral_Intermediate Ketone Ketone Tetrahedral_Intermediate->Ketone Work-up Workup Aqueous Work-up

Caption: Reaction pathway for morpholine amide formation and subsequent ketone synthesis.

Experimental_Workflow_Comparison cluster_Weinreb Weinreb Amide Route cluster_Morpholine Morpholine Amide Route cluster_Shared Shared Steps W1 Carboxylic Acid Activation W2 Weinreb Amide Formation W1->W2 W3 Purification 1 W2->W3 W4 Ketone Synthesis (Grignard) W3->W4 W5 Purification 2 W4->W5 End Final Product: Ketone W5->End M1 Carboxylic Acid Activation M2 Morpholine Amide Formation M1->M2 M3 Simplified Purification M2->M3 M4 Ketone Synthesis (Grignard) M3->M4 M5 Purification 2 M4->M5 M5->End Start Starting Material: 2-Methylbenzoic Acid Start->W1 Start->M1

Caption: Comparative experimental workflow for ketone synthesis.

Cost-Benefit Analysis

Cost
  • Raw Materials: The most significant cost difference lies in the amine starting material. N,O-dimethylhydroxylamine hydrochloride is considerably more expensive than morpholine.[1] This price disparity becomes a major factor in the overall cost-effectiveness of a large-scale synthesis campaign.

  • Reagents and Solvents: Both methods utilize similar reagents and solvents for the acid activation and ketone formation steps. The cost of coupling reagents, if used as an alternative to acid chlorides, can also be a significant factor, with reagents like HATU and PyBOP being more expensive than carbodiimides like EDC.

  • Process and Equipment: The equipment requirements for both syntheses are largely comparable for standard batch processing.

  • Waste Disposal: The generation of byproducts is a consideration. The water-solubility of morpholine-related byproducts might offer some advantages in terms of simplified waste treatment streams.

Benefits
  • This compound (Weinreb Amide):

    • High Yield and Selectivity: The primary advantage is the excellent control over the reaction, leading to high yields of the desired ketone and minimizing the formation of over-addition products (tertiary alcohols). This is due to the formation of a stable, chelated tetrahedral intermediate with the organometallic reagent.

    • Broad Substrate Compatibility: The Weinreb amide functionality is tolerant of a wide range of other functional groups in the molecule.

    • Reliability: The Weinreb ketone synthesis is a well-established and reliable method, extensively documented in the literature.

  • N-(2-methylbenzoyl)morpholine (Morpholine Amide):

    • Cost-Effectiveness: The low cost of morpholine makes this a highly economical option for large-scale production.[1]

    • Scalability: The ready availability and stability of morpholine contribute to the excellent scalability of this method.

    • Operational Simplicity: The synthesis and purification of morpholine amides can be more straightforward, sometimes avoiding the need for extensive chromatography due to the properties of the byproducts.

    • Good Performance: Morpholine amides also provide good yields and selectivity in ketone synthesis, offering a compelling balance between cost and performance.

Conclusion and Recommendations

The choice between this compound and N-(2-methylbenzoyl)morpholine for large-scale ketone synthesis depends on the specific priorities of the project.

  • This compound is the preferred choice when the highest possible yield and selectivity are paramount, and the cost of raw materials is a secondary consideration. This is often the case in the synthesis of high-value, complex molecules where maximizing the output of the final product is critical.

  • N-(2-methylbenzoyl)morpholine is the more pragmatic and cost-effective option for large-scale industrial production, especially when the starting materials are a significant cost driver. Its good performance, coupled with the low cost and high availability of morpholine, makes it an excellent alternative to the Weinreb amide approach in many applications.

For drug development professionals, a thorough evaluation of both methods at a pilot scale is recommended to determine the optimal balance of cost, yield, and purity for a specific synthetic target before committing to a full-scale manufacturing process.

References

Chelation Control in Weinreb Amide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Weinreb amide has become an indispensable tool in modern organic synthesis for the preparation of ketones and aldehydes due to its remarkable ability to prevent over-addition of organometallic reagents. This high degree of control is attributed to the formation of a stable, chelated tetrahedral intermediate. This guide provides a comparative analysis of chelation versus non-chelation controlled additions to chiral Weinreb amides, highlighting the impact of the choice of organometallic reagent on stereoselectivity.

The Principle of Chelation Control

The N-methoxy-N-methylamide functionality of the Weinreb amide acts as a bidentate ligand, chelating to the metal of an organometallic reagent upon nucleophilic addition to the carbonyl carbon. This forms a stable five-membered ring intermediate that is unreactive towards further addition.[1][2] Subsequent acidic workup collapses this intermediate to furnish the desired ketone.

In the case of chiral α-alkoxy Weinreb amides, this chelation can lock the conformation of the molecule, directing the nucleophilic attack from a specific face and thereby controlling the stereochemical outcome of the reaction. This is often referred to as Cram's chelate model.

Comparative Study: Grignard vs. Organolithium Reagents

The choice of organometallic reagent is critical in determining the stereochemical outcome of additions to chiral Weinreb amides. Grignard reagents (RMgX), being more Lewis acidic, readily participate in chelation, leading to products predicted by the Cram's chelate model. In contrast, organolithium reagents (RLi) are generally less coordinating and may favor a non-chelated transition state, often leading to products predicted by the Felkin-Anh model.

This comparative guide will use the addition of a methyl nucleophile to (S)-2-(benzyloxy)-N-methoxy-N-methylpropanamide as a model system to illustrate the differing stereochemical outcomes.

Data Presentation

The following table summarizes the expected yields and diastereomeric ratios for the reaction of methylmagnesium bromide (a Grignard reagent) and methyllithium (an organolithium reagent) with the model chiral Weinreb amide.

ReagentConditionExpected Major DiastereomerDiastereomeric Ratio (syn:anti)Yield (%)
Methylmagnesium Bromide (MeMgBr)Chelation Controlsyn>95:5~85-95
Methyllithium (MeLi)Non-Chelation Controlanti<10:90~80-90

Note: The diastereomeric ratios and yields are representative values based on established principles of chelation and non-chelation control in analogous systems, as a direct comparative study on this specific substrate was not found in the literature.

Mandatory Visualization

Chelation vs. Non-Chelation Control Pathways

The following diagrams illustrate the proposed transition states for the chelation-controlled and non-chelation-controlled additions of a methyl nucleophile to the chiral Weinreb amide.

G Chelation-Controlled Addition (Grignard Reagent) cluster_0 Cram's Chelate Model R R O O R->O N N(Me)OMe R->N Me Me R->Me H H R->H MgX MgX O->MgX BnO OBn BnO->MgX Me_nu Me⁻ Me_nu->R   attack from less hindered face

Chelation-controlled addition leading to the syn product.

G Non-Chelation Controlled Addition (Organolithium Reagent) cluster_1 Felkin-Anh Model R R O O R->O N N(Me)OMe R->N BnO OBn (Large) R->BnO Me Me (Medium) R->Me H H (Small) R->H Me_nu Me⁻ Me_nu->R   attack anti to large group

Non-chelation controlled addition leading to the anti product.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. Glassware should be oven-dried prior to use.

Synthesis of (S)-2-(benzyloxy)-N-methoxy-N-methylpropanamide

To a solution of (S)-2-(benzyloxy)propanoic acid (1 equiv.) in dichloromethane (DCM) at 0 °C is added oxalyl chloride (1.1 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) and pyridine (3 equiv.) in DCM at 0 °C. The reaction is stirred overnight at room temperature. The reaction is quenched with water and the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated to give the desired Weinreb amide.

Chelation-Controlled Addition of Methylmagnesium Bromide

To a solution of (S)-2-(benzyloxy)-N-methoxy-N-methylpropanamide (1 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the syn-ketone as the major diastereomer.

Non-Chelation-Controlled Addition of Methyllithium

To a solution of (S)-2-(benzyloxy)-N-methoxy-N-methylpropanamide (1 equiv.) in anhydrous THF at -78 °C is added methyllithium (1.2 equiv., 1.6 M in diethyl ether) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the anti-ketone as the major diastereomer.

Conclusion

The stereochemical outcome of nucleophilic additions to chiral α-alkoxy Weinreb amides can be effectively controlled by the choice of the organometallic reagent. Grignard reagents favor a chelation-controlled pathway, leading to the syn diastereomer with high selectivity. In contrast, organolithium reagents tend to follow a non-chelation pathway, resulting in the formation of the anti diastereomer. This understanding allows for the rational design of synthetic routes to access specific stereoisomers of complex molecules, a critical aspect in drug development and natural product synthesis. The robust nature and predictable stereoselectivity of Weinreb amide reactions underscore their continued importance in the field of organic chemistry.

References

Safety Operating Guide

Proper Disposal of N-Methoxy-N,2-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Methoxy-N,2-dimethylbenzamide, ensuring the safety of researchers, scientists, and drug development professionals, and promoting environmental responsibility.

Hazard Assessment

Based on data from analogous compounds, this compound should be presumed to have the following potential hazards:

  • Harmful if swallowed [2][4][5]

  • Causes skin irritation [2][4][6]

  • Causes serious eye irritation [2][4][6]

  • May cause respiratory irritation [2][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound for disposal.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Waste Handling Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Standard laboratory coat.Use in a well-ventilated area.
Spill Cleanup Chemical splash goggles or a face shield.Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant apron or laboratory coat.A NIOSH-approved respirator may be necessary for large spills or in areas with poor ventilation.
Container Decontamination Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Standard laboratory coat.Work should be conducted in a chemical fume hood or a well-ventilated area.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1][3]

  • Segregation and Collection:

    • Collect all waste this compound, including residues and contaminated materials, in a designated and chemically compatible container (e.g., a glass or polyethylene bottle).

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

    • Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.[1]

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility that is well-ventilated and away from incompatible materials.[7]

  • Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][3]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be decontaminated before being discarded as non-hazardous waste.

    • A common procedure is to triple-rinse the container with an appropriate solvent (e.g., ethanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1]

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Immediate Response:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Alert your supervisor and your institution's EHS department.

  • Containment and Cleanup:

    • Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.

    • Contain the spill using an inert absorbent material such as spill pillows, sand, or vermiculite.

    • Carefully collect all contaminated materials into a sealable container and label it as hazardous waste.

  • Decontamination of Spill Area:

    • Thoroughly decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

    • All materials used for decontamination should also be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Handling Waste This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill collect_waste Collect waste in a labeled, sealed, compatible container ppe->collect_waste segregate_waste Do not mix with other waste streams collect_waste->segregate_waste store_waste Store in a designated hazardous waste area segregate_waste->store_waste contact_ehs Contact EHS for pickup store_waste->contact_ehs licensed_disposal Disposal by a licensed waste management company contact_ehs->licensed_disposal spill_response Follow Spill Cleanup Procedure spill->spill_response Yes spill_response->ppe

Caption: A logical workflow for the proper and safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Methoxy-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-Methoxy-N,2-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][2]Protects against eye irritation from splashes or vapors.[1][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][6]Prevents skin contact and irritation.[1][3][4]
Body Protection A laboratory coat, fully buttoned.[2]Protects skin and clothing from contamination.[1][7]
Respiratory Protection Generally not required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[4]Prevents respiratory tract irritation.[4][5]
Foot Protection Closed-toe and closed-heel shoes.[2]Protects feet from spills.

Experimental Protocol: Safe Handling and Disposal Workflow

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before beginning work, inspect all PPE for integrity.

2. Handling Procedure:

  • Don the appropriate PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[1][3]

  • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use.[1][3][4][5][8]

3. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][4][7]

  • Remove and wash contaminated clothing before reuse.[1][3][4]

4. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[1][3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3][4][7]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[3][7]

5. Disposal Plan:

  • Dispose of this compound waste in a designated, labeled hazardous waste container.[9] Do not dispose of it down the drain or in regular trash.[7][9]

  • The waste container should be kept sealed and stored in a well-ventilated, designated area.[9]

  • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses should be collected.[10]

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste company.[3][9]

Workflow and Logic Diagrams

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_store Store Securely handle_use->handle_store emergency_spill Spill Response handle_use->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_use->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Surfaces handle_store->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.